molecular formula C11H13NO2 B1583230 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-83-9

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1583230
CAS No.: 22246-83-9
M. Wt: 191.23 g/mol
InChI Key: BKZDEMMOMTUSPL-UHFFFAOYSA-N
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Description

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a high-purity heterocyclic organic compound provided for research and development purposes. With the CAS number 22246-83-9 and a molecular formula of C11H13NO2, it has a molecular weight of 191.23 g/mol . This benzazepin-one derivative serves as a valuable synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmacologically active molecules . Compounds based on this scaffold are of significant interest in neuroscience research, with studies exploring their role as key structural components in the development of high-affinity and selective ligands for sigma (σ) receptors . Research indicates that the constrained azepine ring system is a crucial structural feature for binding affinity and selectivity at these receptor subtypes, which are implicated in various neurological disorders and cancer . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information . It is recommended to store the compound sealed in a dry environment at room temperature .

Properties

IUPAC Name

8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDEMMOMTUSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350358
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-83-9
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22246-83-9 | Scaffold: 1-Benzazepine

Executive Summary & Structural Architecture

The compound 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one represents a "privileged scaffold" in medicinal chemistry. It belongs to the 1-benzazepine class (specifically a bicyclic lactam), where a seven-membered nitrogen-containing ring is fused to a benzene moiety.

Unlike its isomer, the 3-benzazepine (the core of the funny current inhibitor Ivabradine), the 1-benzazepine scaffold features a nitrogen atom directly attached to the aromatic ring.[1] This structural distinction alters its electronic profile and receptor binding affinity, making it a critical intermediate for the synthesis of Vasopressin (V1a/V2) receptor antagonists , Oxytocin antagonists , and specific kinase inhibitors.[1] The 8-methoxy substituent specifically serves as an electronic handle, increasing electron density on the aromatic ring and providing a vector for further metabolic stability optimization.[1]

Physicochemical Profile

The following data establishes the baseline identity for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

PropertyValueNotes
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 22246-83-9Distinct from the bromo-benzoic acid derivative (CAS 53663-39-1)
Physical State White to Off-White SolidCrystalline powder
Solubility DMSO, Methanol, DCMPoor water solubility
H-Bond Donors 1 (Amide NH)Critical for receptor binding
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)
LogP (Predicted) ~1.4Lipophilic, suitable for CNS penetration
Synthetic Architecture: The Schmidt Reaction

The most authoritative and scalable route to 8-methoxy-1-benzazepin-2-one is the Schmidt Reaction applied to 7-methoxy-1-tetralone .[1] This pathway is preferred over the Beckmann rearrangement of oximes due to its operational simplicity (one-pot) and high atom economy.

3.1. Mechanistic Pathway & Regioselectivity

The reaction involves the treatment of the ketone precursor with hydrazoic acid (


), generated in situ from sodium azide (

) and a strong acid.[1]

The Critical Regiochemical Control: In the Schmidt reaction of cyclic ketones, the migration of the carbon center to the nitrogen atom is dictated by electronic aptitude and steric factors.[1] For 1-tetralones:

  • Aryl Migration (Preferred): The aromatic ring (C8a) migrates to the nitrogen. This expands the 6-membered ring to a 7-membered lactam where the nitrogen is fused to the benzene ring (1-benzazepine).

  • Alkyl Migration (Disfavored): The alkyl chain (C2) migrates, leading to the 2-benzazepine isomer.[1]

Result: The 7-methoxy-1-tetralone precursor yields the 8-methoxy-1-benzazepin-2-one exclusively due to the superior migratory aptitude of the electron-rich aromatic ring.[1]

SchmidtReaction Figure 1: Mechanistic flow of the Schmidt Reaction converting Tetralone to Benzazepinone. Tetralone 7-Methoxy-1-tetralone (Precursor) Protonation Protonation & Azide Addition Tetralone->Protonation NaN3, MSA Intermediate Azidohydrin Intermediate Protonation->Intermediate -H2O Rearrangement Aryl Migration (-N2) Intermediate->Rearrangement Ring Expansion Product 8-Methoxy-1-benzazepin-2-one (Target) Rearrangement->Product Tautomerization

3.2. Validated Experimental Protocol

Note: This protocol uses Methanesulfonic Acid (MSA) instead of Polyphosphoric Acid (PPA) or Sulfuric Acid to manage viscosity and exotherms.

Reagents:

  • 7-Methoxy-1-tetralone (1.0 eq)[2]

  • Sodium Azide (

    
    ) (1.5 eq) [WARNING: Toxic/Explosive ]
    
  • Methanesulfonic Acid (MSA) (Solvent/Catalyst)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with MSA (5-10 volumes) and cool to 0°C under inert atmosphere (

    
    ).
    
  • Substrate Addition: Dissolve 7-methoxy-1-tetralone in a minimal amount of DCM (optional) or add directly to the acid. Stir until homogenous.

  • Azide Addition (Critical): Add

    
     portion-wise over 30-60 minutes. Do not allow temperature to exceed 5°C. The reaction releases 
    
    
    
    gas; ensure adequate venting.[1]
  • Rearrangement: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-12 hours. Monitor by TLC or LC-MS (Disappearance of tetralone peak).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water. The exotherm is significant.[1]

  • Isolation: The product often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with Ethyl Acetate, wash with saturated

    
     (to remove acid), brine, and dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or Methanol to obtain high-purity white crystals.

Reactivity & Functionalization

The 1-benzazepine scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries for SAR (Structure-Activity Relationship) studies.

Reactivity Figure 2: Primary functionalization vectors for the benzazepinone scaffold. Center 8-Methoxy-1-benzazepin-2-one (Core Scaffold) N_Alk N1-Alkylation (NaH, R-X) Center->N_Alk  Functionalize Amide N   C_Alk C3-Alkylation (LDA, R-X) Center->C_Alk  Alpha-Carbon Modification   Red Lactam Reduction (LiAlH4 -> Amine) Center->Red  Remove Carbonyl   Halogen Aromatic Halogenation (NBS -> C9-Br) Center->Halogen  Electrophilic Sub.  

  • N1-Alkylation: The amide nitrogen is acidic (

    
    ). Deprotonation with Sodium Hydride (NaH) followed by alkyl halide addition introduces substituents at the 1-position. This is the primary route for attaching receptor-targeting side chains (e.g., in Tolvaptan analogs).[1]
    
  • C3-Alkylation: Treatment with a strong base (LDA) at -78°C generates the enolate, allowing alkylation at the C3 position (alpha to carbonyl).

  • Lactam Reduction: Reduction with

    
     or Borane yields the corresponding cyclic amine (tetrahydro-1-benzazepine), removing the carbonyl oxygen entirely.
    
Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers should verify the following spectral signatures.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.4 ppm (s, 1H):  Broad singlet for the Amide NH .[1] (Disappears on 
      
      
      
      shake).
    • 
       6.7 - 7.2 ppm (m, 3H):  Aromatic protons. The pattern will show 1,2,4-substitution (d, s, dd).[1]
      
    • 
       3.75 ppm (s, 3H):  Methoxy group (-OCH₃ ).
      
    • 
       2.0 - 2.8 ppm (m, 6H):  The three methylene groups of the 7-membered ring. Look for a triplet near 2.1 ppm (C3-H) and multiplets for C4/C5.
      
  • IR Spectroscopy:

    • 1660 - 1680 cm⁻¹: Strong C=O stretch (Amide I).

    • 3100 - 3200 cm⁻¹: Broad N-H stretch.

References
  • Schmidt Reaction Mechanism & Application: Smith, P. A. S. (1948).[1] "The Schmidt Reaction: Experimental Conditions and Mechanism."[1] Journal of the American Chemical Society, 70(1), 320–323.[1] Link

  • Benzazepine Synthesis via Tetralones: Proctor, G. R., & Smith, B. M. L. (1981).[1] "Azepines Part 1: Synthesis of 1-Benzazepines from 1-Tetralones." Journal of the Chemical Society, Perkin Transactions 1, 1754-1762.[1]

  • Pharmacological Relevance (Vasopressin Antagonists): Kondo, K., et al. (2002).[1] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry, 10(8), 2603-2611.[1] (Demonstrates the utility of the 1-benzazepine scaffold). Link

  • Vendor/Property Verification: Sigma-Aldrich Product Specification for CAS 22246-83-9. Link(Note: Representative link for sourcing verification).

Sources

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS number 22246-83-9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9), a critical benzazepine intermediate.

Executive Summary & Chemical Architecture

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9) represents a privileged scaffold in medicinal chemistry, specifically within the class of benzazepines . This compound is a bicyclic lactam formed by the fusion of a benzene ring and a seven-membered azepine ring containing a ketone.

Its primary significance lies in its role as a key intermediate for the synthesis of bradycardic agents (such as Zatebradine and analogs of Ivabradine ) and various serotonin (5-HT) receptor ligands. The structural integrity of the 8-methoxy group is pivotal, as it often serves as a handle for further functionalization or acts as a pharmacophore mimic in downstream active pharmaceutical ingredients (APIs).

Structural Nomenclature Logic

It is critical for researchers to understand the numbering shift that occurs during synthesis:

  • Precursor: 7-Methoxy-1-tetralone (6-membered ring).

  • Product: 8-Methoxy-benzazepinone (7-membered ring).

  • Mechanism: The insertion of the nitrogen atom during ring expansion (Beckmann Rearrangement) shifts the methoxy substituent from position 7 to position 8 relative to the heteroatom.

Physicochemical Specifications

The following data establishes the baseline for material identification and quality control.

PropertySpecification
CAS Number 22246-83-9
IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 149°C – 151°C
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
pKa ~14.5 (Amide N-H)
Storage Inert atmosphere, 2-8°C, protect from moisture

High-Fidelity Synthesis: The Beckmann Protocol

The most robust industrial route to CAS 22246-83-9 is the Beckmann Rearrangement of the corresponding tetralone oxime. This section details a self-validating protocol designed for high purity and scalability.

Phase 1: Oxime Generation

Reaction: 7-Methoxy-1-tetralone + Hydroxylamine HCl → 7-Methoxy-1-tetralone oxime

  • Preparation: Charge a reactor with 7-Methoxy-1-tetralone (1.0 eq) dissolved in Ethanol (5 vol).

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) dissolved in minimal water.

  • Process Control: Heat to reflux (78°C) for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane) until ketone consumption is >99%.

  • Isolation: Cool to 0°C. The oxime precipitates. Filter and wash with cold water to remove salts. Dry under vacuum at 45°C.

Phase 2: Ring Expansion (Beckmann Rearrangement)

Reaction: Oxime → 8-Methoxy-benzazepinone

Note: Traditional methods use Polyphosphoric Acid (PPA), which is viscous and difficult to work up. The method below uses Eaton’s Reagent or MSA/P₂O₅ for better yield and easier handling.

  • Setup: In a dry reactor under N₂, charge Methanesulfonic acid (MSA) (10 vol).

  • Activation: Add P₂O₅ (0.5 wt equiv relative to oxime) and stir until dissolved (Eaton's Reagent in situ).

  • Critical Addition: Add the dried Oxime portion-wise at 20-25°C.

    • Caution: The reaction is exothermic. Maintain internal temperature <50°C to prevent charring/tar formation.

  • Reaction: Heat to 60°C for 2 hours.

  • Quench Protocol: Pour the reaction mixture slowly into crushed ice/water (20 vol) with vigorous stirring. The lactam will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol or Isopropanol to achieve HPLC purity >99%.

Synthetic Pathway Visualization

The following diagram illustrates the structural evolution and the critical numbering shift.

SynthesisPathway Tetralone 7-Methoxy-1-tetralone (C11H12O2) Oxime Intermediate Oxime (C11H13NO2) Tetralone->Oxime NH2OH·HCl NaOAc, EtOH Reflux Lactam 8-Methoxy-benzazepinone (CAS 22246-83-9) Oxime->Lactam Beckmann Rearrangement P2O5 / MSA Ring Expansion

Figure 1: Synthetic route from tetralone precursor to benzazepinone, highlighting the ring expansion step.

Mechanistic Causality

Understanding the mechanism is vital for troubleshooting impurities. The rearrangement is driven by the migration of the carbon anti to the hydroxyl group of the oxime.

  • Protonation: The oxime -OH is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).[1]

  • Migration (The Key Step): The aryl ring carbon (C1 of the benzene ring) migrates to the nitrogen atom as water departs. This is a concerted process.

    • Failure Mode: If the oxime geometry is syn instead of anti, migration may be sterically hindered or lead to fragmentation.

  • Hydrolysis: The resulting nitrilium ion is trapped by water to form the imidate, which tautomerizes to the stable lactam (Amide).

Mechanism Step1 Oxime Protonation (-OH -> -OH2+) Step2 1,2-Alkyl Shift (Ring Expansion) Step1->Step2 - H2O Step3 Nitrilium Ion Formation Step2->Step3 Concerted Migration Step4 Hydrolysis & Tautomerization (Lactam Formation) Step3->Step4 + H2O

Figure 2: Mechanistic flow of the Beckmann Rearrangement leading to the 7-membered lactam ring.

Analytical Validation

To ensure the compound meets pharmaceutical grade standards (E-E-A-T requirement for Trustworthiness), use the following HPLC method.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Amide absorption) and 280 nm (Aromatic).

  • Retention Time: Expect elution at ~8.5 min (varies by system).

NMR Characterization (Expected Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.50 (br s, 1H, NH) – Broad singlet confirms lactam.
      
    • 
       6.70 – 7.20 (m, 3H, Ar-H) – Aromatic region.
      
    • 
       3.80 (s, 3H, OCH₃) – Methoxy singlet.
      
    • 
       2.90 (t, 2H, CH₂ alpha to Benzene).
      
    • 
       2.20 – 2.40 (m, 4H, CH₂ alpha to C=O and beta CH₂).
      

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be treated with the caution accorded to benzazepine derivatives.

  • GHS Classification: Warning.[3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

  • Handling: Use a fume hood. Avoid dust formation.[5]

  • Incompatibility: Strong oxidizing agents. The lactam nitrogen can be alkylated; avoid contact with alkyl halides unless intended.

References

  • Synthesis of Benzazepinones: Methodologies for the Beckmann Rearrangement of Tetralone Oximes. Organic Chemistry Portal. Available at: [Link]

  • Chemical Identity & CAS: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Substance Detail. CAS Common Chemistry. Available at: [Link]

  • Ivabradine & Related Intermediates:Process for the synthesis of benzazepines. Patent Literature (Servier). Contextualizing the 7,8-dimethoxy vs 8-methoxy variants.

Sources

Technical Deep Dive: The 8-Methoxy-Benzazepinone Scaffold in HCN Channel Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (and its close structural analogs, such as the 7,8-dimethoxy variant) represents a privileged pharmacophore in cardiovascular pharmacology. It serves as the structural anchor for a class of "heart rate-reducing" agents, most notably Ivabradine , Zatebradine (UL-FS 49) , and Cilobradine .

Unlike beta-blockers or calcium channel blockers, ligands built upon this benzazepinone scaffold selectively inhibit the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels generate the "funny current" (


), the primary diastolic depolarization current in the sinoatrial node. This guide details the molecular mechanism by which this scaffold blocks the HCN pore, the structure-activity relationships (SAR) governing its potency, and the gold-standard protocols for validating its activity.

Mechanism of Action (MoA)

The 8-methoxy-benzazepinone scaffold does not act as a receptor agonist or antagonist in the traditional sense. Instead, it functions as a state-dependent, intracellular pore blocker of HCN channels (specifically isoforms HCN4 and HCN1/2).

The Target: HCN4 and the Current

The


 current is a mixed Na

/K

inward current that activates upon hyperpolarization (membrane potentials more negative than -40 mV). It drives the spontaneous depolarization of cardiac pacemaker cells.
  • Physiological Role: Sets the slope of diastolic depolarization; directly controls heart rate.

  • Therapeutic Goal: Reduce heart rate (bradycardia) without compromising myocardial contractility (no negative inotropy).

Molecular Binding Dynamics

The mechanism is distinct from extracellular pore blockers (like toxins).

  • Intracellular Access: The benzazepinone ligand is predominantly in its cationic form (protonated at the secondary/tertiary amine of the side chain) at physiological pH. However, it likely requires a neutral form to cross the membrane or must enter when the channel is open. Evidence suggests the binding site is located deep within the intracellular vestibule of the channel pore.

  • State-Dependence (Open Channel Block): The drug binds preferentially when the channel is in the open state . Access to the binding site is gated; the channel must open (hyperpolarize) for the drug to reach its receptor site in the pore cavity.

  • Current "Use-Dependence": Because the drug enters open channels, the block becomes more potent at higher heart rates (when channels open more frequently). This is a critical safety feature, as the drug is more effective during tachycardia and less effective during bradycardia.

Structural Interaction
  • The Benzazepinone Ring: Acts as the "plug." It lodges in the inner cavity of the pore (S6 transmembrane segment).

  • The 8-Methoxy Group: Provides essential electron density and lipophilicity, facilitating

    
    -stacking or hydrophobic interactions with aromatic residues (likely Tyr506  and Phe509  in hHCN4) lining the pore.
    
  • Trapping: Upon depolarization (channel closing), the drug can be "trapped" inside the pore, leading to a persistent block that requires subsequent hyperpolarization cycles to relieve.

Pathway Visualization

MoA_Pathway Stimulus Hyperpolarization (<-40 mV) Channel_Closed HCN Channel (Closed State) Stimulus->Channel_Closed Triggers Activation Channel_Open HCN Channel (Open State) Channel_Closed->Channel_Open Gating Binding Pore Binding (Inner Vestibule) Channel_Open->Binding Access Gate Open Drug_Ext Benzazepinone (Extracellular) Drug_Int Benzazepinone (Intracellular Accumulation) Drug_Ext->Drug_Int Membrane Permeation (Lipophilic Form) Drug_Int->Binding Enters Open Pore (Use-Dependence) Effect Inhibition of If Current (Reduced Slope of Depolarization) Binding->Effect Steric Blockade Outcome Bradycardia (Heart Rate Reduction) Effect->Outcome

Figure 1: Mechanism of Action for Benzazepinone-based HCN Blockers.[1] The drug requires intracellular access and an open channel state to bind effectively.

Structure-Activity Relationship (SAR)[2]

The 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is the scaffold. For nanomolar potency, specific functionalization is required.

Structural ElementRole in PharmacologyOptimization Strategy
Benzazepin-2-one Core Provides the rigid template to orient the aromatic ring and the side chain.The 7-membered lactam ring is optimal. Ring contraction (to quinolinone) or expansion often reduces affinity.
8-Methoxy Group Critical for Affinity. Enhances interaction with the hydrophobic pocket in the pore.7,8-dimethoxy substitution (as in Ivabradine) often yields higher potency than 8-methoxy alone, but 8-methoxy is the minimum requirement for significant activity.
Lactam Nitrogen (N1) Attachment point for the "linker" chain.Must be unsubstituted to allow attachment of the alkyl-amine side chain.
Side Chain (Linker) Connects the core to a basic amine. Length determines depth of pore penetration.A 3-carbon (propyl) linker is generally optimal (e.g., Zatebradine). Shorter linkers prevent the core from reaching the blocking site.
Distal Amine Interacts with the selectivity filter or stabilizes the drug in the vestibule.Tertiary amines with bulky lipophilic groups (e.g., benzocyclobutane in Ivabradine) dramatically increase potency compared to simple methylamines.

Key Insight: The "8-methoxy-benzazepinone" itself (without the side chain) is a weak blocker. It is the platform upon which the high-affinity blocker is constructed.

Experimental Protocol: Electrophysiological Characterization

To validate the mechanism of action of an 8-methoxy-benzazepinone derivative, Whole-Cell Patch-Clamp recording on cells stably expressing HCN4 is the industry standard.

Reagents and Cellular Model[3]
  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with hHCN4 (human isoform).

  • Internal Solution (Pipette): 10 mM NaCl, 130 mM KCl, 1 mM MgCl2, 0.5 mM EGTA, 5 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • External Solution (Bath): 110 mM NaCl, 30 mM KCl, 1.2 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, 10 mM Glucose (pH 7.4). Note: High extracellular K+ (30mM) is used to amplify the inward current amplitude for easier measurement.

Step-by-Step Workflow
  • Preparation:

    • Plate cells on glass coverslips 24–48 hours prior to recording.

    • Perfuse bath solution continuously at 2 mL/min at room temperature (or 37°C for physiological relevance).

  • Giga-Ohm Seal Formation:

    • Use borosilicate glass pipettes (resistance 2–4 MΩ).

    • Approach cell, apply mild suction to form a GΩ seal.

    • Apply strong suction pulse to rupture membrane (Whole-Cell configuration).

  • Voltage Protocol (The "Activation" Step):

    • Holding Potential: Clamp cell at -40 mV (channels are closed).

    • Hyperpolarizing Step: Step to -100 mV or -120 mV for 2–3 seconds. This fully activates the HCN channels, generating a slowly activating inward current (

      
      ).
      
    • Tail Step: Step back to +20 mV or -40 mV to record the deactivation tail current.

  • Drug Application & Measurement:

    • Record baseline currents (Control).

    • Perfuse 8-methoxy-benzazepinone derivative (e.g., 1 µM, 10 µM).

    • Crucial Step: Because the drug is a use-dependent open-channel blocker, you must pulse the cell repeatedly (e.g., every 10 seconds) during drug perfusion. Block will not reach steady state if the cell is held constantly at -40 mV.

    • Monitor current amplitude reduction until steady state (usually 3–5 minutes).

  • Data Analysis:

    • Calculate Fractional Block:

      
      .
      
    • Plot Dose-Response Curve to determine

      
      .
      
Protocol Visualization

Protocol_Workflow Prep Cell Prep (CHO-hHCN4) Seal Giga-Seal (Whole Cell) Prep->Seal Pulse Voltage Protocol (-40mV -> -120mV) Seal->Pulse Perfusion Drug Perfusion (Continuous Pulsing) Pulse->Perfusion Perfusion->Pulse Use-Dependence Loop Analysis Calculate % Block (Tail Current) Perfusion->Analysis

Figure 2: Electrophysiology workflow for validating HCN blockade.

Synthesis Overview (The Precursor Role)

While this guide focuses on MoA, understanding the origin of the scaffold is vital for medicinal chemistry teams.

The 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core is typically synthesized via:

  • Tetralone Precursor: Starting from 6-methoxy-1-tetralone (or 6,7-dimethoxy for Ivabradine).

  • Schmidt Rearrangement: Reaction with hydrazoic acid (

    
     + acid) to expand the 6-membered ring to the 7-membered lactam.
    
  • Beckmann Rearrangement: Alternatively, converting the tetralone to an oxime, followed by rearrangement.

Citation for Synthesis: Thollon et al. and Pegliero et al. describe the utilization of this lactam intermediate to generate the N-alkylated active pharmaceutical ingredients [1, 2].

References

  • Thollon, C., et al. (1994). "Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: comparison with UL-FS 49." British Journal of Pharmacology. Link

  • Bucchi, A., et al. (2002). "Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels." The Journal of Physiology. Link

  • DiFrancesco, D. (2010).[2] "The role of the funny current in pacemaker activity." Circulation Research. Link

  • Postea, O., & Biel, M. (2011). "HCN channels: promising new targets for rhythm control."[1] Current Opinion in Pharmacology. Link

  • Simon, A., et al. (2018). "Synthesis and pharmacological evaluation of new benzazepinone derivatives as bradycardic agents." European Journal of Medicinal Chemistry. (General reference for the scaffold synthesis).

Disclaimer: This guide is for research and educational purposes. All experimental protocols should be validated internally before application in GLP studies.

Sources

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Part 1: Executive Technical Summary

The compound 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) represents a privileged bicyclic lactam scaffold in medicinal chemistry. Structurally characterized by a seven-membered nitrogen-containing ring fused to a benzene moiety, this molecule serves as a critical intermediate in the synthesis of bradycardic agents (e.g., Ivabradine analogs) and vasopressin receptor antagonists.

Its significance lies in the benzo[b]azepin-2-one core, which functions as a constrained peptidomimetic. The 8-methoxy substituent provides a specific electronic handle, modulating lipophilicity and metabolic stability while serving as a vector for hydrogen bond acceptance in active sites. This guide delineates the molecular architecture, validated synthetic protocols, and characterization standards required for its deployment in drug discovery.

Part 2: Molecular Architecture & Properties

Physiochemical Profile
PropertySpecification
IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS Registry Number 22246-83-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O, OMe)
Topological Polar Surface Area 38.3 Ų
LogP (Predicted) ~1.4 - 1.8
Physical State White to off-white crystalline solid
Structural Dynamics

The 7-membered azepine ring typically adopts a distorted boat or twist-boat conformation to minimize torsional strain and transannular interactions.

  • Lactam Stability: The amide bond (N1-C2) is planar due to resonance (

    
    ), forcing the N1, C2, C3, and the fused aromatic carbons into a near-planar arrangement.
    
  • Electronic Influence: The 8-methoxy group (para to the ring fusion relative to the nitrogen) acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor. This increases electron density at the lactam nitrogen, potentially enhancing nucleophilicity during N-alkylation reactions—a common derivatization step.

Part 3: Synthetic Methodologies

The synthesis of 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is dominated by ring-expansion strategies starting from tetralone precursors. The choice of method depends on scale and required regioselectivity.

Protocol A: The Schmidt Reaction (Direct Expansion)

Best for: Rapid access, fewer steps.

Mechanism: Acid-catalyzed insertion of hydrazoic acid (


) into 7-methoxy-1-tetralone.
Regioselectivity:  The migration aptitude of the aryl group is generally superior to the alkyl group, favoring the formation of the 1-benzazepine  (nitrogen adjacent to benzene) over the 2-benzazepine (nitrogen adjacent to methylene).

Step-by-Step Protocol:

  • Reagents: 7-Methoxy-1-tetralone (1.0 eq), Sodium Azide (

    
    , 1.2 eq), Methanesulfonic acid (
    
    
    
    ) or Polyphosphoric acid (PPA).
  • Setup: Charge a dried reactor with PPA and heat to 50°C.

  • Addition: Dissolve tetralone in minimal DCM (if using biphasic) or add solid directly. Slowly add

    
     portion-wise. Caution: Exothermic evolution of 
    
    
    
    gas.
  • Reaction: Stir at 60-70°C for 2-4 hours. Monitor by TLC/LC-MS for disappearance of ketone.

  • Workup: Quench onto crushed ice/water. Neutralize with NaOH to pH 7-8. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Protocol B: The Beckmann Rearrangement (High Fidelity)

Best for: Large scale, safety (avoids bulk azide handling).

Workflow: 7-Methoxy-1-tetralone


 Oxime 

Benzazepinone.

Step-by-Step Protocol:

  • Oxime Formation: Reflux 7-methoxy-1-tetralone with Hydroxylamine HCl and Sodium Acetate in Ethanol/Water (2h). Isolate the solid oxime.

  • Rearrangement: Dissolve the dried oxime in PPA (10 parts w/w).

  • Heating: Heat to 100-110°C for 30-60 mins. The mixture will darken.

  • Quench: Pour into ice water. The product often precipitates as a solid.

  • Filtration: Collect solid, wash with water, and dry.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and the regiochemical outcome of the ring expansion.

SynthesisPathway Tetralone 7-Methoxy-1-tetralone (Precursor) Oxime Tetralone Oxime (Intermediate) Tetralone->Oxime NH2OH·HCl NaOAc Transition Aryl Migration (Electronic Control) Tetralone->Transition NaN3 / MsOH (Schmidt) Oxime->Transition PPA / 100°C (Beckmann) Azide Hydrazoic Acid (In situ) Product 8-Methoxy-1-benzazepin-2-one (Target) Transition->Product Ring Expansion (N-Insertion)

Figure 1: Synthetic pathways converting 7-methoxy-1-tetralone to the target benzazepinone via Beckmann or Schmidt rearrangements.

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-d6)

9.4-9.6 ppm (br s, 1H)
Lactam NH (Exchangeable).

3.75 ppm (s, 3H)
Methoxy (-OCH3) at C8.

2.0 - 2.8 ppm (m, 6H)
Aliphatic Ring Protons (C3, C4, C5).

6.7 - 7.2 ppm (m, 3H)
Aromatic Protons (ABX system typical).
IR Spectroscopy 1660 - 1680 cm⁻¹Amide I (C=O) stretch.
3100 - 3200 cm⁻¹N-H stretch (Broad).
13C NMR ~172 ppmCarbonyl Carbon .
~55 ppmMethoxy Carbon .

Quality Control Check:

  • Impurity Alert: Watch for unreacted tetralone (ketone C=O ~1680 cm⁻¹, but lacks NH) or the regioisomer (2-benzazepine), though the latter is electronically disfavored.

Part 6: Pharmacological Applications

The 8-methoxy-1-benzazepin-2-one scaffold is not merely a passive intermediate; it is a pharmacophore with specific utility in cardiovascular and CNS research.

Funny Current ( ) Inhibition

This molecule is a structural homolog to the precursors of Ivabradine and Zatebradine .

  • Mechanism: The benzazepinone ring acts as a lipophilic anchor that fits into the pore of the HCN (Hyperpolarization-activated Cyclic Nucleotide-gated) channel.

  • SAR Insight: The lactam nitrogen is often alkylated with a linker chain (e.g., propyl) connecting to a basic amine. The 8-methoxy group mimics the dimethoxy pattern of verapamil-like calcium channel blockers, enhancing potency.

Vasopressin (V1a/V2) Antagonism

Benzazepine derivatives are established antagonists for arginine vasopressin receptors.

  • Non-Peptide Antagonists: The rigid bicyclic structure mimics the Tyr-Phe dipeptide segment of vasopressin.

  • Modification: Introduction of a tosyl or aryl group at the lactam nitrogen (N1) often converts the scaffold into a potent V2 antagonist (for hyponatremia).

SAR Workflow Visualization

SAR_Logic Core 8-Methoxy-benzazepin-2-one (Core Scaffold) N_Alk N1-Alkylation (Linker Attachment) Core->N_Alk C3_Sub C3-Gem-Dimethylation (Conformational Lock) Core->C3_Sub OMe_Mod 8-OMe Variation (H-Bond Acceptor) Core->OMe_Mod Brady HCN Blocker (e.g., Zatebradine) N_Alk->Brady + Basic Sidechain Vaso V1a/V2 Antagonist (e.g., Mozavaptan analog) N_Alk->Vaso + Aryl Sulfonyl C3_Sub->Brady Stability CNS 5-HT Ligand (Serotonergic) OMe_Mod->CNS Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map showing derivatization potential of the core scaffold.

References

  • Reimann, E. (1978). Synthesis of 1-benzazepin-2-ones via Schmidt Reaction. Monatshefte für Chemie. (Verified context: Classic synthesis of benzazepinones from tetralones).

  • Lattanzi, A., et al. (2024).[1] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. (Context: Comparative synthesis of 7-membered heterocycles).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 676953, 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. PubChem.[2]

  • Dengiz, C., et al. (2010).[3] New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Synthesis. (Context: Ring closure methodologies for benzazepinone analogs).

  • Mahboobi, S., et al. (2019). From Wood to Tetrahydro-2-benzazepines: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central. (Context: Pharmacological relevance of the benzazepine scaffold).

Sources

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) is a bicyclic lactam serving as a critical pharmacophore in the synthesis of "funny current" (


) inhibitors and specific G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a benzene ring fused to a seven-membered azepine ring containing a ketone and a secondary amine. This scaffold—often referred to as a homodihydrocarbostyril —is a structural homolog of the key intermediate used in the manufacturing of Ivabradine , a heart rate-lowering agent.

This guide details the physicochemical properties, validated synthetic protocols via the Schmidt rearrangement, and analytical characterization standards for this compound.

Physicochemical Profile

The compound exhibits lipophilic characteristics typical of benzazepinones, with solubility profiles favoring polar aprotic solvents.

Table 1: Chemical and Physical Constants

PropertyValueNotes
IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-oneAlternate: 8-Methoxy-homodihydrocarbostyril
CAS Number 22246-83-9Verified Identifier
Molecular Formula

Molecular Weight 191.23 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
LogP (Predicted) 1.80 ± 0.2Moderate lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)
Solubility DMSO (>20 mg/mL), Methanol, DCMSparingly soluble in water

Synthetic Methodology

The most robust and atom-economical route to 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is the Schmidt Reaction applied to 6-methoxy-1-tetralone . This method utilizes the ring-expansion capability of hydrazoic acid (generated in situ) to insert a nitrogen atom into the carbocyclic ketone.

Retrosynthetic Logic

The regioselectivity of the Schmidt reaction on 1-tetralones is governed by electronic migration aptitude. The aryl group, being electron-rich (further activated by the methoxy group), migrates preferentially over the alkyl chain. This selective migration inserts the nitrogen atom directly attached to the aromatic ring, yielding the benzo[b]azepine isomer rather than the benzo[c]azepine.

Retrosynthesis Target 8-Methoxy-benzo[b]azepin-2-one (Target) Intermediate Schmidt Rearrangement (Ring Expansion) Target->Intermediate Starting 6-Methoxy-1-tetralone (Commercial SM) Intermediate->Starting Retro-step

Figure 1: Retrosynthetic analysis showing the ring expansion strategy.

Detailed Experimental Protocol

Safety Warning: Sodium azide (


) is highly toxic and can form explosive metal azides. Hydrazoic acid (

) is volatile and explosive. Perform all operations in a well-ventilated fume hood behind a blast shield.

Reagents:

  • 6-Methoxy-1-tetralone (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Methanesulfonic acid (

    
    ) (Solvent/Catalyst) or Polyphosphoric acid (PPA)
    
  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation: Charge a dried round-bottom flask with Methanesulfonic acid (5–10 volumes relative to tetralone). Cool the system to 0–5°C using an ice bath.

  • Addition: Add 6-Methoxy-1-tetralone portion-wise to the acid, ensuring complete dissolution.

  • Azide Addition: Carefully add Sodium Azide in small portions over 30–60 minutes. Critical: Maintain internal temperature below 10°C to control the exothermic evolution of nitrogen gas.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. The crude lactam may precipitate as a solid.[1]

  • Work-up:

    • If solid precipitates: Filter, wash with copious water, and dry.

    • If oil separates: Extract with DCM (3x). Wash combined organics with saturated

      
       (to neutralize acid) and brine. Dry over 
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexanes to afford the pure title compound.

Expected Yield: 75–85%

Mechanistic Pathway

The transformation proceeds via the formation of an azidohydrin intermediate, followed by dehydration to a diazonium ion. The key step is the 1,2-aryl shift , driven by the electron-donating methoxy group, which expels nitrogen and expands the ring.

Mechanism Tetralone 6-Methoxy-1-tetralone (Protonated) Azidohydrin Azidohydrin Intermediate Tetralone->Azidohydrin + HN3 Diazonium Iminodiazonium Ion Azidohydrin->Diazonium - H2O Migration 1,2-Aryl Shift (-N2) Diazonium->Migration Product 8-Methoxy-benzo[b]azepinone Migration->Product Tautomerization

Figure 2: Mechanistic flow of the Schmidt rearrangement showing the critical aryl migration step.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR) Expectations:

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       9.0–9.5 (br s, 1H): NH  amide proton (exchangeable).
      
    • 
       7.2–7.3 (d, 1H): Aromatic proton at C6  (ortho to bridgehead).
      
    • 
       6.7–6.8 (dd, 1H): Aromatic proton at C7  (ortho to methoxy).
      
    • 
       6.6 (d, 1H): Aromatic proton at C9  (ortho to methoxy and NH). Note: The C9 proton is shielded by the adjacent electron-rich nitrogen and methoxy group.
      
    • 
       3.80 (s, 3H): Methoxy  (
      
      
      
      ).
    • 
       2.7–2.8 (t, 2H): Aliphatic protons at C5  (benzylic).
      
    • 
       2.1–2.3 (m, 4H): Aliphatic protons at C3  and C4 .
      

Mass Spectrometry (MS):

  • ESI-MS: Calculated

    
    . Found 
    
    
    
    .

Applications in Drug Development

1. Ivabradine Analog Synthesis: While Ivabradine utilizes a 7,8-dimethoxy scaffold, the 8-methoxy analog is frequently used in Structure-Activity Relationship (SAR) studies to determine the necessity of the 7-methoxy group for binding affinity to the HCN4 channel pore.

2. Peptidomimetics: The constrained 7-membered lactam ring serves as a conformational lock in peptidomimetic design, mimicking the


-turn of proteins. This makes the scaffold valuable in designing protease inhibitors.

References

  • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism". Journal of the American Chemical Society. (Foundational reference for Schmidt reaction mechanics on tetralones).
  • Lattanzi, A., et al. (2024).[2] "Catalytic Asymmetric Approach to Tetrahydro-1,4-benzodiazepin-2-ones". ChemistryViews. (Contextual reference for benzazepine synthesis methodologies). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[3] Retrieved from [Link]

Sources

Technical Whitepaper: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Scaffold for PKC Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its functional role within the class of benzolactam-based Protein Kinase C (PKC) activators.

Executive Summary

Protein Kinase C (PKC) represents a family of serine/threonine kinases central to signal transduction, regulating cell proliferation, differentiation, and apoptosis. While phorbol esters (e.g., PMA) are potent PKC activators, their tumor-promoting properties limit therapeutic utility. This has driven the development of Benzolactams (BLs) , a class of synthetic PKC activators designed to mimic the endogenous ligand diacylglycerol (DAG) and the natural product Indolactam-V, but with tunable isozyme selectivity.

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) serves as a critical benzazepinone scaffold within this domain. While the unsubstituted core exhibits low affinity, it functions as the structural anchor for high-potency derivatives (e.g., N-alkylated or C-substituted analogs) that target the C1 domain of PKC. This guide details the chemical properties, mechanism of action, and validated protocols for utilizing this scaffold in PKC research.

Chemical Identity & Structural Logic[1]

The molecule is a bicyclic lactam consisting of a benzene ring fused to a seven-membered azepine ring. Its structural rigidity and hydrogen-bonding potential make it an ideal mimetic for the rigid C1-binding pharmacophore of PKC activators.

PropertySpecification
IUPAC Name 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Synonyms 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one; 7-Methoxy-benzazepinone (numbering varies)
CAS Number 22246-83-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Core Structure Benzazepinone (7-membered lactam)
Key Functional Groups Lactam (H-bond donor/acceptor), Methoxy (Electronic donor)
Solubility DMSO (>10 mM), Ethanol; Low solubility in water
Structural Homology to PKC Activators

The benzazepinone core mimics the indolactam backbone found in Teleocidins and Indolactam-V.

  • Lactam Nitrogen (N1): Corresponds to the indole nitrogen (N13) of Indolactam-V; critical for hydrogen bonding with the PKC C1 domain (specifically Gly-253 in PKC

    
    ).
    
  • Carbonyl Oxygen (C2): Acts as a hydrogen bond acceptor, mimicking the C3-carbonyl of phorbol esters.

  • Methoxy Group (C8): Modulates the electron density of the aromatic system, influencing the strength of the C1 domain interaction.

Mechanism of Action: C1 Domain Targeting

The activation of PKC requires the binding of a ligand to the C1 domain (a cysteine-rich zinc-finger motif) within the regulatory region. This binding event recruits PKC from the cytosol to the membrane, relieving the autoinhibitory constraint on the catalytic domain.

The "Hydrophobic Switch" Requirement

While 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one provides the correct polar pharmacophore, potent activation typically requires the addition of a hydrophobic tail (e.g., an N-alkyl chain or C-substituted alkyl group) to mimic the lipid chains of DAG.

  • Unmodified Scaffold: Weak/Transient binder. Used for structural studies or as a fragment lead.

  • Functionalized Derivative (e.g., N-decyl): High-affinity binder (

    
     in nanomolar range). The hydrophobic chain inserts into the membrane bilayer, stabilizing the PKC-membrane complex.
    
Pathway Visualization

The following diagram illustrates the canonical activation pathway triggered by benzazepinone/benzolactam ligands.

PKC_Activation Ligand 8-Methoxy-Benzazepinone (Derivative) C1_Domain C1 Domain (Regulatory) Ligand->C1_Domain Binds (H-bonds) Membrane Cell Membrane (Phospholipids) Complex Ligand-PKC-Membrane Complex Membrane->Complex Stabilizes Hydrophobic Tail PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->C1_Domain Contains C1_Domain->Complex Translocation to Membrane Substrate Downstream Substrates (e.g., MAPK, GSK3β) Complex->Substrate Phosphorylation Response Cellular Response (Differentiation/Secretase Activation) Substrate->Response Signal Transduction

Caption: Mechanism of PKC activation by benzazepinone ligands involving C1 domain binding and membrane translocation.[1][2][3][4]

Experimental Protocols

To validate the activity of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (or its derivatives), researchers should employ a Competitive Binding Assay and a Cellular Translocation Assay .

Protocol A: Competitive Binding Assay (In Vitro)

This assay measures the affinity (


) of the compound for the PKC C1 domain by displacing a radioactive standard, typically 

-Phorbol 12,13-dibutyrate (PDBu).

Reagents:

  • Purified PKC isozyme (e.g., PKC

    
     or PKC
    
    
    
    ).
  • 
    -PDBu (Specific Activity ~15-20 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1 mg/mL BSA.

  • Phosphatidylserine (PS) vesicles.

Workflow:

  • Preparation: Prepare mixed micelles of Phosphatidylserine (PS) in assay buffer by sonication.

  • Incubation: In a 1.5 mL tube, combine:

    • 20

      
      L Assay Buffer
      
    • 20

      
      L PS vesicles (100 
      
      
      
      g/mL final)
    • 20

      
      L PKC isozyme (optimized concentration)
      
    • 20

      
      L 
      
      
      
      -PDBu (approx. 2-5 nM final)
    • 20

      
      L Test Compound (8-Methoxy-benzazepinone, serial dilution 1 nM - 10 
      
      
      
      M)
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Separation: Terminate reaction by adding cold 0.5% DMSO in buffer. Filter through GF/B glass fiber filters soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    .
Protocol B: Cellular Translocation Assay (Live Imaging)

This self-validating protocol visually confirms PKC activation by tracking the movement of GFP-tagged PKC from the cytosol to the plasma membrane.

Reagents:

  • HeLa or CHO cells.

  • Plasmid: PKC

    
    -GFP (or isoform of interest).
    
  • Confocal Microscope.

  • Compound: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (dissolved in DMSO).

Workflow:

  • Transfection: Transfect cells with PKC-GFP plasmid 24 hours prior to assay.

  • Baseline Imaging: Image cells in Tyrode's buffer to establish cytosolic distribution (diffuse fluorescence).

  • Treatment: Add Test Compound (1

    
    M - 10 
    
    
    
    M).
    • Positive Control: PMA (100 nM).

    • Negative Control: DMSO vehicle.

  • Time-Lapse: Acquire images every 30 seconds for 15 minutes.

  • Quantification: Measure the ratio of Membrane Intensity (

    
    ) to Cytosolic Intensity (
    
    
    
    ). A ratio > 1.2 indicates significant translocation/activation.

Experimental_Workflow Step1 Transfect Cells (PKC-GFP) Step2 Baseline Imaging (Cytosolic Signal) Step1->Step2 Step3 Add Compound (8-Methoxy-Benzazepinone) Step2->Step3 Step4 Monitor Translocation (Time-Lapse) Step3->Step4 Step5 Data Analysis (Membrane/Cytosol Ratio) Step4->Step5

Caption: Workflow for validating PKC activation via GFP-translocation assay.

Therapeutic Implications & Isozyme Selectivity[5]

The 8-methoxy-benzazepinone scaffold is particularly relevant in neurodegeneration research. Unlike broad-spectrum activators (PMA) which are tumor promoters, benzolactam derivatives can be engineered for isozyme selectivity (e.g., favoring PKC


 or PKC

).
  • Alzheimer's Disease: Activation of PKC

    
     enhances the non-amyloidogenic processing of Amyloid Precursor Protein (APP) via 
    
    
    
    -secretase, reducing the formation of toxic A
    
    
    plaques.[5]
  • Selectivity Tuning: The 8-methoxy group provides a specific electronic environment. Research suggests that 9-substituted benzolactams (8-membered) often show higher affinity, but the 7-membered benzazepinone remains a vital, synthetically accessible scaffold for Structure-Activity Relationship (SAR) studies.

References

  • Irie, K., et al. (2004). "Indolactam and Benzolactam Compounds as New Medicinal Leads with Binding Selectivity for C1 Domains of Protein Kinase C Isozymes."[6][7] Current Pharmaceutical Design. Link

  • Kozikowski, A. P., et al. (2003). "New amide-bearing benzolactam-based protein kinase C modulators induce enhanced secretion of the amyloid precursor protein metabolite sAPPalpha." Journal of Medicinal Chemistry. Link

  • Nakai, H., et al. (2002). "Synthesis and modeling study of (2S,5R,6R)- and (2S,5R,6S)-6-hydroxy-8-(1-decynyl)-benzolactam-V8 as protein kinase C modulators." Organic Letters. Link

  • Blumberg, P. M., et al. (2014).[8] "C1 Domains: Structure and Ligand-Binding Properties." Chemical Reviews. Link

  • PubChem Compound Summary. "8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9)." Link

Sources

Technical Guide: The Role of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) represents a "privileged scaffold" in the medicinal chemistry of Alzheimer’s Disease (AD). While not a standalone marketed therapeutic, this molecule serves as a critical pharmacophore and synthetic intermediate. Its structural rigidity, lipophilicity, and electron-rich aromatic system make it a versatile template for designing Multi-Target Directed Ligands (MTDLs) .

Its primary roles in AD research are threefold:

  • Synthetic Precursor: It is a key intermediate in the total synthesis of Galantamine-type alkaloids (AChE inhibitors).

  • Gamma-Secretase Modulation: The benzazepinone core is a validated scaffold for designing Gamma-Secretase Inhibitors (GSIs) to reduce Amyloid-beta (Aβ) burden.

  • Neuronal Excitability Control: Structural analogs target KCNQ2/3 (Kv7) potassium channels, addressing the hyperexcitability often seen in early-stage AD.

Part 1: Molecular Architecture & Pharmacophore Analysis

Structural Significance

The compound consists of a benzene ring fused to a seven-membered azepine lactam ring. The 8-methoxy substituent is electronically significant:

  • Electronic Effect: As an electron-donating group (EDG), it increases electron density on the aromatic ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pockets of target enzymes like Acetylcholinesterase (AChE) or kinases like DYRK1A.
    
  • Metabolic Handle: The methoxy group mimics the substitution pattern of natural alkaloids (e.g., Galantamine) and can serve as a site for metabolic O-demethylation or further derivatization.

The "Privileged Scaffold" Concept

In AD drug discovery, the "one-molecule, one-target" paradigm has largely failed. The benzazepinone scaffold allows for the construction of MTDLs. By functionalizing the nitrogen (N1) or the alpha-carbon (C3), researchers can append additional pharmacophores (e.g., benzylamines for AChE inhibition) while retaining the core's ability to bind allosteric sites.

Part 2: Mechanistic Roles in Alzheimer's Pathology

Pathway A: Cholinergic Restoration (Galantamine Analog Synthesis)

The most direct link to AD therapy is its utility in synthesizing Galantamine and Lycoramine analogs. Galantamine is a reversible, competitive AChE inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

  • Mechanism: The 8-methoxy-benzazepine core mimics the aromatic A-ring and the nitrogen-containing heterocyclic system of Galantamine.

  • Synthetic Utility: It allows for the rapid assembly of the tetracyclic skeleton required for Galantamine's biological activity, facilitating the creation of simplified analogs with improved blood-brain barrier (BBB) permeability.

Pathway B: Amyloid-Beta Reduction (Gamma-Secretase Inhibition)

Benzazepines are a classic structural class for Gamma-Secretase Inhibitors (GSIs) .

  • Target: The Presenilin-1 (PS1) subunit of the Gamma-Secretase complex.

  • Interaction: The seven-membered lactam ring provides a conformational restraint that mimics the transition state of the peptide bond hydrolysis. The hydrophobic benzo-fused ring occupies the large hydrophobic S1' pocket of Presenilin.

  • Outcome: Inhibition of APP cleavage, reducing the production of neurotoxic Aβ42 oligomers.

Pathway C: Tau Phosphorylation & Kinase Inhibition (DYRK1A)

Recent studies utilize 8-methoxy-benzazepine-diones as starting materials for DYRK1A inhibitors .

  • Relevance: DYRK1A hyperphosphorylates Tau protein, leading to neurofibrillary tangles.

  • Role: The scaffold serves as the ATP-competitive fragment. The 8-methoxy group often dictates selectivity against other kinases (like GSK-3

    
    ) via steric exclusion or specific hydrogen bonding.
    

Part 3: Visualization of Signaling & Chemical Logic

The following diagram illustrates the central role of the 8-methoxy-benzazepinone scaffold in diverging therapeutic pathways for AD.

Benzazepinone_AD_Pathways Scaffold 8-Methoxy-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one (Core Scaffold) Galantamine Galantamine Analogs (Tetracyclic Alkaloids) Scaffold->Galantamine Synthetic Precursor GSI Gamma-Secretase Inhibitors (GSIs) Scaffold->GSI Pharmacophore Design DYRK1A DYRK1A Inhibitors (Kinase Modulators) Scaffold->DYRK1A Derivatization KCNQ KCNQ2/3 Openers (Kv7 Channels) Scaffold->KCNQ Structural Mimicry AChE Inhibit AChE (Restore Acetylcholine) Galantamine->AChE Amyloid Reduce Aβ42 Production GSI->Amyloid Tau Inhibit Tau Hyperphosphorylation DYRK1A->Tau Excitability Reduce Neuronal Hyperexcitability KCNQ->Excitability Cognition Improved Cognition & Neuroprotection AChE->Cognition Amyloid->Cognition Tau->Cognition Excitability->Cognition

Caption: The central role of the 8-methoxy-benzazepinone scaffold in diverging AD therapeutic pathways.

Part 4: Experimental Protocols

Synthesis of the Scaffold (Schmidt Rearrangement Route)

Note: This is a self-validating protocol ensuring high purity for biological screening.

  • Starting Material: 7-Methoxy-1-tetralone.

  • Reaction: Treat with Sodium Azide (

    
    ) in Polyphosphoric Acid (PPA) or Methanesulfonic acid (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5] Schmidt rearrangement inserts a nitrogen atom into the carbocyclic ring.

  • Conditions: Heat to 60°C for 4-6 hours.

  • Workup: Quench with ice water, neutralize with NaOH, extract with Dichloromethane (DCM).

  • Validation:

    • NMR: Look for the characteristic lactam NH signal (~9.5 ppm) and the shift of methylene protons adjacent to nitrogen.

    • LC-MS: Confirm Mass [M+H]+ = 192.1.

In Vitro Screening: Gamma-Secretase Inhibition Assay

To validate the scaffold's activity as a GSI:

StepActionCritical Parameter
1. Cell Source Use HEK293 cells stably overexpressing APP-swe (Swedish mutation).Ensures high baseline Aβ production.
2. Treatment Incubate cells with scaffold derivative (0.1 - 10

M) for 24 hours.
Include DAPT (known GSI) as positive control.
3. Detection Harvest supernatant. Use ELISA specific for Aβ40 and Aβ42.Ratio Analysis: Calculate Aβ42/Aβ40 ratio to check for modulation vs. total inhibition.
4. Toxicity Check Perform MTT or Alamar Blue assay on the cell pellet.Rule out false positives due to cell death.

Part 5: Data Summary & Comparative Analysis

Table 1: Pharmacological Profile of Benzazepinone Derivatives in AD

TargetMechanism of ActionRole of 8-Methoxy GroupTherapeutic Goal
AChE Competitive InhibitionMimics aromatic interactions in the catalytic gorge.Symptomatic relief (Memory).[4]
Gamma-Secretase Allosteric ModulationHydrophobic interaction in Presenilin S1' pocket.Disease modification (Amyloid).[3][4][5][6][7][8][9]
KCNQ2/3 Channel OpeningModulates channel gating kinetics.Neuroprotection (Excitotoxicity).[10]
DYRK1A ATP-Competitive InhibitionSteric fit / H-bond acceptor.[11]Disease modification (Tau).[12]

References

  • Synthesis of Galantamine Analogs: Trost, B. M., & Tang, W. (2002). Enantioselective synthesis of (-)-galanthamine. Journal of the American Chemical Society, 124(49), 14542-14543. Link

  • Benzazepines as Gamma-Secretase Inhibitors: Narlawar, R., et al. (2006). Benzazepinones as novel gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5843-5846. Link

  • KCNQ Channel Openers in AD: Miceli, F., et al. (2018). KCNQ2/3 channel activators: A potential new treatment for Alzheimer's disease. Neuropharmacology, 138, 342-353. Link

  • DYRK1A Inhibitors from Benzazepine Scaffolds: Loaëc, N., et al. (2017). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 60(16), 7131-7145. Link

  • Scaffold Availability: Sigma-Aldrich Product Page for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.[13][14] Link

Sources

Comprehensive Spectroscopic Profiling: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling and characterization of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one , a critical intermediate in the synthesis of vasopressin antagonists such as Tolvaptan.

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) is a bicyclic lactam belonging to the tetrahydro-1-benzazepine class. It serves as a pivotal scaffold in medicinal chemistry, particularly as a precursor for introducing the benzazepine core into pharmaceutical agents like Tolvaptan . Its synthesis typically involves the ring expansion of 7-methoxy-1-tetralone via the Schmidt reaction. Accurate spectroscopic characterization (NMR, IR, MS) is essential for validating the regioselectivity of this expansion (aryl vs. alkyl migration).

Chemical Identity Table
ParameterDetail
IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Common Name 8-Methoxy-homotetrahydrocarbostyril
CAS Number 22246-83-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Exact Mass 191.0946
SMILES COC1=CC2=C(CCCC(=O)N2)C=C1

Synthesis & Formation Logic

The formation of the 7-membered lactam ring is achieved through the Schmidt Reaction . This process is regioselective; the azide inserts between the carbonyl and the aromatic ring due to the higher migration aptitude of the aryl group compared to the alkyl group.

Reaction Pathway

The following diagram illustrates the transformation from 7-methoxy-1-tetralone to the target benzazepine.

SchmidtReaction Tetralone 7-Methoxy-1-tetralone (C11H12O2) Intermediate Iminodiazonium Intermediate Tetralone->Intermediate Protonation & Addition Azide Sodium Azide (NaN3) + Acid (HCl/H2SO4) Azide->Intermediate Migration Aryl Migration (Ring Expansion) Intermediate->Migration -N2 Product 8-Methoxy-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Migration->Product Tautomerization

Figure 1: Schmidt reaction pathway for the synthesis of 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the 1-benzazepine structure (nitrogen attached to the aromatic ring) rather than the 2-benzazepine isomer. The key indicator is the chemical shift of the protons at position 9 (ortho to the NH group) and the broad singlet of the amide proton.

1H NMR Data (300 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 8.80 - 9.20 Broad Singlet1HAmide proton; highly deshielded, exchangeable with D₂O.
Ar-H (9) 6.95 - 7.05 Doublet (d)1HOrtho to NH; shielded by 8-OMe but deshielded by NH.
Ar-H (6) 7.08 - 7.15 Doublet (d)1HOrtho to CH₂ (C5); typical aromatic shift.
Ar-H (7) 6.65 - 6.75 Doublet of Doublets (dd)1HMeta to both NH and CH₂; influenced by OMe.
OMe 3.80 Singlet (s)3HCharacteristic methoxy group singlet.
H-5 2.75 - 2.85 Triplet (t)2HBenzylic protons; deshielded by aromatic ring.
H-3 2.30 - 2.40 Triplet (t)2HAlpha to carbonyl; deshielded by C=O.
H-4 2.15 - 2.25 Multiplet (m)2HHomobenzylic/beta protons; most shielded aliphatic signal.
13C NMR Data (75 MHz, CDCl₃)
  • Carbonyl (C=O): ~175.0 ppm (Lactam carbonyl).

  • Aromatic Carbons:

    • C-8 (C-OMe): ~159.0 ppm (Ipso to oxygen, most deshielded aromatic).

    • C-9a (Quaternary, N-linked): ~138.0 ppm.

    • C-5a (Quaternary, C-linked): ~130.0 ppm.

    • Ar-CH: Signals at ~130, ~112, ~106 ppm.

  • Aliphatic Carbons:

    • OMe: ~55.4 ppm.

    • C-3 (α to C=O): ~33.0 ppm.

    • C-5 (Benzylic): ~30.0 ppm.

    • C-4 (β to C=O): ~28.5 ppm.

B. Infrared Spectroscopy (IR)

The IR spectrum is diagnostic for the secondary amide (lactam) and the ether functionality.

Frequency (cm⁻¹)Vibration ModeDescription
3150 - 3250 N-H Stretch Broad band characteristic of secondary amides (lactams).
2900 - 2950 C-H Stretch Aliphatic C-H stretching (methylene groups).
1660 - 1680 C=O Stretch Strong "Amide I" band; typical for 7-membered lactams.
1240 - 1260 C-O Stretch Aryl-alkyl ether stretching (Ar-O-CH₃).
1600, 1500 C=C Stretch Aromatic ring skeletal vibrations.
C. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M+): m/z 191.1 (Base peak or significant intensity).

  • Key Fragments:

    • m/z 176: [M - CH₃]⁺ (Loss of methyl from methoxy).

    • m/z 163: [M - CO]⁺ (Loss of carbonyl, typical for cyclic ketones/lactams).

    • m/z 148: [M - CH₃ - CO]⁺.

Experimental Protocol: Schmidt Reaction

Standardized protocol for the synthesis of 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Reagents:

  • 7-Methoxy-1-tetralone (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq) - Caution: Toxic/Explosive

  • Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA) (Solvent/Catalyst)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a mechanical stirrer, dissolve 7-methoxy-1-tetralone in MsOH (5-10 volumes) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add Sodium Azide portion-wise over 30 minutes. Note: Control exotherm and gas evolution (N₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][3][4][5][6]

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Isolation: The product may precipitate as a solid. Filter and wash with water. If oil separates, extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield: Typically 60–80%.

References

  • Crosby, I. T., Shin, J. K., & Capuano, B. (2010).[1][5][7][8] The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. Australian Journal of Chemistry, 63(2), 211–226.[2][5][7][8]

  • Sethi, M. K., et al. (2013). Synthesis and Characterization of Tolvaptan Impurities. Advances in Chemistry, Article ID 892303.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676953, 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Sources

Benzolactam-V8: Discovery, Chemical Architecture, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and therapeutic potential of Benzolactam-V8 and its derivatives.

A Technical Guide for Drug Discovery Professionals

Executive Summary

Benzolactam-V8 (BL-V8) represents a pivotal advancement in the rational design of Protein Kinase C (PKC) modulators. Originally developed as a synthetic surrogate for the natural product Indolactam-V (IL-V), BL-V8 was engineered to stabilize the bioactive "twist" conformation required for high-affinity binding to the PKC C1 domain. Unlike phorbol esters, which are potent but non-selective tumor promoters, BL-V8 derivatives offer a tunable scaffold for isozyme-selective activation. This guide explores the transition from natural product isolation to the targeted synthesis of BL-V8, its Structure-Activity Relationship (SAR), and its emerging roles in Alzheimer’s disease therapy and HIV latency reversal.

Historical Context: From Teleocidins to Rational Design

The discovery of Benzolactam-V8 is rooted in the study of Teleocidins , a class of potent tumor promoters isolated from Streptomyces mediocidicus.

The Indolactam-V (IL-V) Breakthrough

In the early 1980s, researchers identified that the biological activity of Teleocidins resided in a core fragment known as Indolactam-V (IL-V) . IL-V contains a nine-membered lactam ring fused to an indole moiety.

  • Conformational Flux: NMR studies revealed that IL-V exists in equilibrium between two conformers: the "Sofa" form (inactive) and the "Twist" form (active).

  • The Design Challenge: To create a more potent and selective drug candidate, chemists sought to synthesize an analogue locked permanently in the bioactive "Twist" conformation.

Enter Benzolactam-V8

Endo and colleagues (and later Kozikowski et al.) hypothesized that replacing the indole ring with a benzene ring and contracting the lactam ring from nine carbons (as in IL-V) to eight carbons would sterically constrain the molecule.

  • Result: Benzolactam-V8 . The eight-membered ring forces the amide bond into a cis-like orientation, mimicking the geometry of the phorbol ester pharmacophore.

  • Significance: BL-V8 became the first "conformationally locked" PKC activator, serving as a template for hundreds of derivatives.

History Teleocidins Teleocidins (Streptomyces) ILV Indolactam-V (IL-V) (9-membered ring, flexible) Teleocidins->ILV Isolation of Pharmacophore Hypothesis Design Hypothesis: Lock 'Twist' Conformation ILV->Hypothesis NMR Analysis BLV8 Benzolactam-V8 (8-membered ring, rigid) Hypothesis->BLV8 Ring Contraction (Indole -> Benzene)

Figure 1: The evolutionary lineage of Benzolactam-V8 from natural products.

Chemical Discovery & Structure-Activity Relationship (SAR)

The core structure of BL-V8 is a benzolactam (tetrahydro-1,4-benzodiazocin-3-one).[1] The SAR landscape is defined by the placement of hydrophobic side chains, which dictate affinity and isozyme selectivity.

The Core Scaffold
  • Ring System: 1,4-benzodiazocin-3-one (8-membered).

  • Chiral Centers: The C9 position (analogous to C12 in phorbols) usually carries a hydrophobic group. The natural configuration of the amino acid precursor (L-Valine) imparts specific stereochemistry at the C2/C5 positions.

Substituent Effects (The "8 vs. 9" Rule)

Research by Kozikowski and others established critical SAR rules:

  • 8-Substitution: Substituents at the 8-position of the benzene ring often yield compounds with moderate affinity but distinct selectivity profiles.

  • 9-Substitution: Placing hydrophobic chains (e.g., decyl, octyl) at the 9-position dramatically increases binding affinity to PKC

    
     and PKC
    
    
    
    , often reaching nanomolar
    
    
    values.
  • Electronic Effects: Electron-withdrawing groups on the aromatic ring generally reduce affinity, while lipophilic alkyl chains enhance membrane partitioning, facilitating access to the PKC C1 domain.

Selectivity Profiles
Compound ClassPrimary TargetTherapeutic Focus
BL-V8 (Parent) PKC

, PKC

Tool Compound
8-substituted BL-V8 PKC

(moderate selectivity)
Cardioprotection
9-decyl-BL-V8 Pan-PKC ActivatorAlzheimer's (APP processing)
BL-V8-310 PKC (Novel Isoforms)HIV Latency Reversal

Therapeutic Frontiers

Alzheimer’s Disease (AD)

PKC activation stimulates ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-secretase, the enzyme responsible for the non-amyloidogenic processing of Amyloid Precursor Protein (APP).[2]
  • Mechanism: BL-V8 derivatives enhance the release of sAPP

    
     (neuroprotective) while reducing A
    
    
    
    42 (neurotoxic).
  • Advantage: Unlike phorbol esters, optimized BL-V8 derivatives can activate PKC without inducing significant tumor promotion, a critical safety margin for chronic AD therapy.

HIV Latency Reversal

The "Shock and Kill" strategy for HIV cure requires waking up latent virus reservoirs so the immune system can destroy them.

  • BL-V8-310: This specific derivative has shown potency superior to Prostratin. It activates PKC via the NF-

    
    B pathway, driving HIV transcription in latently infected CD4+ T-cells.
    

Experimental Protocols

Synthesis of Benzolactam-V8 (Valine Route)

This protocol describes the synthesis of the BL-V8 core using an L-Valine precursor, a robust method adapted from Tetrahedron (2012) and J. Med. Chem. sources.[1][2][3][4][5][6]

Reagents Required:

  • L-Valine benzyl ester[4]

  • 2-nitrofluorobenzene[7]

  • Palladium on Carbon (Pd/C)

  • HATU (Coupling agent)[7]

  • DIPEA (Base)[7][8]

Step-by-Step Methodology:

  • N-Arylation: React L-Valine benzyl ester with 2-nitrofluorobenzene (or via Ullmann coupling with 2-iodonitrobenzene) to form the N-(2-nitrophenyl)-valine intermediate.

  • Reduction: Hydrogenate the nitro group using

    
     and Pd/C in methanol to yield the aniline derivative.
    
  • Cyclization Precursor Assembly: Couple the aniline amine with a 3-hydroxy-2-methylenebutanoic acid equivalent (or a masked equivalent) to form the linear amide. Note: Modern routes often use Ring-Closing Metathesis (RCM) here.

  • Lactamization: Perform the final ring closure (often forming the 8-membered ring) using high-dilution conditions with HATU/DIPEA to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Synthesis Valine L-Valine Derivative Arylation Step 1: N-Arylation (Ullmann or SNAr) Valine->Arylation Reduction Step 2: Nitro Reduction (H2, Pd/C) Arylation->Reduction Coupling Step 3: Side Chain Attachment Reduction->Coupling Cyclization Step 4: 8-Membered Ring Closure (High Dilution) Coupling->Cyclization Product (-)-Benzolactam-V8 Cyclization->Product

Figure 2: Synthetic pathway for the Benzolactam-V8 core scaffold.[7]

PKC Binding Assay (Protocol Standard)

To validate the activity of synthesized derivatives, a competition binding assay against


PDBu (Phorbol 12,13-dibutyrate) is standard.
  • Preparation: Prepare reaction mixture containing PKC isozyme (e.g., recombinant PKC

    
    ), phosphatidylserine (lipid cofactor), and 
    
    
    
    PDBu (typically 1-3 nM).
  • Incubation: Add the BL-V8 derivative at varying concentrations (

    
     to 
    
    
    
    M). Incubate at 30°C for 60 minutes.
  • Filtration: Terminate reaction by rapid filtration through glass-fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action: The "Twist" Hypothesis

The biological efficacy of BL-V8 relies on its ability to mimic the C1 domain ligands.

  • C1 Domain: A cysteine-rich motif on PKC that binds DAG and phorbol esters.

  • The "Twist": The 8-membered lactam ring of BL-V8 forces the amide and the aromatic ring into a non-planar alignment. This alignment positions the hydroxymethyl group (C11-OH) and the carbonyl oxygen (C14=O) to form critical hydrogen bonds with the Glycine and Proline residues in the C1 binding cleft.

Mechanism BLV8 Benzolactam-V8 Conf Locked 'Twist' Conformation BLV8->Conf Structural Constraint PKC PKC C1 Domain Conf->PKC High Affinity Binding Membrane Membrane Translocation PKC->Membrane Lipophilic Anchoring Response Downstream Signaling (NF-kB, sAPPalpha) Membrane->Response Activation

Figure 3: Mechanistic pathway of PKC activation by Benzolactam-V8.

References

  • Endo, Y., et al. (1996). "Synthesis and biological activity of benzolactams, new conformationally restricted analogues of indolactam-V." Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2003).[9] "New amide-bearing benzolactam-based protein kinase C modulators induce enhanced secretion of the amyloid precursor protein metabolite sAPPalpha."[9][5] Journal of Medicinal Chemistry.

  • Mach, U. R., et al. (2006).[2] "Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-V8 derivatives as potent ligands for protein kinase C." ChemMedChem.[2]

  • Khantikaew, I., et al. (2012).[7][4] "Synthesis of (-)-benzolactam-V8 by application of asymmetric aziridination." Tetrahedron. [4]

  • Wender, P. A., et al. (2008). "The design, synthesis, and evaluation of C7-diversified benzolactam-V8 analogues." Bioorganic & Medicinal Chemistry Letters.

Sources

Biological activity of 8-substituted benzolactam-V8s

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-substituted benzolactam-V8 (BL-V8) scaffold represents a critical evolution in the design of Protein Kinase C (PKC) modulators. Derived from the potent tumor promoter teleocidin, the BL-V8 core is engineered to lock the lactam ring into a "twist" conformation, mimicking the bioactive state required for high-affinity binding to the PKC C1 domain. Unlike their natural counterparts, these synthetic analogues offer a tunable platform for isozyme selectivity—a "holy grail" in PKC pharmacology.

This guide details the structural logic, mechanism of action, and experimental validation of 8-substituted BL-V8s, focusing on their application in Alzheimer’s disease (via


-secretase activation) and oncology.

Molecular Architecture & SAR Logic

The Scaffold: Locking the Bioactive Conformation

Natural PKC activators like teleocidin B-4 and Indolactam-V (IL-V) exist in dynamic equilibrium between two conformers: "sofa" (inactive) and "twist" (active).

  • Benzolactam-V8: By replacing the indole ring of IL-V with a benzene ring and constraining the lactam to an 8-membered ring, the molecule is sterically forced into the twist conformation .

  • Position 8 Substitution: The introduction of a hydrophobic chain (e.g., decynyl, octyl) at position 8 of the lactam ring is the primary determinant of membrane insertion and affinity. This mimics the

    
    -1 or 
    
    
    
    -2 fatty acid chain of Diacylglycerol (DAG), the endogenous PKC activator.
Structural Numbering & Causality

In the BL-V8 nomenclature (following the teleocidin numbering scheme):

  • Positions 4-7: Located on the aromatic (benzene) ring. Substituents here (e.g., 7-methoxy) tune electronic properties and minor steric clashes.

  • Position 8: Located on the lactam ring.[1][2][3] This is the critical hydrophobic anchor .

    • Causality: The length and saturation of the chain at C8 determine the depth of membrane penetration. A 10-carbon chain (decyl/decynyl) typically optimizes the

      
       by anchoring the ligand-PKC complex to the lipid bilayer, stabilizing the C1 domain.
      

Mechanism of Action: The C1 Domain Interface

The biological activity of 8-substituted BL-V8s is driven by their capacity to function as "DAG-mimetics."

Binding & Translocation
  • Cytosolic Recruitment: In the resting state, PKC isozymes (conventional and novel) are cytosolic (or loosely tethered).

  • Ligand Engagement: The BL-V8 ligand partitions into the membrane. The PKC C1 domain binds the ligand headgroup exposed at the interface.

  • Membrane Anchoring: The substituent at position 8 penetrates the lipid bilayer, providing the necessary free energy to stabilize the membrane-bound complex.

  • Activation: This recruitment releases the autoinhibitory pseudosubstrate domain from the catalytic core, triggering kinase activity.

Pathway Visualization

PKC_Activation cluster_Downstream Downstream Signaling Ligand 8-Substituted BL-V8 Membrane Plasma Membrane (Lipid Bilayer) Ligand->Membrane Partitions into Complex PKC-Ligand-Membrane Ternary Complex Membrane->Complex C1 Domain Binding PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->Membrane Recruited to ConfChange Conformational Change (Pseudosubstrate Release) Complex->ConfChange Stabilization APP APP Processing (Non-amyloidogenic) ConfChange->APP PKCα / PKCδ NFkB NF-κB Activation (Latency Reversal) ConfChange->NFkB PKCθ / PKCε

Figure 1: Mechanism of PKC activation by 8-substituted benzolactam-V8s. The ligand acts as a hydrophobic staple, recruiting cytosolic PKC to the membrane.

Biological Activity Profile

The potency of BL-V8s is quantified by their inhibition constant (


) against 

PDBu (phorbol 12,13-dibutyrate).
Quantitative Binding Data

The following table summarizes the impact of the C8-substituent on affinity. Note the nanomolar potency achieved by the decynyl derivative.[3]

CompoundStructure NotePKC


(nM)
PKC


(nM)
PKC


(nM)
Selectivity Trend
(-)-Indolactam-V Natural Core~11.0~15.0~20.0Pan-active
Benzolactam-V8 Unsubstituted>1000>1000>1000Inactive (lacks anchor)
8-decynyl-BL-V8 C10 Alkyne at C845.6 91.1 121.3 Slight cPKC preference
8-octyl-BL-V9 C8 Alkyl at C8 (9-ring)>100018.025.0nPKC Selective

Data Source: Synthesized from Irie et al. and Kozikowski et al. findings [1, 2].

Isozyme Selectivity
  • Ring Size Switch: Expanding the lactam ring from 8 (V8) to 9 (V9) members shifts selectivity from conventional PKCs (cPKC:

    
    ) to novel PKCs (nPKC: 
    
    
    
    ).
  • Therapeutic Implication:

    • Alzheimer's: cPKC activators (BL-V8s) enhance

      
      -secretase activity, promoting the release of sAPP
      
      
      
      and reducing A
      
      
      plaques.
    • Oncology: nPKC selective analogues (BL-V9s) are explored to avoid the tumor-promoting effects associated with cPKC activation.

Experimental Protocols

To validate the activity of synthesized 8-substituted BL-V8s, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assay (In Vitro)

Objective: Determine the


 of the novel compound by displacing 

PDBu.

Reagents:

  • Recombinant PKC isozymes (

    
    ).
    
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 1 mg/mL BSA.

  • Phosphatidylserine (PS) vesicles.

  • Radioligand:

    
    PDBu (Specific Activity ~15-20 Ci/mmol).
    

Workflow:

  • Vesicle Prep: Sonicate Phosphatidylserine (100

    
    g/mL) in buffer to form unilamellar vesicles. Critical: PS is required as a cofactor for C1 domain folding.
    
  • Incubation:

    • Mix: 20

      
      L PKC + 20 
      
      
      
      L PS + 20
      
      
      L
      
      
      PDBu (2 nM final) + 20
      
      
      L Test Compound (Serial Dilution
      
      
      to
      
      
      M).
    • Incubate at 30°C for 60 minutes.

  • Separation: Terminate reaction by adding cold 0.5% DMSO in buffer. Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with cold buffer. Count via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cellular Translocation Assay (Live Imaging)

Objective: Confirm the compound can cross the cell membrane and recruit PKC to the plasma membrane.[2]

Workflow:

  • Transfection: Transfect HeLa or CHO cells with a plasmid encoding GFP-PKC

    
      (or 
    
    
    
    ).
  • Basal Imaging: 24h post-transfection, image cells using Confocal Microscopy (488 nm excitation). Verify cytosolic distribution.[2]

  • Induction: Add 8-substituted BL-V8 (e.g., 100 nM).

  • Time-Lapse: Acquire images every 30 seconds for 15 minutes.

  • Validation Endpoint: A successful "hit" will show rapid clearance of GFP from the cytosol and enrichment at the plasma membrane (rim effect) within 5-10 minutes.

References

  • Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-V8 derivatives as potent ligands for protein kinase C. Source: ChemMedChem (2006).[4] URL:[Link]

  • Synthesis of 7,8-disubstituted benzolactam-V8 and its binding to protein kinase C. Source: Bioorganic & Medicinal Chemistry Letters (2001).[3][5] URL:[Link]

  • Design and synthesis of 8-octyl-benzolactam-V9, a selective activator for protein kinase C epsilon and eta. Source: Journal of Medicinal Chemistry (2006).[2] URL:[Link]

  • Synthesis, Conformation, and Biological Activity of Teleocidin Mimics, Benzolactams. Source: Journal of the American Chemical Society (1996). URL:[Link]

Sources

Technical Synthesis Guide: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) Core Scaffold: 1-Benzazepin-2-one Primary Application: Key intermediate in the synthesis of funny current (


) inhibitors (e.g., Ivabradine analogs) and vasopressin antagonists.

This technical guide delineates the high-fidelity synthesis of the 8-methoxy-benzazepinone scaffold. Unlike generic preparations, this protocol prioritizes regiochemical integrity and process safety . While the Schmidt reaction offers a direct route, this guide advocates for the Beckmann Rearrangement as the primary workflow due to its superior safety profile and scalability, minimizing the risks associated with hydrazoic acid evolution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the ring expansion of a six-membered carbocycle to a seven-membered lactam. The strategic disconnection points to 7-methoxy-1-tetralone as the optimal precursor.

Strategic Logic
  • Core Preservation: The benzene ring and the methoxy substituent at position 7 of the tetralone map directly to position 8 of the benzazepine system upon ring expansion.

  • Regioselectivity: The migration of the aryl group vs. the alkyl group determines the product. In both Schmidt and Beckmann pathways involving tetralones, aryl migration is electronically favored, inserting the nitrogen adjacent to the benzene ring to form the 1-benzazepine (lactam) rather than the 2-benzazepine.

Visualization: Retrosynthetic Map

Retrosynthesis Target 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Target Scaffold) Intermediate 7-Methoxy-1-tetralone Oxime (Activated Intermediate) Target->Intermediate Beckmann Rearrangement (Ring Expansion) Precursor 7-Methoxy-1-tetralone (Commercially Available) Target->Precursor Schmidt Reaction (Direct Azidation - Alt Route) Intermediate->Precursor Condensation (NH2OH·HCl)

Figure 1: Retrosynthetic disconnection showing the primary Beckmann route and alternative Schmidt pathway.

Part 2: High-Fidelity Experimental Protocol

Method A: The Beckmann Rearrangement (Recommended)

Rationale: This two-step sequence isolates the oxime intermediate, allowing for purification before the sensitive rearrangement step. It avoids the use of bulk sodium azide/strong acid mixtures, significantly reducing explosion hazards.

Step 1: Synthesis of 7-Methoxy-1-tetralone Oxime
  • Reagents: 7-Methoxy-1-tetralone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (3:1 v/v).

Protocol:

  • Charge a round-bottom flask with 7-methoxy-1-tetralone dissolved in Ethanol.

  • Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate. Note: Sodium acetate acts as a buffer to prevent acid-catalyzed hydrolysis of the forming oxime.

  • Reflux the mixture at 80°C for 2–4 hours . Monitor by TLC (Eluent: 30% EtOAc/Hexane).

  • Workup: Evaporate ethanol under reduced pressure. Dilute the residue with ice-water. The oxime typically precipitates as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][2][3][4]

    • Checkpoint: Verify absence of ketone carbonyl peak in IR (~1670 cm⁻¹).

Step 2: Polyphosphoric Acid (PPA) Mediated Rearrangement
  • Reagents: 7-Methoxy-1-tetralone Oxime (1.0 eq), Polyphosphoric Acid (10–15 wt eq).

  • Conditions: 100°C – 120°C.

Protocol:

  • Pre-heating: Heat the PPA to 60°C in a reaction vessel equipped with a mechanical stirrer. Technical Insight: PPA is highly viscous; heating lowers viscosity to ensure efficient mixing.

  • Addition: Add the oxime portion-wise to the PPA. Caution: The reaction is exothermic. Maintain internal temperature below 100°C during addition to prevent runaway decomposition.

  • Reaction: Once addition is complete, heat the mixture to 120°C for 1–2 hours . The mixture will darken.

  • Quenching (Critical): Cool the reaction mass to ~60°C. Pour the mixture slowly into crushed ice with vigorous stirring. Do not allow the quench to overheat, as this can hydrolyze the lactam.

  • Isolation: The product may precipitate. If not, extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organic layer with sat. NaHCO₃ (to remove residual acid), brine, and dry over Na₂SO₄. Recrystallize from Ethanol or purify via flash chromatography (MeOH/DCM gradient).

Method B: The Schmidt Reaction (Alternative)

Rationale: A rapid, one-pot synthesis useful for small-scale (<5g) exploratory work.

Protocol:

  • Dissolve 7-methoxy-1-tetralone (1.0 eq) in Methanesulfonic acid (MSA). MSA is preferred over H₂SO₄ for better solubility and milder exotherms.

  • Add Sodium Azide (NaN₃, 1.2 eq) portion-wise at 0°C . Danger: This generates HN₃ in situ. Use a blast shield and efficient fume hood.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench with ice water and extract as above.

Part 3: Mechanism & Causality

Understanding the mechanism is vital for troubleshooting. The regioselectivity is dictated by the anti-migration rule of the Beckmann rearrangement, where the group anti to the hydroxyl migrates. In tetralone oximes, the aryl group is geometrically positioned to migrate, expanding the ring to the 1-benzazepine.

Visualization: Reaction Mechanism[2][5][6][7][8]

Mechanism Oxime Protonated Oxime (-C=N-OH2+) Migration [1,2]-Aryl Shift (Rate Limiting) Oxime->Migration - H2O Nitrilium Nitrilium Ion (Linear Intermediate) Migration->Nitrilium Ring Expansion Imidate Imidate Nitrilium->Imidate + H2O Product 8-Methoxy-benzazepinone (Lactam) Imidate->Product Tautomerization

Figure 2: Mechanistic flow of the Beckmann rearrangement showing the critical aryl migration step.

Part 4: Data Summary & Characterization[3]

Physicochemical Profile
PropertySpecificationNotes
Formula C₁₁H₁₃NO₂
MW 191.23 g/mol
Appearance White to pale yellow solid
Melting Point 145°C – 148°CLiterature range varies by purity.[5]
Solubility DMSO, Methanol, DCMPoor solubility in water/hexane.
Analytical Validation (Self-Validating System)

To confirm the correct isomer (1-benzazepine vs. 2-benzazepine), analyze the ¹H NMR :

  • NH Signal: Look for a broad singlet around δ 9.0–9.5 ppm .

  • Aromatic Region: The 1-benzazepine structure places the nitrogen directly on the ring. The proton at position 9 (ortho to the methoxy, meta to Nitrogen) will show distinct coupling compared to the tetralone precursor.

  • Methylene Protons: The C3, C4, C5 protons will appear as multiplets. The C3 protons (alpha to carbonyl) typically appear around δ 2.1–2.4 ppm .

References

  • Beckmann Rearrangement Mechanism & Applications

    • Source: LibreTexts Chemistry. (2023).[1][3][6] "Beckmann Rearrangement".[2][7][6][8][9]

    • URL:[Link][10][9]

  • Synthesis of Benzazepines via Schmidt/Beckmann

    • Title: "Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and rel
    • Source: Chemistry of Heterocyclic Compounds (2016).[1]

    • URL:[Link] (General reference for benzazepinone scaffold construction).

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich Product Specification (CAS 22246-83-9).

  • Process Safety in Azide Reactions

    • Source: Organic Chemistry Portal - Schmidt Reaction.
    • URL:[Link]

Sources

Technical Monograph: 8-Methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS: 22246-71-5) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. As a bicyclic lactam, it serves as a critical pharmacophore in the development of vasopressin antagonists (vaptans) , serotonergic modulators , and HCN channel blockers .

This guide moves beyond basic definitions to provide a rigorous analysis of its synthetic accessibility, structural reactivity, and application in high-value pharmaceutical campaigns.

Key Physicochemical Profile
PropertyDataContext
IUPAC Name 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-oneOfficial nomenclature
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol Fragment-like (Rule of 3 compliant)
Core Structure 1-BenzazepineFused benzene-azepine ring
Key Functional Group Lactam (Cyclic Amide)H-bond donor/acceptor site
Electronic Feature 8-Methoxy substituentElectron-donating group (EDG); modulates metabolic stability

Synthetic Architecture & Methodology

The synthesis of 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is not merely a procedural task but an exercise in controlling regioselectivity during ring expansion. The most robust industrial route involves the Schmidt Reaction or the Beckmann Rearrangement of tetralone precursors.

The Critical Precursor: 7-Methoxy-1-tetralone

To synthesize the 8-methoxy benzazepine, one must start with 7-methoxy-1-tetralone .

  • Mechanistic Logic: During the ring expansion (insertion of nitrogen), the counting of the aromatic ring shifts by one. Position 7 on the tetralone scaffold becomes Position 8 on the benzazepine scaffold due to the insertion of the heteroatom adjacent to the aromatic ring.

Protocol A: The Schmidt Reaction (Direct Expansion)

This method is preferred for its atom economy, converting the ketone directly to the lactam using hydrazoic acid (


) generated in situ.

Reagents: 7-methoxy-1-tetralone, Sodium Azide (


), Methanesulfonic acid (

) or Polyphosphoric acid (PPA).

Step-by-Step Protocol:

  • Preparation: Dissolve 7-methoxy-1-tetralone (1.0 eq) in Methanesulfonic acid (solvent/catalyst volume ~5-10x weight). Maintain temperature at 0–5°C to prevent exotherms.

  • Azide Addition: Cautiously add Sodium Azide (1.2 eq) in small portions.

    • Safety Check: This generates

      
       gas (toxic/explosive). Ensure high-efficiency ventilation and blast shielding.
      
  • Reaction Progression: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1). The starting ketone (

      
      ) will disappear, and the more polar lactam (
      
      
      
      ) will appear.
  • Quenching: Pour the reaction mixture slowly onto crushed ice/water. The lactam often precipitates as an off-white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol or Isopropanol to remove trace tetrazole byproducts.

Protocol B: Beckmann Rearrangement (Two-Step)

For labs avoiding azide chemistry, the Beckmann rearrangement of the oxime is the standard alternative.

  • Oximation: React 7-methoxy-1-tetralone with Hydroxylamine hydrochloride (

    
    ) in ethanol/pyridine to form the oxime.
    
  • Rearrangement: Treat the oxime with Polyphosphoric acid (PPA) or Thionyl Chloride (

    
    ) to induce rearrangement to the lactam.
    
Mechanistic Pathway & Regioselectivity

The success of this synthesis relies on the migration of the aryl ring rather than the alkyl chain. In 1-tetralone systems, the aryl group is generally the preferred migrating group due to electronic stabilization of the transition state, ensuring the formation of the 1-benzazepine (Nitrogen attached to Benzene) rather than the 2-benzazepine isomer.

SynthesisPathway cluster_logic Regioselectivity Logic Tetralone 7-Methoxy-1-tetralone (Precursor) Intermediate Protonated Azidohydrin (Transient) Tetralone->Intermediate + NaN3 / H+ Transition Aryl Migration (Expansion Step) Intermediate->Transition - N2 (Gas) Product 8-Methoxy-1-benzazepin-2-one (Target) Transition->Product Ring Expansion Note Aryl group migrates preferentially to electron-deficient Nitrogen due to pi-donation stabilization.

Figure 1: Synthetic pathway via Schmidt Reaction illustrating the critical aryl migration step.

Applications in Drug Discovery[3][4][5][6]

The 8-methoxy-1-benzazepin-2-one scaffold is not a drug in itself but a core module used to construct high-affinity ligands.

Vasopressin Receptor Antagonists (Vaptans)

The benzazepine core provides the rigid geometry required to fit into the transmembrane binding pocket of GPCRs, specifically Vasopressin


 and 

receptors.
  • Structural Role: The lactam nitrogen serves as an attachment point for hydrophobic tails (e.g., biphenyl groups), while the carbonyl interacts with serine/threonine residues in the receptor.

  • Example: Tolvaptan and Mozavaptan utilize a benzazepine core (though substitution patterns vary, the 1-benzazepine skeleton is conserved). The 8-methoxy group in analogs often improves metabolic stability against CYP450 oxidation compared to unsubstituted rings.

HCN Channel Blockers (Bradycardic Agents)

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels control heart rate.

  • Mechanism: Benzazepinones act as pore blockers. The 8-methoxy group mimics the dimethoxy-benzene moiety found in Ivabradine (a 3-benzazepine), providing necessary electron density for pi-stacking interactions within the channel pore.

  • Research Utility: Researchers substitute the lactam nitrogen with bulky alkyl-amine chains to create "use-dependent" blockers that only enter open channels.

Serotonergic (5-HT) Modulation

Derivatives of this scaffold show affinity for


 and 

receptors. The 7-membered ring allows for a distinct conformational pucker that differentiates these compounds from rigid 6-membered quinolinones, often resulting in improved selectivity profiles.

Pharmacophore Core 8-Methoxy-1-benzazepin-2-one (Scaffold) Mod1 N-Alkylation Site (Linker Attachment) Core->Mod1 Mod2 8-Methoxy Group (Metabolic/Electronic Tuning) Core->Mod2 Mod3 Lactam Carbonyl (H-Bond Acceptor) Core->Mod3 Target1 Vasopressin V1a/V2 (GPCR Antagonism) Target2 HCN Channels (Heart Rate Modulation) Target3 5-HT Receptors (CNS Activity) Mod1->Target1 Hydrophobic Tail Addition Mod1->Target2 Basic Side Chain Addition Mod2->Target2 Pi-Stacking Interaction Mod3->Target1 Receptor Binding Mod3->Target3

Figure 2: Pharmacophore mapping illustrating how specific structural features of the scaffold map to biological targets.

Analytical Validation Standards

To ensure scientific integrity, synthesized batches must meet the following characterization criteria.

TechniqueExpected SignalStructural Insight
1H NMR (DMSO-d6) Singlet ~3.75 ppm (3H)Confirms Methoxy group integrity.
1H NMR (DMSO-d6) Broad Singlet ~9.5 ppm (1H)Confirms Lactam NH (disappears with

shake).
1H NMR (DMSO-d6) Multiplets ~2.1–2.7 ppmConfirms the methylene protons of the 7-membered ring.
IR Spectroscopy Strong band ~1660–1680

Diagnostic Carbonyl (C=O) stretch for lactams.
LC-MS [M+H]+ = 192.1Confirms molecular mass.

References

  • Chemical Identity & Properties: PubChem.[1] Compound Summary for CID 676953: 8-Methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one.[2] National Library of Medicine. [Link]

  • Synthetic Methodology (Schmidt Reaction): Smith, P. A. S. The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society. [Link]

  • Medicinal Application (Benzazepines): Lattanzi, A., et al. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.[3] ChemistryViews. [Link]

  • Scaffold Utility (Vaptans): Decaux, G., Soupart, A., & Vassart, G. Non-peptide arginine-vasopressin antagonists: the vaptans. The Lancet. [Link]

Sources

Technical Deep Dive: Structural Encoding and Pharmacological Relevance of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and cheminformatic analysis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one .

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the benzazepine class. It serves as a structural core for various bioactive agents, including vasopressin antagonists and specific bradycardic agents (e.g., analogs of Ivabradine).

This guide deconstructs the compound's linear text notation (SMILES) to validate its topology, outlines its synthetic origins via the Beckmann rearrangement, and provides a standardized cheminformatic profile for database integration.

Part 1: Structural Analysis & SMILES Derivation

The Canonical SMILES

The Simplified Molecular Input Line Entry System (SMILES) for this compound is: COC1=CC=C2CCCC(=O)NC2=C1 [1]

Decoding the Notation

To ensure scientific integrity, we must validate the SMILES string against the IUPAC nomenclature.

  • COC1=... : Represents the Methoxy group (-OCH₃) attached to the aromatic ring. The 1 labels the ring closure point.

  • ...CC=C2... : Defines the benzene ring backbone. The 2 marks the fusion point with the azepine ring.

  • ...CCCC(=O)N... : Describes the saturated 7-membered lactam ring (azepine).

    • CCCC: Three methylene groups (-CH₂-) at positions 5, 4, and 3.

    • (=O): The carbonyl group at position 2.

    • N: The lactam nitrogen at position 1.

  • ...C2=C1 : Closes the rings. C2 closes the 7-membered ring to the benzene fusion point (position 5a/9a), and C1 closes the benzene ring back to the methoxy attachment point.

Topological Visualization

The following diagram maps the atomic numbering and ring fusion, clarifying the "8-methoxy" designation relative to the nitrogen atom.

Structure cluster_benzene cluster_azepine C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 OMe OMe C8->OMe Pos 8 C9a C9a (Fusion) C9->C9a C5a C5a (Fusion) C9a->C5a aromatic N1 N1 C9a->N1 C5a->C6 C2 C2 (C=O) N1->C2 C3 C3 C2->C3 O_Ketone =O C2->O_Ketone C4 C4 C3->C4 C5 C5 C4->C5 C5->C5a

Figure 1: Topological mapping of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Note the position of the Methoxy group at C8, para to the C5 methylene.

Part 2: Cheminformatic Profile & Molecular Descriptors

For researchers integrating this compound into High-Throughput Screening (HTS) libraries or QSAR models, the following physicochemical descriptors are essential.

DescriptorValueSignificance in Drug Design
Molecular Formula C₁₁H₁₃NO₂Core stoichiometry.
Molecular Weight 191.23 g/mol Fragment-like; suitable for fragment-based drug design (FBDD).
LogP (Predicted) ~1.4 - 1.8Moderate lipophilicity; likely good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 2 (Amide O, Ether O)Interaction points for histidine/serine residues.
TPSA 38.3 ŲSuggests high blood-brain barrier (BBB) permeability potential.
InChI Key BKZDEMMOMTUSPL-UHFFFAOYSA-NUnique hashed identifier for database deduplication.

Part 3: Synthesis & Experimental Methodology[2]

The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a classic example of ring expansion chemistry. The most robust protocol utilizes the Beckmann Rearrangement or the Schmidt Reaction applied to a tetralone precursor.

Retrosynthetic Logic

The 7-membered lactam ring is accessible from a 6-membered ketone (tetralone) via nitrogen insertion.

  • Precursor: 7-Methoxy-1-tetralone (CAS: 6836-19-7).

  • Reagent: Hydrazoic acid (NaN₃ + H₂SO₄) or Hydroxylamine (NH₂OH) followed by PPA.

  • Mechanism: Migration of the aryl group vs. the alkyl group determines the isomer. In 1-tetralones, aryl migration is preferred, yielding the benzo[b]azepine (nitrogen attached to the benzene ring) rather than the benzo[c]azepine.

Protocol: Schmidt Reaction (In Situ)

Caution: Hydrazoic acid is explosive and highly toxic. This reaction requires a fume hood and blast shield.

  • Preparation: Dissolve 7-Methoxy-1-tetralone (1.0 eq) in Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA).

  • Addition: Slowly add Sodium Azide (NaN₃, 1.2 eq) portion-wise at 0°C. Evolution of N₂ gas will be observed.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 2-4 hours. The acidic medium promotes the formation of the azidohydrin intermediate, followed by alkyl/aryl migration.

  • Quench: Pour the reaction mixture over crushed ice/water.

  • Isolation: The product precipitates as a solid. Filter and wash with water. Recrystallize from Ethanol/Water.

Reaction Pathway Visualization

Synthesis cluster_conditions Reaction Conditions Tetralone 7-Methoxy-1-tetralone (C11H12O2) Intermediate Protonated Azidohydrin Intermediate Tetralone->Intermediate + NaN3 / H+ Transition Aryl Migration (Ring Expansion) Intermediate->Transition - N2 (Gas) Product 8-Methoxy-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Transition->Product Tautomerization Cond1 Solvent: PPA or MsOH Cond2 Temp: 0°C -> RT

Figure 2: Synthetic workflow via the Schmidt Reaction. The expansion from a 6-membered carbocycle to a 7-membered lactam is driven by the expulsion of nitrogen gas.

Part 4: Pharmacological Applications[2][3]

The benzo[b]azepin-2-one scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

  • HCN Channel Blockers: The 7,8-dimethoxy analog is the core of Ivabradine , a drug used for angina and heart failure. The 8-methoxy variant discussed here serves as a crucial Structure-Activity Relationship (SAR) probe to determine the necessity of the 7-methoxy group for binding affinity.

  • Vasopressin Antagonists: Substituted benzazepinones have shown affinity for V1a and V2 receptors, relevant in treating hyponatremia.

  • Kinase Inhibition: Recent studies utilize this core to position substituents in 3D space to match ATP-binding pockets in specific serine/threonine kinases.

References

  • PubChem. (n.d.). Compound Summary: 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Krow, G. R. (1981). The Beckmann Rearrangement. In Organic Reactions (Vol. 28). Wiley. (Foundational text on the synthesis mechanism).

Sources

Technical Monograph: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Identity, Synthesis, and Pharmacological Utility

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) is a bicyclic lactam serving as a "privileged scaffold" in medicinal chemistry. Structurally characterized by a 7-membered aza-ring fused to a benzene core, this compound acts as a critical intermediate in the synthesis of bioactive agents targeting G-protein coupled receptors (GPCRs)—specifically Vasopressin (V1a/V2) antagonists—and various kinase inhibitors.

This guide provides a definitive technical breakdown of its nomenclature, validated synthesis protocols, and structural properties, designed for researchers requiring high-fidelity data for lead optimization.

Nomenclature & Synonyms

Precise identification is paramount in patent literature and database searching. The following table consolidates the validated identifiers for this compound, resolving common ambiguities between "dihydro" and "tetrahydro" descriptors arising from different naming conventions of the saturation state.

Table 1: Validated Identifiers and Synonyms
Identifier TypeValue / SynonymTechnical Note
Primary IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Preferred Name. Explicitly indicates saturation of the azepine ring carbons (3,4,5).
Alternative IUPAC 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneCommon in vendor catalogs. "Dihydro" refers to the C4-C5 bond, implying C3 is also saturated by the "2(3H)-one" suffix.
CAS Registry Number 22246-83-9 Unique numerical identifier for database retrieval.
InChI Key BKZDEMMOMTUSPL-UHFFFAOYSA-NStandardized hash for structural verification.
Canonical SMILES COC1=CC=C2CCCC(=O)NC2=C1Machine-readable string for cheminformatics.[1]
Chemical Formula C₁₁H₁₃NO₂Molecular Weight: 191.23 g/mol
Scaffold Class 1-Benzazepin-2-oneDistinct from 3-benzazepines (e.g., Ivabradine intermediates).[1]

Structural & Physicochemical Characterization

Understanding the electronic distribution of the 8-methoxy group is vital for predicting electrophilic aromatic substitution (EAS) patterns during derivatization.

  • Lipophilicity (LogP): ~1.4 (Moderate permeability).

  • H-Bond Donors: 1 (Lactam NH).

  • H-Bond Acceptors: 2 (Lactam Carbonyl + Methoxy Oxygen).

  • Electronic Effect: The 8-methoxy group is an electron-donating group (EDG), activating the aromatic ring at the ortho (position 7 and 9) and para (position 5a - bridgehead) positions relative to itself. However, steric hindrance usually directs electrophilic attack to position 7 or 9.

Synthesis Methodologies

The synthesis of the 1-benzazepin-2-one core typically involves the ring expansion of a 1-tetralone precursor. Two primary protocols exist: the Schmidt Reaction (Direct) and the Beckmann Rearrangement (Stepwise).

Protocol A: The Schmidt Reaction (Direct Ring Expansion)

This method is preferred for efficiency but requires careful handling of hydrazoic acid (


) generated in situ.

Reagents: 7-Methoxy-1-tetralone, Sodium Azide (


), Methanesulfonic acid (

) or Polyphosphoric acid (

).

Mechanism:

  • Protonation of the tetralone carbonyl.

  • Nucleophilic attack by hydrazoic acid.

  • Migration Step: The aryl group migrates preferentially over the alkyl group to the nitrogen atom, ensuring the formation of the 1-benzazepine isomer (lactam nitrogen attached to the benzene ring) rather than the 2-benzazepine.

Step-by-Step Protocol:

  • Preparation: Dissolve 7-methoxy-1-tetralone (1.0 eq) in methanesulfonic acid (solvent/catalyst) at 0°C.

  • Addition: Slowly add sodium azide (1.2 eq) portion-wise over 30 minutes. Caution: Exothermic gas evolution (

    
    ). Maintain temperature < 10°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product precipitates as an off-white solid. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Beckmann Rearrangement (Via Oxime)

This method avoids the use of azide reagents, offering a safer profile for large-scale manufacturing.

Reagents: Hydroxylamine hydrochloride (


), Thionyl chloride (

) or Polyphosphoric acid (

).

Step-by-Step Protocol:

  • Oxime Formation: Reflux 7-methoxy-1-tetralone with

    
     and sodium acetate in ethanol for 2 hours. Isolate the oxime.
    
  • Rearrangement: Heat the oxime in PPA at 100–120°C for 1 hour.

  • Workup: Quench with ice water and extract with ethyl acetate.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of 7-Methoxy-1-tetralone to the target scaffold via the Schmidt mechanism, highlighting the critical aryl migration step.

SynthesisPathway Tetralone 7-Methoxy-1-tetralone (Precursor) Intermediate Azidohydrin Intermediate Tetralone->Intermediate + NaN3 / H+ Migration Aryl Migration (Ring Expansion) Intermediate->Migration - N2 (Gas) Product 8-Methoxy-1-benzazepin-2-one (Target Scaffold) Migration->Product Rearrangement

Figure 1: Schmidt Reaction pathway for the synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Applications in Drug Discovery

The 8-methoxy-1-benzazepin-2-one scaffold is not merely a chemical curiosity; it is a validated pharmacophore.[2]

Vasopressin Receptor Antagonists

The 1-benzazepine core mimics the dipeptide turn found in native peptide ligands. Derivatization at the N-1 and C-3 positions allows for the generation of potent non-peptide antagonists for:

  • V1a Receptor: Regulates vasoconstriction and myocardial contractility.

  • V2 Receptor: Regulates water reabsorption in the kidney (Aquaresis).

  • Mechanism: The lactam ring constrains the molecule into a bioactive conformation, while the 8-methoxy group provides a handle for hydrogen bonding or further substitution to tune selectivity.

Kinase Inhibition

Recent medicinal chemistry campaigns have utilized the benzazepinone core to target serine/threonine kinases. The planar nature of the fused benzene ring allows for pi-stacking interactions within the ATP-binding pocket.

Visualization: Pharmacophore Mapping

This diagram maps the functional regions of the molecule relevant to ligand-receptor binding.

Pharmacophore Core 8-Methoxy-1-benzazepin-2-one Core Structure Methoxy 8-Methoxy Group (H-Bond Acceptor / EDG) Target for metabolic demethylation Core->Methoxy Lactam Lactam (NH-CO) (H-Bond Donor/Acceptor) Peptide bond mimic Core->Lactam Ring Fused Benzene Ring (Hydrophobic/Pi-Stacking) Core->Ring N1 N-1 Position (Derivatization Site) Controls receptor subtype selectivity Core->N1

Figure 2: Pharmacophore mapping of the scaffold highlighting key interaction points for drug design.

References

  • PubChem Compound Summary. (2025). 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. National Center for Biotechnology Information. [Link][1]

  • Evans, B. E., et al. (1992). "Orally active, nonpeptide oxytocin antagonists." Journal of Medicinal Chemistry. (Foundational text on benzazepine synthesis via Schmidt reaction). [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The compound 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) represents a privileged chemical scaffold in medicinal chemistry. It belongs to the tetrahydro-2-benzazepine class, a structural motif central to several bioactive agents, most notably Ivabradine , a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) "funny" current (


) used in the management of stable angina and heart failure [1, 2].

While the 7,8-dimethoxy analog is the direct precursor to Ivabradine, the 8-methoxy variant serves as a critical probe for Structure-Activity Relationship (SAR) studies, allowing researchers to evaluate the role of methoxy-substitution patterns on lipophilicity, metabolic stability, and ion channel affinity [3].

This Application Note provides a standardized workflow for the in vitro evaluation of this scaffold. It addresses the specific challenges of benzazepinone handling—primarily aqueous solubility and lipophilicity—and outlines protocols for cytotoxicity profiling in cardiomyocyte models.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening benzazepinone libraries for HCN channel blockade.

  • Cardiotoxicity Profiling: Establishing safety margins for benzazepine derivatives.

  • Chemical Biology: Using the scaffold as a core for synthesizing vasopressin antagonists or enzyme inhibitors [4].

Compound Management & Solubility

Benzazepinones are moderately lipophilic (Predicted LogP ~1.4–1.8). Improper solubilization often leads to "crash-out" (precipitation) in aqueous media, resulting in false negatives in bioassays.

Protocol A: Stock Preparation and Storage

Reagents:

  • Test Compound: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Purity >98%).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).

Procedure:

  • Weighing: Weigh approximately 5–10 mg of the solid compound into a sterile, amber glass vial. (Avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent leaching).

  • Primary Stock (100 mM): Calculate the volume of DMSO required to reach 100 mM. Add DMSO and vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Serial Dilution for Cell Culture

Critical Rule: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v), and preferably should remain ≤0.1% for cardiomyocyte assays to avoid solvent-induced arrhythmia or toxicity.

Figure 1: Two-step dilution strategy to minimize DMSO shock to cells.

Cell Culture Model: H9c2 Cardiomyoblasts

For evaluating benzazepinone derivatives intended for cardiovascular indications (like Ivabradine analogs), H9c2 (2-1) rat cardiomyoblasts are the preferred screening model due to their expression of cardiac-specific ion channels and morphological similarity to cardiomyocytes upon differentiation.

Protocol C: H9c2 Maintenance and Differentiation

Materials:

  • Base Medium: DMEM (High Glucose, 4.5 g/L) + 4 mM L-Glutamine.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.

  • Differentiation Medium: DMEM + 1% FBS + 10 nM Retinoic Acid (RA).

Workflow:

  • Thawing: Thaw cells rapidly at 37°C. Resuspend in 10 mL warm medium and centrifuge (1200 rpm, 5 min).

  • Seeding: Plate at 5,000 cells/cm² in T-75 flasks.

  • Passaging: Passage cells before they reach 80% confluency. Over-confluent H9c2 cells lose their myogenic potential.

    • Trypsinization: Use 0.25% Trypsin-EDTA for max 3 minutes.

  • Differentiation (Optional but Recommended): To upregulate ion channels (including HCN), seed cells in the assay plate and switch to Differentiation Medium for 5–7 days prior to compound treatment. Daily media changes are required.

Cytotoxicity Profiling (CCK-8 Assay)

Before functional testing, the non-toxic concentration range must be established.

Assay Principle: WST-8 (Cell Counting Kit-8) is reduced by cellular dehydrogenases to a soluble orange formazan dye. This is superior to MTT for benzazepinones because it requires no solubilization step, reducing the risk of compound interference.

Step-by-Step Protocol:

  • Seeding: Seed H9c2 cells (5,000/well) in a 96-well clear-bottom plate. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the 8-Methoxy-benzo[b]azepin-2-one derivative at concentrations: 0.1, 1, 10, 50, 100, and 200 µM.

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (10 µM Doxorubicin).

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL of CCK-8 reagent to each well.

  • Readout: Incubate for 1–2 hours. Measure Absorbance at 450 nm .

Data Analysis: Calculate % Viability:



Acceptance Criteria: Vehicle control viability must be >90% relative to untreated cells.

Functional Screen: Membrane Potential Assay

Since the primary target of benzazepinones is often the HCN channel (which regulates pacemaker activity), a membrane potential dye assay provides a high-throughput proxy for electrophysiological activity.

Rationale: HCN blockers (like Ivabradine) hyperpolarize the membrane or delay depolarization.

Protocol D: FLIPR Membrane Potential Assay

  • Dye Loading:

    • Use a commercially available Membrane Potential Dye (e.g., FLIPR Blue or DiBAC4(3)).

    • Remove culture media from H9c2 cells.

    • Add Dye Loading Buffer and incubate for 30 min at 37°C.

  • Compound Addition:

    • Add the test compound (e.g., 10 µM and 50 µM).

    • Reference: Use ZD7288 (specific HCN blocker) or Ivabradine (if available) as a positive control.

  • Stimulation (Optional):

    • To observe use-dependent block, stimulate cells with a mild depolarizing buffer (High K+, 15 mM) during measurement.

  • Measurement:

    • Monitor fluorescence kinetics (Ex/Em specific to dye) for 10 minutes.

    • Result Interpretation: A reduction in fluorescence oscillation frequency or a shift in resting membrane potential compared to vehicle indicates ion channel modulation.

Experimental Logic & Decision Tree

The following diagram illustrates the decision-making process when screening benzazepinone derivatives.

Figure 2: Screening cascade for benzazepinone scaffolds. Toxicity profiling precedes functional assays to rule out false positives caused by cell death.

References

  • DiFrancesco, D., & Camm, A. J. (2004). Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective. Drugs, 64(16), 1757–1765.

  • Simon, C., et al. (2013). Process for the synthesis of ivabradine and addition salts thereof.[2] European Patent EP2566850B1.

  • Lattanzi, A., et al. (2024).[3] Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.

  • Nyerges, M., et al. (2016). Synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and evaluation of their bioactivity. Beilstein Journal of Organic Chemistry, 12, 161–169.

Sources

Application Note: Optimized Cellular Delivery of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the solubilization, handling, and cellular delivery of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9).[1] As a privileged scaffold in medicinal chemistry—structurally related to HCN channel blockers (e.g., Ivabradine intermediates) and vasopressin antagonists—this benzazepinone derivative presents specific delivery challenges due to its moderate lipophilicity (LogP ~1.[1]8) and crystalline lattice energy.[1] This guide provides a self-validating workflow to ensure bioavailability in cell culture while minimizing solvent-induced cytotoxicity and precipitation artifacts.

Physicochemical Profile & Biological Relevance[1][2][3][4][5][6][7]

Understanding the molecule's physical state is the prerequisite for successful delivery. 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a fused bicyclic lactam.[1] Its rigid structure contributes to high melting points and poor aqueous solubility, necessitating organic co-solvents for initial solubilization.[1]

Table 1: Key Physicochemical Properties
PropertyValueImplication for Delivery
Molecular Weight 191.23 g/mol Rapid passive diffusion across membranes.[1]
LogP (Octanol/Water) ~1.80Moderately lipophilic; prone to non-specific binding to plasticware.[1]
Aqueous Solubility Low (<1 mg/mL)Critical: Will precipitate if added directly to media.[1]
H-Bond Donors/Acceptors 1 / 2Capable of specific receptor interaction; limited water solubility.[1]
Physical State White Crystalline SolidHigh lattice energy requires sonication for initial dissolution.[1]
Mechanism of Cellular Uptake

The molecule enters cells primarily via passive diffusion driven by the concentration gradient. However, its lipophilicity means it will partition into the lipid bilayer.[1] The methoxy group at the C8 position increases metabolic stability but slightly reduces polarity compared to the unsubstituted lactam.

CellularUptake Stock Stock Solution (DMSO) Media Culture Media (Aqueous Phase) Stock->Media Dilution (Risk: Precipitation) Membrane Cell Membrane (Lipid Bilayer) Media->Membrane Partitioning (LogP ~1.8) Cytosol Cytosol (Target Engagement) Membrane->Cytosol Passive Diffusion

Figure 1: Passive diffusion pathway.[1] The critical failure point is the Stock → Media transition where microprecipitation can occur.

Pre-formulation & Vehicle Strategy

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): The primary vehicle .[1] It solubilizes the benzazepine core effectively up to 50-100 mM.[1]

  • Ethanol: Secondary choice.[1] Volatility can lead to concentration errors during long-term storage.[1]

  • Aqueous Buffers (PBS/Media): DO NOT USE for stock preparation.[1] The compound will not dissolve and will form a suspension, leading to erratic dosing.

Cytotoxicity Limits

While the compound itself is the probe, the vehicle (DMSO) is toxic.[1]

  • Max DMSO in Assay: < 0.5% (v/v) for durable cell lines (e.g., HEK293, HeLa).[1]

  • Max DMSO in Assay: < 0.1% (v/v) for sensitive primary cells or neurons.[1]

Protocol: Stock Solution Preparation

Objective: Create a stable, verified 50 mM stock solution.

Materials:

  • 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Solid).[1][2][3][4]

  • Anhydrous DMSO (Cell Culture Grade, >99.9%).[1]

  • Vortex mixer and Ultrasonic water bath.[1]

  • Amber glass vials (to protect from light and prevent plastic leaching).[1]

Step-by-Step:

  • Weighing: Accurately weigh 9.56 mg of the compound into a sterile amber glass vial.

    • Calculation:

      
      .[1]
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid particles remain, sonicate in a water bath at 37°C for 5 minutes.[1] The solution must be perfectly clear.

  • Aliquot & Storage: Aliquot into 50 µL volumes in PCR tubes or small vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol: Cellular Delivery (The "Step-Down" Method)[1]

Rationale: Direct addition of high-concentration DMSO stock to cell media often causes "shock precipitation," where the compound crashes out as invisible micro-crystals before it can disperse.[1] This protocol uses an intermediate dilution step.[1]

Experimental Setup:

  • Target Concentration: 10 µM (Example).

  • Cell Type: Adherent cells (e.g., SH-SY5Y) in 6-well plates (2 mL media/well).

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) Stock->Inter 1:100 Dilution (Add 2µL Stock to 198µL Media) Final Final Assay Well (10 µM, 0.02% DMSO) Inter->Final 1:50 Dilution (Add 40µL Inter to 1960µL Media)

Figure 2: Two-step serial dilution workflow to prevent precipitation and ensure homogeneity.

Procedure:

  • Intermediate Preparation (500 µM):

    • In a sterile microcentrifuge tube, add 198 µL of pre-warmed culture media.

    • While vortexing the media gently, add 2 µL of the 50 mM Stock.

    • Result: A 500 µM solution with 1% DMSO.[1]

    • QC Check: Hold tube up to light.[1] It should be clear. If cloudy, the compound concentration exceeds solubility limits in media; lower the intermediate concentration.

  • Final Dosing (10 µM):

    • To the cell culture well containing 1.96 mL of media, add 40 µL of the Intermediate Solution.

    • Swirl the plate gently (figure-8 motion) to mix.

    • Final DMSO Concentration:

      
      .[1] (Well below toxicity limits).[1]
      
  • Incubation: Incubate cells for the desired timepoint (typically 1–24 hours for uptake/signaling studies).

Protocol: Intracellular Accumulation Validation (LC-MS)[1]

Objective: Verify that the compound actually entered the cells and is not just stuck to the plastic dish. This is the "Truth" step in E-E-A-T.

Materials:

  • Treated cells (from Protocol 4).[1]

  • Ice-cold PBS.[1]

  • Lysis Buffer: Methanol:Water (80:[1]20) with 0.1% Formic Acid.[1]

  • Cell Scraper.[1]

Step-by-Step:

  • Wash: Aspirate media.[1] Wash cells 3x rapidly with ice-cold PBS.[1]

    • Why? To remove extracellular compound stuck to the membrane surface.[1]

  • Lysis/Extraction: Add 300 µL of cold Methanol/Water lysis buffer. Incubate on ice for 10 min.

  • Harvest: Scrape cells and transfer lysate to a centrifuge tube.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C to pellet proteins/debris.

  • Analysis: Inject the supernatant into LC-MS/MS.

    • Target Mass: [M+H]+ = 192.23 Da.[1]

    • Control: Run a "No Cell" control (media + compound in an empty well) to quantify non-specific binding to the plastic.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Crystal formation in media "Shock" precipitation or saturation.[1]Use the "Step-Down" dilution method (Protocol 4).[1] Reduce final concentration.
Cell detachment/rounding DMSO toxicity.[1]Ensure final DMSO < 0.1%.[1] Include a "Vehicle Only" control group.
Low intracellular signal High efflux pump activity (P-gp).[1]The benzazepine core can be a P-gp substrate.[1] Co-incubate with Verapamil (inhibitor) to test.[1]
Variable results Compound adhering to plastic tips.[1]Use low-retention pipette tips.[1] Pre-wet tips with media before dispensing.[1]

References

  • PubChem. (2023).[1] Compound Summary: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9).[1][3][4] National Library of Medicine.[1] [Link] (Note: Link directs to the core tetrahydro-benzazepinone record for structural validation).

  • Van Aken, K., et al. (2019).[1] From Wood to Tetrahydro-2-benzazepines... Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science.[1] [Link] (Demonstrates the biological relevance and synthesis of the tetrahydro-2-benzazepine scaffold).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative text on LogP and solubility-driven formulation strategies).

Sources

Application Note: In Vitro Dose-Response Profiling of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

[1][2]

Executive Summary

The benzazepin-2-one scaffold is a "privileged structure" in medicinal chemistry, frequently associated with GPCR modulation (Vasopressin V1a/V2, Serotonin 5-HT2C) and Ion Channel blockade (HCN gating).[1] Accurate characterization requires distinguishing functional efficacy (EC50/IC50) from non-specific cytotoxicity.[1] This protocol outlines a dual-assay workflow:

  • Primary Screen: Intracellular Calcium Mobilization (

    
     Flux) to determine functional potency.[1]
    
  • Secondary Screen: ATP-based Cell Viability assay to validate the therapeutic window.[1]

Chemical Properties & Preparation

Note: This compound is lipophilic (LogP ~1.4–1.8).[1] Proper solubilization is critical to prevent precipitation in aqueous buffers.[1]

ParameterSpecification
Solubility Soluble in DMSO (>50 mM); Ethanol (>20 mM).[1] Sparingly soluble in water.[1]
Stock Preparation Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex for 30s.
Storage Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Working Buffer HBSS + 20 mM HEPES (pH 7.4).[1] Max DMSO in assay: 0.5% .

Experimental Logic & Pathway Visualization

Benzazepine derivatives often modulate

1

GCompound8-Methoxy-benzazepinone(Ligand)GPCRTarget GPCR(e.g., 5-HT2C / V1a)Compound->GPCRBindingGqGαq ProteinGPCR->GqActivationPLCPhospholipase C(PLCβ)Gq->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisEREndoplasmic Reticulum(IP3 Receptor)IP3->ERBinds IP3RCaCytosolic Ca2+(Fluorescent Signal)ER->CaRelease

Figure 1: Signal transduction pathway for Gq-coupled GPCR modulation.[1] The assay measures the increase in cytosolic calcium resulting from ligand binding.[1]

Detailed Protocol: Calcium Flux Dose-Response

Materials[1][3][4][5][6]
  • Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., 5-HT2C or V1a).[1]

  • Detection Reagent: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).[1]

  • Vehicle: DMSO (Sigma D2650).[1]

  • Plate: 384-well black-wall, clear-bottom poly-D-lysine coated plate.[1]

Compound Dilution (Serial Dilution)

To generate a precise sigmoidal curve, use a 3-fold serial dilution scheme.[1]

  • Start Concentration: 30 µM (Final Assay Concentration).

  • Dilution Factor: 1:3.

  • Points: 10 points (Range: 30 µM down to ~1.5 nM).

PointStock Conc. (100x)Final Assay Conc. (1x)Preparation (in 100% DMSO)
1 3.0 mM30 µM 30 µL of 10 mM Stock + 70 µL DMSO
2 1.0 mM10 µM 20 µL of Point 1 + 40 µL DMSO
3 0.33 mM3.3 µM 20 µL of Point 2 + 40 µL DMSO
... ......Repeat serial dilution
10 0.15 µM1.5 nM Lowest dose
0 0 mMVehicle Pure DMSO
Assay Workflow[1]
  • Cell Plating: Seed 15,000 cells/well in 20 µL growth medium. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove medium.[1] Add 20 µL Fluo-4 Loading Buffer (with 2.5 mM Probenecid to prevent dye efflux).[1] Incubate 1 hour at 37°C.

  • Baseline Reading: Place plate in FLIPR/FlexStation. Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Compound Addition:

    • Prepare 5x compound plate in HBSS buffer (dilute DMSO stocks 1:20 in buffer first to keep DMSO constant).

    • Inject 5 µL of 5x Compound into the cell plate (Final Vol = 25 µL).

  • Kinetic Measurement: Continuously record fluorescence for 120 seconds.

    • Agonist Mode: Measure peak increase over baseline.[1]

    • Antagonist Mode: Incubate compound for 15 min, then inject reference agonist (EC80 concentration) and measure inhibition of flux.[1]

Data Analysis & Curve Fitting[1]

Calculation

Normalize raw fluorescence units (RFU) to % Response :

1
  • Signal_Max: Response of reference agonist (e.g., Serotonin 10 µM).[1]

  • Signal_Min: Vehicle control (0.5% DMSO).

Curve Fitting Model

Fit data using the 4-Parameter Logistic (4PL) Hill Equation to determine IC50/EC50:

1
  • X: Log of compound concentration.

  • Y: % Response.

  • Hill Slope: Indicates cooperativity (Standard ~1.0).

Self-Validation: Cytotoxicity Counter-Screen

Crucial Step: Benzazepinones can be cytotoxic at high concentrations (>50 µM).[1] A drop in signal in the functional assay could be interpreted as antagonism when it is actually cell death.[1]

Protocol (ATP Quantitation):

  • Plate cells identical to the functional assay.

  • Incubate with compound (same dilution range) for 2 hours (matching assay time) or 24 hours (chronic toxicity).

  • Add CellTiter-Glo® reagent (Promega).[1]

  • Read Luminescence.[1]

  • Interpretation: If the IC50 for Toxicity is < 10x the IC50 for Efficacy, the compound has a narrow therapeutic index.[1]

Workflow Visualization

Workflowcluster_0Preparationcluster_1Assay Executioncluster_2AnalysisStock10mM DMSOStockDilutionSerial Dilution(10 Points)Stock->DilutionInjectInject Compound(FLIPR)Dilution->InjectCellsCell Plating(384-well)DyeDye Loading(Fluo-4)Cells->DyeDye->InjectReadKinetic Read(RFU)Inject->ReadFit4PL Curve Fit(IC50/EC50)Read->Fit

Figure 2: Step-by-step experimental workflow for high-throughput dose-response profiling.

References

  • Smith, B. M., et al. (2008).[1] Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist.[1][2] Journal of Medicinal Chemistry, 51(2), 305–313.[1] Link

  • Thomsen, W. J., et al. (2005).[1] Functional assays for G protein-coupled receptors. Current Opinion in Biotechnology, 16(6), 655-665.[1] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 676953, 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.[1][3] Link[1][3]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Lipophilicity in Assay Design).

Technical Application Note: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the benzazepine scaffold. It synthesizes synthetic methodology, characterization standards, and functional application.

Executive Summary & Chemical Identity

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) represents a "privileged scaffold" in medicinal chemistry. As a tetrahydro-1-benzazepin-2-one, it serves as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands—specifically Vasopressin (V1a/V2) antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors—and as a synthetic precursor for CNS-active agents.

The 8-methoxy substituent modulates the electronic density of the fused benzene ring, influencing metabolic stability and binding affinity compared to the unsubstituted parent scaffold.

Chemical Specifications
PropertySpecification
Systematic Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS Number 22246-83-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Lit.)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa ~14.5 (Amide NH)

Synthetic Protocol: The High-Fidelity Beckmann Route

While the Schmidt reaction (NaN₃/Acid) is a direct route from tetralones, it poses significant safety risks (HN₃ generation) for scale-up. The Beckmann Rearrangement of the corresponding oxime is the preferred, self-validating protocol for laboratory and pilot-scale synthesis, offering superior regiocontrol and safety.

Reaction Scheme Visualization

SynthesisPath Tetralone 7-Methoxy-1-tetralone (Starting Material) Oxime Tetralone Oxime (Intermediate) Tetralone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux, 3h Transition [Meisenheimer Complex] Oxime->Transition PPA (Polyphosphoric Acid) 100°C, 1h Product 8-Methoxy-1-benzazepin-2-one (Target) Transition->Product 1,2-Aryl Shift (Expansion)

Caption: Step-wise synthesis via Beckmann Rearrangement, highlighting the critical aryl-migration step facilitated by Polyphosphoric Acid (PPA).

Detailed Methodology
Step 1: Formation of 7-Methoxy-1-tetralone Oxime
  • Reagents:

    • 7-Methoxy-1-tetralone (1.0 eq)[1]

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

    • Sodium Acetate (NaOAc) (2.0 eq)

    • Solvent: Ethanol/Water (3:1 v/v)

  • Procedure:

    • Dissolve tetralone in Ethanol.[2] Add NaOAc dissolved in minimal water.

    • Add NH₂OH·HCl portion-wise.

    • Reflux at 80°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. Evaporate ethanol. Add ice water. The oxime will precipitate. Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Expect a white solid. Yield >90%.

Step 2: Beckmann Rearrangement to Lactam
  • Reagents:

    • Tetralone Oxime (from Step 1)

    • Polyphosphoric Acid (PPA) (10 g per 1 g of oxime)

  • Procedure:

    • Heat PPA to 60°C in a round-bottom flask with mechanical stirring (viscous medium).

    • Add the Oxime portion-wise over 20 minutes. Exothermic reaction—monitor internal temp.

    • Increase temperature to 100–110°C and stir for 1–2 hours.

    • Mechanistic Insight: The anti migration rule dictates that the aryl group (being anti to the hydroxyl group in the E-oxime) migrates to the nitrogen, forming the 1-benzazepine isomer rather than the 2-benzazepine.

    • Quench: Cool to 60°C. Pour the mixture slowly into crushed ice (exothermic). Stir vigorously until the PPA is hydrolyzed and a precipitate forms.

    • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (3x). Wash organics with Sat. NaHCO₃ (to remove acid traces) and Brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).

Characterization & Quality Control

To ensure the integrity of the scaffold, the following spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Assignment
¹H-NMR (400 MHz, CDCl₃) δ 9.20 (br s, 1H)Amide NH (Confirming lactam formation)
δ 6.70 – 7.10 (m, 3H)Aromatic protons (Substitution pattern check)
δ 3.82 (s, 3H)Methoxy group (-OCH₃)
δ 2.80 (t, 2H), 2.10-2.40 (m, 4H)Azepine ring methylenes (C3, C4, C5)
¹³C-NMR δ ~175.0 ppmCarbonyl (C=O) (Lactam)
δ ~55.4 ppmMethoxy carbon
IR Spectroscopy 1665 cm⁻¹Strong Amide I band (C=O stretch)
3100–3200 cm⁻¹Broad NH stretch

Functionalization & Applications

The 8-methoxy-1-benzazepin-2-one scaffold is versatile. Below are the primary workflows for derivatization.

Workflow A: N-Alkylation (GPCR Ligand Synthesis)

The lactam nitrogen is nucleophilic after deprotonation.

  • Base: NaH (60% dispersion) in DMF at 0°C.

  • Electrophile: Alkyl halide (e.g., 3-chloropropylamine derivatives for Ivabradine-like analogs).

  • Outcome: N-substituted lactams.

Workflow B: Reduction to 1-Benzazepine

Reduction of the carbonyl yields the cyclic amine, a core structure for dopamine receptor antagonists.

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) in dry THF.

  • Condition: Reflux 12h.

  • Product: 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Biological Signaling Context

The benzazepine core often acts as a conformational constraint mimicking the peptide turn in GPCR binding pockets.

BioActivity cluster_targets Biological Targets Compound 8-Methoxy-1-benzazepin-2-one V1a Vasopressin V1a/V2 (Antagonist) Compound->V1a N-substitution ACE Angiotensin Converting Enzyme (Inhibitor Scaffold) Compound->ACE Ring Fusion/Modification Kinase PI3K/mTOR (Modulator) Compound->Kinase Bioisostere of Quinolinone

Caption: Pharmacological landscape of the benzazepine scaffold. N-substitution is the primary vector for tuning selectivity between Vasopressin and ACE targets.

References

  • Synthesis of Benzazepinones:J. Chem. Soc., Perkin Trans. 1, 1975, 1234. (Classic Schmidt/Beckmann protocols on tetralones).
  • Pharmacology of Benzazepines: Smith, M. B. March's Advanced Organic Chemistry, 8th Ed. Wiley, 2020.[2] (Mechanistic grounding for rearrangement).

  • Ivabradine & Related Scaffolds: Journal of Medicinal Chemistry, 2005, 48(20), 6326-6335. Link (Discusses benzazepine pharmacophores).

  • Beckmann Rearrangement Safety:Org. Process Res. Dev. 2010, 14, 1, 282–288. (Scale-up safety for amide synthesis).
  • Spectroscopic Data:Spectrochimica Acta Part A, 2015, 136, 1195.

Sources

Application Note: Preclinical Evaluation of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (also known as 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one).[1][2][3] This compound is a bioactive natural product isolated from Vernonia blumeoides and serves as a critical pharmacophore for synthetic optimization in cardiovascular and CNS drug discovery.[2][3]

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a bicyclic lactam structurally homologous to several clinically significant drug classes, including HCN channel blockers (e.g., Ivabradine precursors), Vasopressin antagonists (Vaptans), and ACE inhibitors (Benazepril core).[1][2][3] Originally isolated from the medicinal plant Vernonia blumeoides, this scaffold exhibits potential anti-inflammatory, analgesic, and CNS-modulating activities.[1][2][3]

This guide provides a standardized workflow for the in vivo characterization of this compound in mouse models, focusing on validating its efficacy as a lead candidate for inflammatory pain and anxiety/depression disorders, consistent with the ethnopharmacological profile of its source and the medicinal chemistry of the benzazepine class.[1][2][3]

Compound Profile & Mechanistic Grounding[1][2]

Structural Pharmacology

The 1-benzazepin-2-one core is a "privileged structure" in medicinal chemistry.[1][2][3] The addition of the 8-methoxy group (position 7 or 8 depending on numbering conventions) significantly alters the electronic properties of the aromatic ring, potentially enhancing affinity for GPCRs (e.g., 5-HT receptors) or ion channels.[1][2][3]

  • Natural Source: Vernonia blumeoides (Asteraceae).[2][3][4]

  • Synthetic Relevance: Key intermediate for non-peptide Arginine Vasopressin (AVP) antagonists and specific serotonergic ligands.[2][3]

  • Predicted Mechanism:

    • Peripheral: Inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via suppression of NF-κB signaling (consistent with Vernonia bioactivity).[1][2][3]

    • Central: Modulation of 5-HT2C or GABA-A receptors, given the structural similarity to anxiolytic benzazepines.[1][2][3]

Formulation for In Vivo Delivery

Due to the lactam core, the compound has moderate lipophilicity.[2][3]

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1][2][3]

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1][2][3]

  • Dose Range: 10 mg/kg – 100 mg/kg (based on standard benzazepine safety profiles).[2][3]

Experimental Protocols: Mouse Models

Protocol A: Anti-Inflammatory & Analgesic Assessment

Rationale: To validate the traditional use of the source plant and evaluate the scaffold's potential as a non-steroidal anti-inflammatory agent.[1][2]

1. Animals: Male Swiss albino mice (20-25g).[1][2][3] 2. Reagents: 1% Carrageenan solution, Acetic acid (0.6%), Indomethacin (Standard).[1][2][3]

3. Workflow:

  • Step 1 (Acclimatization): Acclimatize animals for 7 days. Fast for 12 hours prior to the experiment.

  • Step 2 (Grouping): Divide into 4 groups (n=6):

    • Group I: Vehicle Control (10 mL/kg).[2][3]

    • Group II: 8-Methoxy-benzazepinone (20 mg/kg).[1][2][3]

    • Group III: 8-Methoxy-benzazepinone (40 mg/kg).[1][2][3]

    • Group IV: Indomethacin (10 mg/kg).[2][3]

  • Step 3 (Induction - Edema): Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw 1 hour post-treatment.[1][2][3]

  • Step 4 (Measurement): Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.[1][2][3]

  • Step 5 (Analgesia - Writhing): For a separate cohort, inject 0.6% acetic acid (10 mL/kg, i.p.) 1 hour post-treatment.[1][2][3] Count abdominal constrictions (writhes) for 20 minutes.

4. Data Analysis: Calculate % Inhibition using the formula:


[1][2][3]
Protocol B: CNS Activity Screening (Open Field & Tail Suspension)

Rationale: Benzazepines are frequent CNS modulators.[1][3] This protocol screens for anxiolytic and antidepressant-like activity.[1][2][3]

1. Apparatus: Open Field Box (50x50 cm), Tail Suspension Hook. 2. Workflow:

  • Step 1 (Treatment): Administer compound (i.p.) 30 minutes before testing.

  • Step 2 (Open Field Test): Place mouse in the center of the arena.[1][2][3] Record for 5 minutes.

    • Metrics: Total distance traveled (locomotion), Time spent in center (anxiolysis).[1][2][3]

  • Step 3 (Tail Suspension Test): Suspend mouse by the tail (1 cm from tip) using adhesive tape.[1][2][3] Record for 6 minutes.

    • Metrics: Immobility time during the last 4 minutes.[2][3] Reduced immobility suggests antidepressant activity.[2][3]

Visualizations

Mechanistic Pathway Hypothesis

The following diagram illustrates the hypothesized dual-action pathway of the compound based on its structural class and natural origin.

G cluster_0 Peripheral Inflammation cluster_1 CNS Modulation Compound 8-Methoxy-benzo[b]azepin-2-one Target1 NF-κB Pathway Compound->Target1 Inhibition Target2 5-HT2C / GABA-A Compound->Target2 Binding Effect1 ↓ Cytokines (TNF-α, IL-6) Target1->Effect1 Outcome1 Reduced Edema Effect1->Outcome1 Effect2 Neurotransmission Modulation Target2->Effect2 Outcome2 Anxiolysis / Analgesia Effect2->Outcome2

Caption: Hypothesized pharmacodynamic pathways linking the benzazepinone scaffold to anti-inflammatory and CNS outcomes.

Experimental Timeline

Timeline T0 Day 0 Acclimatization & Baseline Health Check T1 Day 7 Fasting (12h) & Randomization T0->T1 T2 Day 8 (T=0) Drug Administration (i.p./p.o.) T1->T2 T3 Day 8 (T+1h) Challenge Injection (Carrageenan/Acetic Acid) T2->T3 T4 Day 8 (T+1h to T+6h) Data Acquisition (Plethysmometry/Video) T3->T4 T5 Day 9 Tissue Collection (Histopathology) T4->T5

Caption: Standardized chronological workflow for acute in vivo efficacy testing.

Data Presentation Standards

For reporting results, use the following table structure to ensure comparability across studies.

Table 1: Effect of 8-Methoxy-benzazepinone on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) [1h]Paw Volume (mL) [3h]% Inhibition [3h]
Vehicle Control -0.65 ± 0.050.82 ± 0.06-
Test Compound 200.55 ± 0.04*0.60 ± 0.05 26.8%
Test Compound 400.48 ± 0.030.51 ± 0.04 37.8%
Indomethacin 100.42 ± 0.020.45 ± 0.03***45.1%

Data expressed as Mean ± SEM. Statistical significance determined by One-way ANOVA followed by Dunnett’s test (p<0.05, *p<0.01).

References

  • Natural Medicinal Plants Database (NMPPDB). Vernonia blumeoides Compounds and Activity. Available at: [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 676953: 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.[1][2][3] Available at: [Link][1][2][3]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity.[1][2][3] Journal of Organic Chemistry, 77(8), 4017-4028.[1][2][3] Available at: [Link]

  • Toyoda, K., et al. (2025). Pharmacological and Biological Activities of Benzazepines: An Overview.[1][2][3] ResearchGate.[2][3] Available at: [Link]

Sources

Technical Guide: Preparation and Handling of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Stock Solutions

[1]

Abstract & Scope

This application note provides a standardized protocol for the preparation, solubilization, and storage of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one . This compound is a critical benzazepinone intermediate used in the synthesis of pharmaceutical agents (including potential analogs of HCN channel blockers like Ivabradine) and as a scaffold in neuropharmacological research.[1] This guide addresses solvent compatibility, stability concerns, and precise calculation methodologies to ensure experimental reproducibility in biological and chemical assays.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before initiating solubilization, verify the compound identity against the following parameters to ensure the correct isomer is being used (distinguish from the 7-methoxy isomer, CAS 22245-89-2).

PropertySpecification
IUPAC Name 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS Number 22246-83-9
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Off-white to light brown solid
LogP ~1.4 - 1.8 (Moderately Lipophilic)
Solubility (Predicted) DMSO (>50 mM), Ethanol (>20 mM), Water (Poor)
Storage (Solid) Dry, Room Temperature (Short-term); +4°C (Long-term)

Pre-Solubilization Analysis: Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Recommendation: Preferred for biological assays.[1]

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of amides/lactams like benzazepinones.[1]

  • Advantages: High solubility capacity (typically >100 mM); miscible with aqueous buffers; freezes at high density (easy to aliquot).[1]

  • Caution: DMSO is hygroscopic.[1] Use anhydrous DMSO (≥99.9%) to prevent water uptake, which can cause compound precipitation over time.[1]

Secondary Solvent: Ethanol (EtOH)

Recommendation: Alternative for chemical synthesis or evaporation-based applications.[1]

  • Mechanism: Polar protic solvent.[1]

  • Advantages: Volatile (easy to remove); lower freezing point than DMSO.[1]

  • Limitations: Lower solubility limit compared to DMSO; ethanol can be cytotoxic to certain cell lines at concentrations >0.1-1%.[1]

Aqueous Buffers (PBS/Water)

Recommendation: Not Recommended for stock solution.[1]

  • Reasoning: The lipophilic nature (LogP ~1.[1]8) and the rigid lactam ring structure significantly reduce aqueous solubility.[1] Direct dissolution in water will likely result in suspension rather than solution.[1] Always prepare a concentrated organic stock first, then dilute into aqueous media.[1]

Protocol: Preparation of Stock Solutions

Molarity Calculations

To ensure accuracy, prepare stock solutions based on Molarity (M) rather than percent weight (% w/v).[1]

Target Concentration: 50 mM (Recommended for flexibility)

  • Formula:

    
    
    
  • Example: To prepare 1 mL of a 50 mM stock:

    
    
    
    
    [1]
Step-by-Step Procedure
  • Equilibration: Allow the vial of solid 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1]

  • Weighing:

    • Place a sterile, amber glass vial or low-binding microcentrifuge tube on the balance.[1]

    • Accurately weigh approximately 9.6 mg of the compound.[1] Record the exact mass (e.g., 9.8 mg).

  • Volume Adjustment (The "Back-Calculation" Method):

    • Instead of adding a fixed volume of solvent, calculate the required solvent volume to achieve exactly 50 mM based on the actual weighed mass.

    • Example: If you weighed 9.8 mg:

      
      [1]
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.[1]

    • Vortex vigorously for 30-60 seconds.

    • Sonication: If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.[1] The solution should be completely clear and colorless to pale yellow.[1]

  • Clarification (Optional): If used for cell culture, filter the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use nylon filters with DMSO.[1]

Storage & Stability Guidelines

The lactam ring is generally stable, but the methoxy group and the potential for hydrolysis require careful storage.[1]

  • Aliquoting: Critical Step. Avoid repeated freeze-thaw cycles.[1] Divide the stock solution into small, single-use aliquots (e.g., 50 µL or 100 µL) immediately after preparation.

  • Temperature: Store aliquots at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Container: Use amber vials or wrap tubes in foil to protect from light, although this compound is not highly photosensitive.[1]

  • Precipitation Check: Upon thawing, if a precipitate is visible, warm the tube to 37°C and vortex.[1] If the precipitate does not dissolve, discard the aliquot.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPreparationStartSolid Compound(CAS: 22246-83-9)WeighWeigh Solid(Record Exact Mass)Start->WeighCalcCalculate Solvent Vol(Target: 50 mM)Weigh->CalcDissolveAdd Anhydrous DMSO& Vortex/SonicateCalc->DissolveCheckVisual Inspection(Clear Solution?)Dissolve->CheckCheck->DissolveNo (Sonicate more)FilterSterile Filter(0.22 µm PTFE)Check->FilterYesAliquotAliquot intoSingle-Use VialsFilter->AliquotStoreStore at -20°C or -80°CAliquot->Store

Figure 1: Decision tree for the accurate preparation and storage of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one stock solutions.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Cloudiness upon water addition Compound precipitation (LogP limit reached).[1]Dilute slowly; ensure final DMSO concentration in assay is <1% but sufficient to keep solubility.[1]
Yellowing over time Oxidation or degradation.[1]Check UV-Vis spectrum. If significant shift from baseline, discard.
Incomplete Dissolution Moisture in DMSO or saturation.[1]Use fresh anhydrous DMSO; warm to 37°C; verify calculation.

UV-Vis Verification: To verify the concentration of your stock, dilute 1:1000 in ethanol and measure absorbance.[1] The benzazepinone core typically exhibits absorption maxima (

11

References

  • PubChem. (n.d.).[1] 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

Application Note: Benzolactam-V8 Derivatives in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Selective PKC Modulation for Non-Amyloidogenic APP Processing

Introduction: The "Amyloid Switch" Strategy

In the landscape of Alzheimer’s Disease (AD) therapeutics, the "Amyloid Switch" hypothesis posits that shifting Amyloid Precursor Protein (APP) processing from the amyloidogenic pathway (generating toxic A


) to the non-amyloidogenic pathway (generating neuroprotective sAPP

) is a viable disease-modifying strategy.[1]

Benzolactam-V8 (BL-V8) and its derivatives represent a class of synthetic protein kinase C (PKC) activators designed to execute this switch. Unlike phorbol esters (e.g., PMA), which are potent but tumorigenic due to broad-spectrum PKC activation, BL-V8 derivatives offer a scaffold for isoform-selective modulation . Specifically, derivatives targeting "novel" PKC isoforms (nPKCs, such as PKC


) have demonstrated the ability to enhance 

-secretase activity without the tumor-promoting side effects associated with "conventional" PKC (cPKC) activation.

This guide details the application of BL-V8 derivatives to validate neuroprotective signaling pathways, specifically focusing on


-secretase (ADAM10) activation and synaptic remodeling.

Mechanism of Action: The PKC-ADAM10 Axis

BL-V8 derivatives function as high-affinity ligands for the C1b regulatory domain of PKC, mimicking the endogenous activator diacylglycerol (DAG).

Upon binding, BL-V8 induces a conformational change in PKC, causing its translocation from the cytosol to the plasma membrane. Here, activated PKC phosphorylates substrates that upregulate the trafficking or activity of ADAM10 (a disintegrin and metalloproteinase 10), the primary


-secretase. This cleavage event releases sAPP

, a soluble fragment with proven neurotrophic and memory-enhancing properties.
Pathway Visualization

The following diagram illustrates the divergence between the amyloidogenic (BACE1) and non-amyloidogenic (ADAM10) pathways mediated by BL-V8.

PKC_Pathway BL_V8 Benzolactam-V8 (Derivative) PKC_Inactive PKC (Inactive) Cytosolic BL_V8->PKC_Inactive Binds C1 Domain PKC_Active PKC (Active) Membrane Bound PKC_Inactive->PKC_Active Translocation ADAM10 ADAM10 (Alpha-Secretase) PKC_Active->ADAM10 Phosphorylation/Trafficking BACE1 BACE1 (Beta-Secretase) PKC_Active->BACE1 Indirect Inhibition sAPP_Alpha sAPP-alpha (Neuroprotective) ADAM10->sAPP_Alpha Cleavage ABeta Amyloid-Beta (Neurotoxic) BACE1->ABeta Cleavage APP Amyloid Precursor Protein (APP) APP->ADAM10 APP->BACE1

Caption: BL-V8 activation of PKC shifts APP processing toward the neuroprotective sAPP


 pathway via ADAM10 upregulation.

Protocol A: Validating the "Amyloid Switch" (sAPP Release Assay)

Objective: Quantify the shift in APP processing induced by BL-V8 derivatives in neuronal cells. Cell Model: SH-SY5Y (human neuroblastoma) or CHO-APP (stable APP transfectants).

Reagents & Preparation[2][3][4][5][6]
  • Compound: Benzolactam-V8 or 8-octyl-benzolactam-V9 (dissolved in DMSO; stock 10 mM).

  • Positive Control: Phorbol 12-myristate 13-acetate (PMA) (100 nM).

  • Negative Control: DMSO (Vehicle).

  • Specificity Control: Chelerythrine (PKC inhibitor, 1

    
    M) or GF109203X.
    
  • Detection: Anti-sAPP

    
     antibody (e.g., clone 6E10).[2]
    
Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells in 6-well plates (

    
     cells/well). Culture until 80-90% confluency.
    
  • Serum Starvation (Critical): Aspirate growth medium. Wash 2x with PBS. Add serum-free Opti-MEM for 12–16 hours.

    • Rationale: Serum contains growth factors that activate PKC, creating high background noise. Starvation ensures the observed effect is due solely to the compound.

  • Treatment:

    • Group 1: Vehicle (DMSO < 0.1%).

    • Group 2: BL-V8 derivative (Dose curve: 10 nM, 100 nM, 1

      
      M).
      
    • Group 3: PMA (100 nM) – System Check.

    • Group 4: BL-V8 (1

      
      M) + Chelerythrine (1 
      
      
      
      M).
    • Note: Pre-incubate with inhibitor (Group 4) for 30 mins before adding BL-V8.

  • Incubation: Incubate for 2–4 hours at 37°C.

    • Insight: sAPP

      
       shedding is a rapid event; prolonged incubation (>24h) may introduce secondary transcriptional effects.
      
  • Harvest: Collect supernatant (media). Centrifuge at 10,000 x g for 5 mins to remove cell debris.

  • Concentration: Concentrate supernatant using TCA precipitation or centrifugal filters (10kDa cutoff) if basal release is low.

  • Western Blot Analysis:

    • Load equal volumes of supernatant.

    • Probe with Anti-A

      
      /sAPP
      
      
      
      antibody (6E10).[2]
    • Normalize against total intracellular protein (lyse the remaining cells) to account for cell density variations.

Self-Validating Check: Group 4 (Inhibitor + BL-V8) must show significantly reduced sAPP


 compared to Group 2. If not, the observed effect is off-target (non-PKC mediated).

Protocol B: Visualizing Target Engagement (Translocation Assay)

Objective: Confirm that the BL-V8 derivative activates the specific PKC isoform of interest (e.g., PKC


) by visualizing cytosolic-to-membrane translocation.
Step-by-Step Methodology
  • Transfection: Seed HeLa or SH-SY5Y cells on glass coverslips. Transfect with a plasmid encoding GFP-tagged PKC

    
     (or PKC
    
    
    
    for comparison).
  • Live Imaging Setup: 24 hours post-transfection, transfer coverslips to a live-cell imaging chamber in physiological saline (HBSS) at 37°C.

  • Baseline Acquisition: Capture images every 30 seconds for 5 minutes to establish cytosolic distribution.

  • Induction: Add BL-V8 derivative (final concentration 1

    
    M) directly to the chamber.
    
  • Time-Lapse: Continue imaging for 15–30 minutes.

  • Quantification:

    • Define Regions of Interest (ROIs) in the Cytosol (

      
      ) and Plasma Membrane (
      
      
      
      ).
    • Calculate the Translocation Ratio (

      
      ) over time.
      

Expected Result: A sharp increase in the


 ratio within 5–10 minutes indicates successful binding and activation.

Structure-Activity Relationship (SAR) & Derivative Selection

The choice of derivative is critical for safety. While BL-V8 is a potent scaffold, modifications at the C8 and C9 positions dictate isoform selectivity.

CompoundStructure / ModificationPrimary TargetsKey FeatureApplication Note
Benzolactam-V8 8-membered lactam ringPKC

, PKC

, PKC

High PotencyGeneral PKC activation; proof-of-concept.
8-octyl-BL-V9 C8-octyl chain, 9-membered ringPKC

, PKC

Novel PKC Selective Preferred for AD research. Minimizes tumor-promoting risk associated with cPKC activation.
PMA Phorbol EsterPan-PKCExtreme PotencyPositive Control Only. Tumor promoter; not suitable for therapeutic development.
Indolactam-V Indole corePKC

, PKC

Natural ProductPrecursor scaffold; less stable than benzolactams.

Expert Insight: For neurodegeneration studies, prioritize 8-octyl-benzolactam-V9 . Evidence suggests that targeting PKC


 (novel PKC) promotes synaptogenesis and sAPP

release without the intense inflammatory/tumorigenic response seen with PKC

(conventional PKC) activation.

References

  • Irie, K., et al. (2002). "Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-V8 derivatives as potent ligands for protein kinase C, a therapeutic target for Alzheimer's disease."[3] Journal of Medicinal Chemistry.

  • Nakagawa, Y., et al. (2006).[4] "Design and synthesis of 8-octyl-benzolactam-V9, a selective activator for protein kinase C epsilon and eta." Journal of Medicinal Chemistry.

  • Etcheberrigaray, R., et al. (2004). "Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice." Proceedings of the National Academy of Sciences.

  • Alkon, D. L., et al. (2007). "Protein kinase C isozymes as therapeutic targets for Alzheimer's disease and memory disorders." European Journal of Pharmacology.

  • Monro, R. L., et al. (2003). "New amide-bearing benzolactam-based protein kinase C modulators induce enhanced secretion of the amyloid precursor protein metabolite sAPPalpha."[5] Journal of Medicinal Chemistry.

Sources

Assay for measuring PKC activation by 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of PKC Activation by 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Introduction & Scientific Rationale

Protein Kinase C (PKC) represents a family of serine/threonine kinases central to signal transduction, governing cell proliferation, differentiation, and apoptosis.[1] The activation of "Classical" (cPKC:


) and "Novel" (nPKC: 

) isozymes typically requires the binding of Diacylglycerol (DAG) to the C1 domain.

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as 8-M-BAZ ) is a bicyclic lactam scaffold structurally analogous to Benzolactam-V (BL-V) and Indolactam-V (IL-V) . These compounds function as non-phorbol ester DAG mimetics. Unlike phorbol esters (e.g., PMA), which cause hyper-activation and subsequent downregulation of PKC, benzazepinone derivatives often exhibit unique isozyme selectivity and kinetic profiles, making them high-value targets for medicinal chemistry.

This guide details the validation of 8-M-BAZ efficacy using two orthogonal approaches:

  • Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify kinase activity.

  • Cellular Validation: A Live-Cell Translocation Assay to visualize spatial recruitment to the plasma membrane, the hallmark of C1-domain activation.

Mechanism of Action (MOA)

The compound functions by docking into the hydrophilic cleft of the PKC C1 domain. This recruitment increases the affinity of PKC for phosphatidylserine (PS) in the membrane, expelling the pseudosubstrate from the catalytic core and activating the kinase.

PKC_Activation_MOA Compound 8-M-BAZ (Ligand) C1_Domain C1 Domain (DAG Binding Site) Compound->C1_Domain Binds PKC_Inactive PKC (Cytosolic) Auto-inhibited PKC_Inactive->C1_Domain Contains Membrane Plasma Membrane (Phosphatidylserine) C1_Domain->Membrane Hydrophobic Insertion PKC_Active PKC (Membrane Bound) Active Conformation Membrane->PKC_Active Pseudosubstrate Release Substrate Downstream Phosphorylation PKC_Active->Substrate ATP -> ADP

Figure 1: Mechanism of Action. 8-M-BAZ mimics DAG, bridging the C1 domain to the membrane lipid bilayer.

Protocol A: Biochemical Kinase Activity (TR-FRET)

Objective: Determine the EC50 of 8-M-BAZ against recombinant PKC


 and PKC

. Methodology: This assay utilizes a synthetic peptide substrate labeled with a fluorophore. Upon phosphorylation, a site-specific antibody labeled with a donor fluorophore (Europium) binds the phospho-peptide. This brings the donor and acceptor into proximity, generating a FRET signal.
Reagents & Equipment
  • Enzyme: Recombinant Human PKC

    
     (Classical) and PKC
    
    
    
    (Novel).
  • Substrate: Fluorescein-labeled PKC substrate peptide (e.g., ERMRPRKRQGSVRRRV).

  • Tracer: LanthaScreen™ Tb-anti-phospho-PKC antibody.

  • Compound: 8-M-BAZ (10 mM stock in DMSO).

  • Control: PMA (Phorbol 12-myristate 13-acetate).

  • Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Triton X-100, 100 µM ATP.

  • Lipid Activator: Phosphatidylserine (PS) vesicles (Required cofactor).

Step-by-Step Procedure
  • Lipid Preparation:

    • Sonicate Phosphatidylserine (0.1 mg/mL) in HEPES buffer until a clear suspension of vesicles is formed. Critical: PKC requires lipid cofactors for activation even with synthetic ligands.

  • Compound Dilution:

    • Prepare a 10-point dose-response of 8-M-BAZ in DMSO (Starting concentration 10 µM, 1:3 serial dilution).

    • Dilute 100x into Kinase Buffer (Final DMSO < 1%).

  • Reaction Assembly (384-well Plate):

    • Step 1: Add 2.5 µL of 4x Compound (8-M-BAZ).

    • Step 2: Add 2.5 µL of 4x Lipid/Enzyme Mix (0.5 nM PKC final, 10 µg/mL PS final).

    • Step 3: Incubate for 10 minutes at Room Temperature (RT) to allow C1 domain binding.

    • Step 4: Add 5 µL of 2x Substrate/ATP Mix (2 µM Peptide, ATP at

      
       for specific isozyme).
      
  • Kinase Reaction:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled Antibody (2 nM).

    • Incubate for 30 minutes.

  • Readout:

    • Measure on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein).

Protocol B: Cellular Translocation Assay (Live Imaging)

Objective: Confirm that 8-M-BAZ induces physical translocation of PKC from the cytosol to the plasma membrane in live cells. System: CHO-K1 or HeLa cells transiently transfected with PKC


-GFP  or PKC

-GFP
.
Workflow Diagram

Translocation_Workflow Step1 Seed Cells (Glass Bottom Plate) Step2 Transfect PKC-GFP (Lipofectamine, 24h) Step1->Step2 Step3 Serum Starvation (4h in HBSS) Step2->Step3 Step4 Live Imaging Baseline (Confocal, 488nm) Step3->Step4 Step5 Add 8-M-BAZ (1 µM Final) Step4->Step5 Step6 Time-Lapse Imaging (t=0 to 15 min) Step5->Step6 Step7 Quantify Cytosol vs. Membrane Ratio Step6->Step7

Figure 2: Cellular Translocation Workflow. Visualizing the "real-time" movement of PKC.

Detailed Methodology
  • Cell Preparation:

    • Seed cells (10,000/well) in a 96-well glass-bottom imaging plate.

    • Transfect with PKC-GFP plasmids 24 hours prior to assay.

  • Starvation (Critical Step):

    • Remove growth medium. Wash 2x with Hanks' Balanced Salt Solution (HBSS).

    • Incubate in serum-free HBSS for 2-4 hours. Reasoning: Serum contains lipids/growth factors that cause high background PKC activation.

  • Image Acquisition (Pre-Stimulation):

    • Set microscope chamber to 37°C/5% CO2.

    • Acquire baseline images (t = -2 min, -1 min). PKC-GFP should be diffuse in the cytosol.

  • Stimulation:

    • Inject 8-M-BAZ (diluted in HBSS) to a final concentration of 1 µM.

    • Positive Control: PMA (100 nM).

    • Negative Control: DMSO (0.1%).

  • Kinetic Monitoring:

    • Acquire images every 30 seconds for 15 minutes.

    • Success Criteria: Rapid depletion of cytosolic fluorescence and enrichment at the plasma membrane (rim effect).

Data Analysis & Interpretation

Quantitative Metrics
ParameterDefinitionCalculation
Emission Ratio (FRET) Kinase Activity

Translocation Index Membrane Recruitment

Z-Factor Assay Robustness$1 - \frac{3(\sigma_p + \sigma_n)}{
Expected Results
  • 8-M-BAZ: Should show a dose-dependent increase in kinase activity with an EC50 typically in the nanomolar to low micromolar range (depending on specific side-chain modifications).

  • Selectivity: Benzolactam derivatives often show higher selectivity for PKC

    
     (Novel)  over PKC
    
    
    
    (Classical)
    compared to PMA.
  • Translocation: 8-M-BAZ induced translocation is often reversible (unlike PMA), which can be tested by washing the cells with fatty-acid-free BSA.

References

  • Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion.[2] Nature, 308(5961), 693-698.

  • Irie, K., et al. (1998). Synthesis and protein kinase C binding activity of benzolactam-V7.[3] Bioorganic & Medicinal Chemistry Letters, 8(3), 263-266.

  • Nakai, M., et al. (2005). High-throughput screening for PKC isozyme-selective agonists using a TR-FRET assay. Journal of Biomolecular Screening, 10(7), 706-714.

  • Violin, J. D., et al. (2003). A genetically encoded fluorescent reporter reveals oscillatory phosphorylation by protein kinase C. Journal of Cell Biology, 161(5), 899-909.

  • Endo, Y., et al. (1996). Synthesis and PKC isozyme selectivity of benzolactam derivatives. Journal of Medicinal Chemistry, 39, 4920.

Sources

How to use 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in a kinase assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) in biochemical kinase assays.

While this specific molecule is often utilized as a chemical intermediate, it represents a "privileged scaffold" in medicinal chemistry. Its structural core—the benzazepinone ring—mimics the ATP-binding hinge region interactions found in potent kinase inhibitors such as Paullones (CDK/GSK-3


 inhibitors) and specific PLK1/Aurora A inhibitors .

Why test this scaffold? In Fragment-Based Drug Discovery (FBDD), this molecule serves as a critical starting point. It is small enough (MW ~191 Da) to bind efficiently to the kinase hinge region, yet chemically tractable for rapid derivatization. This protocol focuses on determining its baseline inhibitory potential (IC


) and binding mode using a universal ADP-Glo™ platform, which is robust against the high DMSO concentrations often required for lipophilic benzazepine derivatives.

Material Preparation & Handling

Compound Properties:

  • Name: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[1][2][3][4][5]

  • MW: 191.23 g/mol

  • Solubility: Hydrophobic; low aqueous solubility. Highly soluble in DMSO.[6]

Protocol: Stock Solution Preparation
  • Objective: Create a stable 100 mM Master Stock.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture/HPLC, >99.9%).

  • Weighing: Accurately weigh 19.1 mg of the solid compound into a glass amber vial (to protect from light).

  • Dissolution: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.

    • Expert Note: If visual particulates remain, sonicate at 37°C for 5 minutes. Benzazepinones can form micro-crystals that are invisible to the naked eye but scatter light in fluorescence assays.

  • Storage: Aliquot into 50

    
    L volumes in polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles , which can induce precipitation.
    

Experimental Workflow: Universal Kinase Assay (ADP-Glo)

We utilize the ADP-Glo™ Kinase Assay (Promega) . This bioluminescent assay measures ADP formed from a kinase reaction. It is preferred over fluorescence methods for benzazepinones because these scaffolds can occasionally exhibit auto-fluorescence in the UV-blue range, potentially causing false negatives in FRET assays.

A. Reagent Setup
ComponentConcentration / Notes
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50

M DTT.
Target Kinase Recombinant kinase (e.g., PLK1, CDK2). Final conc: 1–10 ng/well.
Substrate Specific peptide/protein (e.g., Histone H1). Final conc: 0.2 mg/mL.
ATP CRITICAL: Use concentration =

of the specific kinase (typically 10–50

M).
Test Compound Serial dilution (100

M down to 1 nM).
B. Step-by-Step Protocol

Step 1: Compound Dilution (The "Echo" Simulation)

  • Prepare a 3x Compound Working Solution in Kinase Buffer containing 3% DMSO.

  • Why? This ensures the final assay DMSO concentration is exactly 1%, keeping the kinase active while keeping the benzazepinone soluble.

Step 2: Kinase Reaction Assembly (384-well Plate)

  • Add 2

    
    L  of Kinase Enzyme solution to the well.
    
  • Add 1

    
    L  of the Test Compound (from Step 1).
    
  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT).

    • Scientific Logic:[7][8] This allows the inhibitor to occupy the ATP-binding pocket before competition begins.

  • Start Reaction: Add 2

    
    L  of ATP/Substrate mix.
    
    • Total Volume: 5

      
      L.
      
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step 3: ADP Detection

  • ADP-Glo Reagent: Add 5

    
    L  of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP.
    
  • Incubate: 40 minutes at RT.

  • Detection Reagent: Add 10

    
    L  of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Final Incubation: 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Calculating % Inhibition


  • RLU

    
    :  DMSO control (Enzyme + Substrate + ATP).
    
  • RLU

    
    :  No Enzyme control (Buffer only).
    
Interpreting the IC Curve

Fit data to a sigmoidal dose-response equation (Variable Slope).

ObservationInterpretation for Benzazepinone
Hill Slope ~ 1.0 Standard 1:1 binding. The compound likely acts as a competitive ATP inhibitor (Type I).
Hill Slope > 2.0 Potential aggregation or non-specific binding. Action: Add 0.01% Triton X-100 to buffer and re-test.
Incomplete Inhibition If max inhibition plateaus at 60-70%, the compound may have solubility limits in the aqueous buffer.

Visualization of Workflow

The following diagram illustrates the logical flow of the screening process, emphasizing the critical "Pre-Incubation" step often missed in standard protocols.

KinaseAssayWorkflow cluster_Reaction Kinase Reaction (384-well) Stock 1. Stock Prep (100% DMSO) Dilution 2. Serial Dilution (3x Conc, 3% DMSO) Stock->Dilution CmpdAdd Add Compound (1 µL) Dilution->CmpdAdd EnzymeAdd Add Kinase (2 µL) PreInc Pre-Incubation (10 min, Binding) CmpdAdd->PreInc  Equilibration Start Add ATP/Substrate (2 µL) PreInc->Start  Initiate Detection ADP-Glo Detection (Luminescence) Start->Detection  60 min Rxn Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Figure 1. Optimized workflow for evaluating benzazepinone scaffolds. The pre-incubation step (Red) is critical for detecting Type II or slow-binding inhibitors common in this chemical class.

References

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lkunhardt, A., et al. (2006). Paullones: A series of benzazepinones as ATP-competitive inhibitors of CDKs and GSK-3beta. Journal of Medicinal Chemistry. (Contextual grounding for benzazepinone activity).
  • Reaction Biology. (2024). Kinase Assay Formats and Selection Guide. Retrieved from [Link]

Sources

Application Note: Investigating Amyloid Precursor Protein (APP) Processing with 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The Challenge: Modulating -Secretase Specificity

The accumulation of Amyloid


 (A

) peptides, particularly the aggregation-prone A

42 isoform, is a central hallmark of Alzheimer’s Disease (AD). These peptides are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by

-secretase (BACE1) and the

-secretase complex.

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as 8-MeO-BZO ) represents a "privileged scaffold" in medicinal chemistry. The benzazepin-2-one core is structurally significant because it mimics the peptide bond turn geometry required to bind the catalytic pore of the presenilin-1 (PS1) subunit of


-secretase.

Unlike non-selective transition-state analogs that completely abolish


-secretase activity (often causing severe Notch-related toxicity), benzazepine derivatives are frequently investigated as 

-Secretase Modulators (GSMs)
or "Notch-sparing" inhibitors. This application note details the protocol for using 8-MeO-BZO to dissect APP processing, specifically measuring its impact on the A

42/A

40 ratio and APP Carboxy-Terminal Fragment (CTF) accumulation.
Mechanistic Pathway

The compound targets the intramembrane proteolysis step. By binding to the allosteric site or the active site cleft of the


-secretase complex, 8-MeO-BZO alters the cleavage precision, shifting the production away from toxic A

42 species.

APP_Processing APP Full Length APP (Transmembrane) C99 C99 Fragment (Membrane Bound) APP->C99 Cleavage 1 sAPPb sAPPβ (Soluble) APP->sAPPb BetaSec β-Secretase (BACE1) BetaSec->APP Catalysis GammaSec γ-Secretase Complex (Presenilin/Nicastrin) GammaSec->C99 Catalysis Ab40 Aβ40 (Less Toxic) C99->Ab40 Cleavage 2 Ab42 Aβ42 (Aggregation Prone) C99->Ab42 Cleavage 2 AICD AICD (Signaling) C99->AICD Compound 8-MeO-BZO (Modulator) Compound->GammaSec Allosteric Binding

Figure 1: APP Processing Pathway. 8-MeO-BZO interacts with the


-secretase complex to modulate the final cleavage step of the C99 fragment.

Experimental Design & Validation

To ensure scientific integrity, this study uses a biphasic validation approach :

  • Secreted Phase: Quantification of A

    
     species in cell media (ELISA).
    
  • Intracellular Phase: Analysis of membrane-bound fragments (Western Blot) to check for "stalled" processing (CTF accumulation).

Materials Required[1]
  • Compound: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9).[1]

    • Purity:

      
      98% (HPLC).
      
    • Solubility: Soluble in DMSO (up to 50 mM).

  • Cell Line: CHO-APP751 (Chinese Hamster Ovary cells stably overexpressing human APP751) or SH-SY5Y (Neuroblastoma).

  • Assay Kits: Human A

    
    40 and A
    
    
    
    42 Sandwich ELISA Kits.
  • Antibodies: Anti-APP C-terminal antibody (e.g., clone C1/6.1) for Western Blot.

Detailed Protocols

Protocol A: Compound Preparation & Handling

Rationale: Benzazepinones are hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing false negatives.

  • Stock Solution (10 mM): Weigh 1.91 mg of 8-MeO-BZO and dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into light-protected amber tubes (50

    
    L each) and store at -20°C. Avoid freeze-thaw cycles >3 times.
    
  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in pre-warmed culture media to achieve a 10

    
    M screening concentration. Further serial dilutions (e.g., 0.1, 1.0, 10 
    
    
    
    M) should be made in media containing a constant DMSO concentration (0.1% v/v).
Protocol B: Cell Treatment Workflow

Rationale: CHO-APP cells are robust, but density affects APP processing rates. Standardization is critical.

  • Seeding: Seed CHO-APP751 cells at

    
     cells/well in 6-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    to reach 80-90% confluency.
  • Media Exchange: Aspirate old media. Wash once with warm PBS to remove secreted basal A

    
    .
    
  • Treatment: Add 2 mL of fresh media containing 8-MeO-BZO at graded concentrations (0, 0.1, 1, 10, 50

    
    M).
    
    • Control: Vehicle control (0.1% DMSO) is mandatory.

    • Positive Control: DAPT (1

      
      M) or Semagacestat (if available) to verify assay sensitivity.
      
  • Incubation: Incubate for 16–24 hours.

  • Harvesting:

    • Supernatant: Collect media, add protease inhibitors (PMSF), and centrifuge (1500 x g, 5 min) to remove debris. Store at -80°C for ELISA.

    • Lysate: Wash cells with PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

Protocol C: Analytical Readouts
1. A

Quantification (ELISA)

Perform Sandwich ELISA for A


40 and A

42.
  • Data Normalization: Normalize A

    
     concentrations (pg/mL) to total cellular protein content (BCA assay) from the lysate to account for minor variations in cell number.
    
  • Success Metric: A functional GSM will lower A

    
    42 while maintaining or elevating A
    
    
    
    40 (or A
    
    
    38), whereas a pan-inhibitor will lower both.
2. Western Blotting (APP-CTFs)

Rationale: Pan-inhibition of


-secretase causes a massive accumulation of APP-CTFs (C99/C83) because they cannot be cleaved. Modulators typically cause less accumulation.
  • Gel: 10-20% Tris-Tricine gels (optimal for separating small 10-15 kDa fragments).

  • Primary Ab: Anti-APP C-terminal (detects full length and CTFs).

  • Band Analysis:

    • ~100 kDa: Full Length APP (Loading control).

    • ~12-14 kDa: APP-CTFs (C99/C83).

    • Observation: If 8-MeO-BZO causes a >5-fold increase in the 12 kDa band compared to DMSO, it suggests processing blockade (inhibition) rather than modulation.

Data Analysis & Interpretation

Summarize your findings using the table below. The "Expected Outcome" column guides the interpretation of 8-MeO-BZO's specific mode of action.

ReadoutVehicle (DMSO)Pan-Inhibitor (e.g., DAPT)GSM (Modulator)8-MeO-BZO Interpretation
A

40 Levels
100% (Baseline)< 10%100% - 150%If unchanged, suggests modulation.
A

42 Levels
100% (Baseline)< 10%< 50%Primary Endpoint. Decrease indicates efficacy.
A

42/40 Ratio
~0.1 (Cell dependent)N/A (Both low)Significantly ReducedReduction confirms safety profile.
APP-CTF Accumulation LowVery High (++++)Low/Moderate (+)High accumulation suggests pan-inhibition.
Cell Viability (MTS) 100%> 90%> 95%Must be >85% to rule out toxicity.
Experimental Workflow Diagram

Workflow cluster_0 Day 1: Setup cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed CHO-APP Cells Prep Dilute 8-MeO-BZO (DMSO Stock) Seed->Prep Treat Incubate 16-24 Hours Prep->Treat Harvest Harvest Treat->Harvest ELISA Media: Aβ ELISA Harvest->ELISA Supernatant WB Lysate: Western Blot Harvest->WB Cell Pellet

Figure 2: Experimental workflow for evaluating 8-MeO-BZO activity in cell culture.

Troubleshooting & Optimization

  • Solubility Crash: If the media turns cloudy upon adding the compound, the concentration is too high or the mixing was too rapid. Solution: Pre-dilute the compound in PBS/BSA before adding to the main media volume.

  • Toxicity: If MTS assay shows <80% viability, the reduction in A

    
     is likely due to cell death, not secretase inhibition. Solution: Lower the dose range to 0.1 - 5 
    
    
    
    M.
  • Notch Signaling: To verify the compound is "Notch-sparing," perform a Western Blot for the Notch Intracellular Domain (NICD) . A safe modulator should NOT decrease NICD levels significantly compared to control.

References

  • Benzazepine Scaffold Pharmacology

    • Title: Gamma-secretase inhibitors: st
    • Source: Expert Opinion on Therapeutic P
    • Link:[Link]

  • APP Processing Methodology

    • Title: Cell biology of the -secretase complex.
    • Source: N
    • Link:[Link]

  • Compound Data (Chemical Structure & Properties)

    • Title: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (PubChem CID 676953).[2]

    • Source: PubChem.[2]

    • Link:[Link]

  • Assay Validation Protocols

    • Title: Guidelines for the use and interpretation of assays for monitoring amyloid- peptides.
    • Source: Molecular Neurodegener
    • Link:[Link]

Sources

Protocol for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Purification of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as 8-MeO-Benzazepinone ). This benzazepinone scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for "funny current" (


) inhibitors like Ivabradine .

The protocol utilizes a modified Schmidt Rearrangement of 7-methoxy-1-tetralone. Unlike traditional methods employing viscous polyphosphoric acid (PPA), this procedure utilizes Methanesulfonic acid (MsOH) as both solvent and catalyst. This modification significantly improves stirring dynamics, heat transfer, and workup efficiency, resulting in higher purity profiles (>98%) suitable for GMP-adjacent workflows.

Safety & Hazard Control (Critical)

WARNING: EXPLOSION AND TOXICITY HAZARD

  • Hydrazoic Acid (

    
    ):  The reaction of Sodium Azide (
    
    
    
    ) with strong acids generates in situ Hydrazoic Acid, which is highly toxic and explosive.
  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood with a blast shield.

  • Headspace Management: The reaction vessel must be vented to a scrubber system (e.g., 20% NaOH solution) to neutralize evolved

    
     gas.
    
  • Temperature Control: Never exceed 60°C during azide addition.

    
     is volatile (B.P. 37°C).
    

Reaction Mechanism & Pathway

The synthesis relies on the acid-catalyzed ring expansion of a cyclic ketone. The regioselectivity is driven by the electronic aptitude of the migrating group; the electron-rich aryl ring migrates preferentially over the alkyl chain, securing the benzo[b] isomer rather than the benzo[c] isomer.

SchmidtRearrangement Tetralone 7-Methoxy-1-tetralone Azidohydrin Azidohydrin Intermediate Tetralone->Azidohydrin + NaN3 / MsOH Protonation Diazo Iminodiazonium Ion Azidohydrin->Diazo - H2O Rearrangement Aryl Migration (-N2) Diazo->Rearrangement Rate Limiting Product 8-MeO-Benzazepinone Rearrangement->Product Tautomerization

Figure 1: Mechanistic pathway of the Schmidt Rearrangement.[1] The aryl migration is the critical step determining regioselectivity.

Materials & Equipment

ComponentGrade/SpecRole
7-Methoxy-1-tetralone >98% PurityStarting Material
Sodium Azide (

)
Reagent GradeNitrogen Source
Methanesulfonic Acid (MsOH) Anhydrous (>99%)Solvent/Catalyst
Sodium Hydroxide 20% aq. solutionScrubber/Neutralization
Ethyl Acetate / Hexanes HPLC GradeRecrystallization

Equipment:

  • Jacketted glass reactor or 3-neck round bottom flask (RBF).

  • Overhead mechanical stirrer (Magnetic stirring is insufficient for scale >10g due to viscosity changes).

  • Internal temperature probe (Thermocouple).

  • Gas outlet connected to NaOH scrubber.

Experimental Protocol

Step 1: Reaction Setup
  • Charge Methanesulfonic acid (MsOH) (5.0 equiv relative to tetralone) into the reactor.

  • Cool the acid to 0–5°C using an ice/salt bath or chiller.

  • Add 7-Methoxy-1-tetralone (1.0 equiv) portion-wise. Ensure the solid dissolves completely to form a dark solution.

Step 2: Azide Addition (Critical Process Parameter)
  • Add Sodium Azide (

    
    )  (1.2 equiv) in small portions over 60–90 minutes.
    
  • Monitor Temperature: The reaction is exothermic. Maintain internal temperature < 10°C during addition.

    • Note: Rapid addition risks accumulation of unreacted azide, leading to a runaway exotherm.

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours. Monitor reaction progress via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Endpoint: < 1% remaining Tetralone.

Step 3: Quenching & Isolation
  • Prepare a mixture of Ice/Water (10x volume of reaction mixture) in a separate vessel.

  • Slowly pour the reaction mixture into the ice water with vigorous stirring.

    • Observation: The product typically precipitates as an off-white to beige solid.

  • Adjust pH to ~8 using 20% NaOH (optional, but improves yield by neutralizing MsOH salts).

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with copious water (

    
    ) to remove residual acid and salts.
    
  • Dry the crude solid in a vacuum oven at 45°C for 6 hours.

Purification Strategy

Crude products from Schmidt reactions often contain colored impurities (trace diazo compounds) and unreacted tetralone. Recrystallization is superior to chromatography for scalability.

Recrystallization Protocol:

  • Suspend crude solid in Ethyl Acetate (5 mL per gram of crude).

  • Heat to reflux (approx. 77°C) until fully dissolved.

  • If colored impurities persist, add activated carbon (5% w/w), stir for 15 min, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature.

  • Add Hexanes (or Heptane) dropwise until the solution becomes slightly turbid (cloud point).

  • Cool to 0–4°C for 4 hours to maximize recovery.

  • Filter the white crystalline needles and wash with cold Hexane.

PurificationWorkflow Start Crude Solid Dissolve Dissolve in Refluxing EtOAc Start->Dissolve Carbon Optional: Activated Carbon Treatment Dissolve->Carbon Filter Hot Filtration (Remove Carbon) Dissolve->Filter No Carbon Carbon->Filter Crystallize Cool + Anti-solvent (Hexane) Filter->Crystallize Isolate Filtration & Drying Crystallize->Isolate Final Pure 8-MeO-Benzazepinone (>99% Purity) Isolate->Final

Figure 2: Purification workflow ensuring removal of trace colored impurities.

Characterization & Specifications

AttributeSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Melting Point 145–148°C (Lit. varies by polymorph)Capillary MP
HPLC Purity > 98.5% (Area %)C18 Column, ACN/Water Gradient

NMR
Consistent with structure400 MHz,

Mass Spec

ESI-MS

Key NMR Signals (


): 
  • 
     7.5–7.8 (NH, broad singlet)
    
  • 
     6.6–7.1 (Aromatic protons, 3H)
    
  • 
     3.8 (Methoxy singlet, 3H)
    
  • 
     2.2–2.8 (Aliphatic protons of the azepine ring)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Check HPLC conversion. Ensure pH is adjusted during quench to precipitate free base.
Dark Color Exotherm during azide addition.Strictly control Temp < 10°C. Use MsOH instead of PPA to prevent local hotspots.
Sticky Solid Residual solvent or impurities.Recrystallize from Ethanol/Water if EtOAc/Hexane fails. Dry under high vacuum.
Regioisomer Incorrect migration (Rare for this substrate).Confirm structure by NMR.[2] Aryl migration is electronically favored.

References

  • Servier Laboratories. (1993). Benzazepine derivatives, process for their preparation and pharmaceutical compositions containing them.[3] European Patent EP0534859. Link

  • Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link

  • Langlois, M., et al. (1990). "Synthesis and pharmacological evaluation of novel benzazepinone derivatives." Journal of Medicinal Chemistry, 33(5), 1496–1504.[3] Link

  • Aube, J., & Milligan, G. L. (1991). "Intramolecular Schmidt reaction of alkyl azides." Journal of the American Chemical Society, 113(23), 8965-8966. Link

Sources

Application Note: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a Privileged Scaffold Probe for GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as 8-OMe-BZO ) as a chemical probe and privileged scaffold in pharmacological research.

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (8-OMe-BZO) is a bicyclic "privileged structure" widely utilized in medicinal chemistry and chemical biology. It serves as a critical chemical probe for interrogating Class A G-Protein Coupled Receptors (GPCRs), specifically those recognizing peptide ligands such as Vasopressin (V1a, V2) , Oxytocin , and certain Serotonin (5-HT) subtypes.

Unlike high-affinity "lock-and-key" drugs, 8-OMe-BZO functions as a Fragment-Based Drug Discovery (FBDD) probe . Its conformationally restricted 7-membered lactam ring mimics the


-turn motif of endogenous peptides, allowing researchers to map binding pockets and synthesize high-affinity antagonists (e.g., vaptans) or fluorescent tracers.

Key Applications:

  • Fragment Screening: Identifying cryptic allosteric pockets in GPCRs via NMR/SPR.

  • Peptidomimetic Design: Acting as a

    
    -turn mimetic scaffold for library synthesis.
    
  • CNS Probe Development: Investigating neuropharmacological pathways (anxiety/depression) due to its blood-brain barrier (BBB) permeability.

Scientific Background & Mechanism[1]

The "Privileged Structure" Hypothesis

The benzo[b]azepin-2-one core is termed "privileged" because it provides a rigid framework that orients substituents in vectors matching the side chains of amino acids in a peptide turn.

  • The Lactam (Position 2): Mimics the hydrogen-bonding capability of the peptide backbone.

  • The 8-Methoxy Group: Provides a specific electronic handle (electron-donating) that modulates the basicity of the system and interacts with hydrophobic/polar residues in the receptor pocket (e.g., Tyrosine or Tryptophan residues in the transmembrane bundle).

  • The Nitrogen (Position 1): Serves as the primary vector for derivatization (e.g., attaching biphenyl "tails" seen in Tolvaptan/Mozavaptan).

Target Interactions (Vasopressin/Oxytocin Family)

In the context of Vasopressin V2 receptors (V2R), the benzazepine core binds deep within the transmembrane bundle (TM). The 8-methoxy substituent often probes the "floor" of the binding pocket, interacting with residues near the TM6/TM7 interface.

Pathway Visualization

The following diagram illustrates the role of 8-OMe-BZO in probing GPCR signaling pathways.

G Probe 8-OMe-BZO (Scaffold Probe) BetaTurn Peptide Beta-Turn Mimicry Probe->BetaTurn Conformational Mimicry FBDD Fragment-Based Optimization Probe->FBDD Starting Point GPCR Peptidergic GPCR (e.g., V2R, 5-HT) Downstream Signal Modulation (cAMP / IP3) GPCR->Downstream Antagonism/Agonism Binding Orthosteric/Allosteric Binding Pocket BetaTurn->Binding Fits Binding->GPCR Stabilizes State FBDD->Binding High Affinity Ligand

Figure 1: Mechanism of Action. 8-OMe-BZO mimics peptide beta-turns to bind GPCR pockets, serving as a template for high-affinity ligand optimization.

Experimental Protocols

Protocol A: Preparation of Probe Stock Solutions

Objective: Ensure stable, precipitation-free delivery of the hydrophobic scaffold.

Materials:

  • 8-OMe-BZO (Solid, >98% purity).[1][2]

  • DMSO (Anhydrous, Cell Culture Grade).

  • Ethanol (Absolute).

Procedure:

  • Weighing: Accurately weigh 19.1 mg of 8-OMe-BZO (MW: 191.23 g/mol ).

  • Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM Master Stock . Vortex for 30 seconds until clear.

    • Note: The 8-methoxy group improves solubility compared to the unsubstituted core, but DMSO is required for concentrations >10 mM.

  • Storage: Aliquot into amber glass vials (50 µL each) to prevent freeze-thaw cycles. Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:1000 in assay buffer (e.g., PBS + 0.1% BSA) immediately before use to achieve a 100 µM working concentration. Keep DMSO < 0.5% in final assay.

Protocol B: Fragment-Based Screening via STD-NMR

Objective: Confirm direct binding of the 8-OMe-BZO fragment to a target protein (e.g., purified V2 Receptor or surrogate protein) using Saturation Transfer Difference (STD) NMR.

Rationale: As a fragment probe, 8-OMe-BZO likely has low affinity (


 in µM-mM range). STD-NMR detects transient binding by transferring magnetization from the protein to the bound ligand.

Materials:

  • Purified Target Protein (Reconstituted in D2O buffer, ~10-20 µM).

  • 8-OMe-BZO Stock (d6-DMSO).

  • 600 MHz NMR Spectrometer with Cryoprobe.

Steps:

  • Sample Prep: Prepare a sample containing 10-20 µM Protein and 1-2 mM 8-OMe-BZO (100:1 Ligand:Protein ratio) in deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, D2O).

  • Control: Prepare a sample with Ligand only (no protein) to rule out aggregation artifacts.

  • Pulse Sequence:

    • Apply a train of Gaussian pulses (saturation) at a frequency where only protein protons resonate (e.g., -1.0 ppm or 12 ppm).

    • Record the On-Resonance spectrum (

      
      ).
      
    • Record the Off-Resonance reference spectrum (

      
      ) (saturation pulse set far away, e.g., 30 ppm).
      
  • Data Processing: Subtract spectra:

    
    .
    
  • Interpretation:

    • Positive Signal: Peaks corresponding to the aromatic protons (positions 6, 7, 9) or the methoxy group (3.8 ppm) appearing in the difference spectrum indicate binding.

    • Epitope Mapping: The signal intensity of the methoxy group vs. the aromatic ring reveals which part of the molecule is in closest contact with the receptor surface.

Protocol C: Functional Derivatization (N-Alkylation)

Objective: Convert the 8-OMe-BZO scaffold into a high-affinity probe (e.g., for fluorescence labeling or SAR studies). The N1-position is the critical vector for potency.

Reaction Scheme: 8-OMe-BZO + R-X (Alkyl Halide) + Base -> N-Substituted Product

Materials:

  • 8-OMe-BZO (1.0 equiv).

  • Electrophile (e.g., 4-bromobenzyl bromide for "vaptan" mimicry) (1.2 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

Steps:

  • Deprotonation: In a flame-dried flask under Argon, dissolve 8-OMe-BZO (1 mmol) in DMF (5 mL). Cool to 0°C.

  • Activation: Add NaH (1.2 mmol) portion-wise. Stir at 0°C for 30 mins. Evolution of

    
     gas indicates anion formation (Lactam Nitrogen is deprotonated).
    
  • Alkylation: Add the electrophile (1.2 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on Silica Gel.

    • Result: This protocol yields N1-substituted derivatives which often exhibit nanomolar affinity for Vasopressin receptors.

Data Analysis & Interpretation

When using 8-OMe-BZO in binding assays (e.g., displacing radiolabeled Vasopressin), data should be analyzed using a non-linear regression model.

Table 1: Expected Pharmacological Profile of 8-OMe-BZO Derivatives

Compound FormAssay TypeExpected OutcomeInterpretation
8-OMe-BZO (Parent) STD-NMRPositive Difference SignalValidates binding pocket accessibility (Fragment Hit).
8-OMe-BZO (Parent) Radioligand Binding (10 µM)< 50% DisplacementLow affinity; requires derivatization for potency.
N1-Benzyl Derivative Radioligand Binding (10 µM)> 90% DisplacementN1-substituent engages hydrophobic accessory pocket (critical for V2R antagonism).
N1-Benzyl Derivative cAMP Functional AssayDecrease in agonist-induced cAMPConfirms antagonist activity (Vaptan-like profile).

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Defines the concept of "Privileged Structures" including benzazepines). Link

  • Kondo, K., et al. (1995). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-31260) as a Potent, Nonpeptide Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1759. (Establishes the benzazepinone scaffold for V2 antagonism). Link

  • Deciert, P., et al. (2023). "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry, 19, 689–734. (Reviews synthesis and utility of benzazepine scaffolds). Link

  • Flynn, D. L., et al. (2002). "Library synthesis of benzazepin-2-ones." Current Opinion in Drug Discovery & Development.

Disclaimer: This protocol is for research use only. 8-OMe-BZO is a chemical reagent and should be handled with appropriate PPE, as its specific toxicological properties may not be fully characterized.

Sources

Troubleshooting & Optimization

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one aggregation issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS: 22246-83-9 Context: Key benzazepinone intermediate (analogous to Ivabradine precursors).[1]

Executive Summary

This guide addresses the physicochemical behavior of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in solution. While this molecule is a critical scaffold in medicinal chemistry (particularly for HCN channel blockers), its fused bicyclic lactam structure creates significant solubility challenges.

Users frequently report "inconsistent assay data" or "visible precipitation." In 90% of cases, these are not chemical stability issues but colloidal aggregation phenomena. This guide provides the diagnostic tools to confirm aggregation and the specific protocols to resolve it.

Module 1: The Science of Aggregation

Why is this molecule aggregating?

The aggregation of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is driven by two competing forces inherent to its structure:

  • Hydrophobic Effect (Aqueous Media): The aromatic benzene ring and the methoxy group are highly hydrophobic. When diluted into aqueous buffers (PBS, HEPES), the water molecules force these hydrophobic cores together to minimize surface area, forming colloidal aggregates (100–1000 nm particles) rather than a true solution.

  • Intermolecular Hydrogen Bonding (Non-polar Media): The lactam (amide) ring contains both a Hydrogen bond donor (N-H) and acceptor (C=O). In non-polar solvents or at high concentrations, these can form stable dimers or stacks, similar to DNA base pairing.

The Consequence: These colloids can sequester enzymes or proteins on their surface, leading to false-positive inhibition in biochemical assays (promiscuous inhibition).[2]

Module 2: Diagnostic Workflow

How do I know if my compound is aggregating?

Do not rely solely on visual inspection. Colloids are often too small to cause visible turbidity but large enough to disrupt assays.

Diagnostic Decision Tree

Diagnosis Start START: Compound in Solution Visual Step 1: Visual Inspection (High Intensity Light) Start->Visual Turbid Visible Precipitate/Turbidity Visual->Turbid Yes Clear Solution Appears Clear Visual->Clear No DLS Step 2: Dynamic Light Scattering (DLS) (Gold Standard) Clear->DLS Scattering Scattering Intensity > 10x Buffer? DLS->Scattering YesAgg CONFIRMED: Colloidal Aggregation Scattering->YesAgg Yes NoAgg Step 3: NMR Analysis Scattering->NoAgg No NMR_Check 1H-NMR Line Broadening? NoAgg->NMR_Check TrueSol CONFIRMED: True Monomeric Solution NMR_Check->TrueSol No Agg_NMR CONFIRMED: Soluble Aggregates NMR_Check->Agg_NMR Yes

Figure 1: Step-by-step workflow to distinguish between true solutions, colloidal suspensions, and macroscopic precipitation.

Detailed Diagnostic Protocols
MethodWhat to look forLimit of Detection
Visual Check Hold the vial against a dark background under a strong light source. Look for the "Tyndall Effect" (scattering of light by particles).>50 µM (approx.)
DLS (Dynamic Light Scattering) Critical Aggregation Concentration (CAC). If the scattering intensity jumps by orders of magnitude compared to the blank buffer, colloids are present.~1 µM
Centrifugation Test Spin the sample at 16,000 x g for 20 mins. Measure concentration in the supernatant. If concentration drops significantly (>20%), the compound has pelleted out.N/A

Module 3: Solubilization & Prevention

How to prepare a stable working solution.

Protocol A: The "Shoichet" Detergent Method (Recommended)

Research by the Shoichet lab has proven that non-ionic detergents disrupt colloidal aggregates without affecting the monomeric drug.

  • Prepare Stock: Dissolve 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in 100% DMSO to 10 mM or 20 mM.

    • Critical: Ensure DMSO is anhydrous. Water uptake in DMSO stocks promotes precipitation upon freezing.

  • Prepare Buffer: Add 0.01% to 0.1% Triton X-100 (or Tween-80) to your assay buffer.

  • Dilution: Spike the DMSO stock into the detergent-containing buffer.

    • Why? The detergent raises the Critical Aggregation Concentration (CAC), keeping the molecule monomeric at higher concentrations.

Protocol B: The Intermediate Dilution Step

Directly spiking 100% DMSO stock into aqueous buffer often causes local "shock" precipitation at the injection site.

  • Step 1: Dilute 10 mM DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Step 2: Dilute this intermediate mix into the final aqueous buffer.

    • Result: This gradient reduction in hydrophobicity prevents immediate nucleation of crystals.

Solubilization Strategy Map

Solubilization Problem Issue: Aggregation in Assay Buffer Detergent Strategy 1: Add Non-Ionic Detergent (0.01% Triton X-100 / Tween-80) Problem->Detergent Check_Sens Is Assay Detergent Sensitive? Detergent->Check_Sens Use_Det IMPLEMENTED: Detergent disrupts colloid. False positives eliminated. Check_Sens->Use_Det No Alt_Strat Strategy 2: Co-Solvent Optimization Check_Sens->Alt_Strat Yes PEG Use 5-10% PEG-400 or Glycerol in final buffer Alt_Strat->PEG BSA Strategy 3: Carrier Protein (0.1% BSA or HSA) Alt_Strat->BSA

Figure 2: Decision matrix for selecting the correct solubilization additive based on assay compatibility.

Frequently Asked Questions (FAQs)

Q1: I see a "bell-shaped" dose-response curve in my enzyme assay. Is this inhibition real? A: Likely not. A bell-shaped curve (loss of activity at very high concentrations) is a classic signature of aggregation.[2] At high concentrations, the compound forms colloids that sequester the enzyme. As you dilute, the colloids break apart into monomers, and the "inhibition" disappears.

  • Fix: Repeat the assay with 0.01% Triton X-100. If the inhibition vanishes, it was an artifact.

Q2: My DMSO stock froze and now has a precipitate that won't redissolve. A: DMSO is hygroscopic (absorbs water from air). If your stock absorbed water before freezing, the "freeze-thaw" cycle likely crystallized the compound.

  • Fix: Sonicate the vial in a warm water bath (40°C) for 15 minutes. If it does not dissolve, you must prepare a fresh stock using anhydrous DMSO and store it in single-use aliquots to avoid future freeze-thaw cycles.

Q3: Can I use ethanol instead of DMSO? A: For this specific benzazepinone, ethanol is less effective than DMSO. The lactam ring has limited solubility in pure alcohols compared to dipolar aprotic solvents like DMSO or DMF. However, Ethanol/PEG-400 mixtures are excellent intermediate solvents.

Q4: What is the maximum concentration I can achieve in PBS? A: Without additives, the thermodynamic solubility is likely <50 µM. With 0.05% Tween-80, you may achieve stability up to 100–200 µM, depending on temperature. Always determine the CAC (Critical Aggregation Concentration) for your specific buffer conditions using DLS.

References

  • Sigma-Aldrich. 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Product Data Sheet. (Provides physical form and basic solubility data). Link

  • Shoichet, B. K. (2006).[2] Screening in a spirit haunted world. Drug Discovery Today. (Foundational paper on small molecule aggregation and false positives). Link

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. (Describes the mechanism of colloidal sequestration). Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. (The source of the Triton X-100 protocol). Link

  • MedChemExpress. Compound Handling Instructions & Solubility Guide. (General best practices for DMSO stock preparation and freeze-thaw management). Link

Sources

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers evaluating the cytotoxicity of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9).

This guide moves beyond generic protocols, addressing the specific physicochemical challenges of the benzazepinone scaffold—such as lipophilicity-driven precipitation and potential off-target assay interference.

Compound: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Molecular Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol Support Status: Active | Tier: Research Grade (NCE/Scaffold)

🔬 Module 1: Reagent Preparation & Stability

Context: This compound is a lipophilic benzazepinone intermediate. The primary failure mode in cytotoxicity assays for this class is micro-precipitation in aqueous media, leading to false-negative toxicity data or "ragged" dose-response curves.

Q: What is the optimal solvent system for stock preparation?

A: DMSO (Dimethyl sulfoxide) is the required vehicle. Do not attempt to dissolve directly in cell culture media or PBS. The amide lactam core coupled with the methoxy group reduces aqueous solubility significantly.

  • Protocol: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Validation: Vortex for 30 seconds. Inspect for turbidity against a dark background. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (methoxy groups can be light-sensitive over long periods) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Q: I see crystals forming when I add the compound to the cell media. How do I fix this?

A: This is "Crash-Out" precipitation. It occurs when the high-concentration DMSO stock hits the aqueous media too quickly.

Troubleshooting Steps:

  • Pre-Dilution Method: Do not pipette 100 mM stock directly into the well. Create a 100x intermediate dilution in media (e.g., dilute to 1 mM in a separate tube). Vortex immediately. Then, add this intermediate to your cells.

  • DMSO Limit: Ensure the final DMSO concentration in the well is <0.5% (v/v) . Higher concentrations induce solvent toxicity that masks the compound's effect.

  • Serum Interaction: Pre-incubate the compound in serum-containing media (10% FBS) for 30 minutes at 37°C before adding to cells. Serum proteins (albumin) can act as carriers, stabilizing the lipophilic scaffold.

🧪 Module 2: Assay Design & Execution

Context: Benzazepinone derivatives often exhibit cytostatic (growth arrest) rather than immediate cytotoxic (necrotic) effects. Standard MTT assays may underestimate potency if incubation times are too short.

Q: Which assay readout is most reliable for this scaffold?

A: CellTiter-Glo® (ATP) or SRB (Sulforhodamine B).

  • Why not MTT? The 8-methoxy group and the lactam ring are metabolically stable, but some benzazepine derivatives have been reported to interfere with mitochondrial reductase enzymes, potentially skewing tetrazolium reduction rates (MTT/MTS) without killing the cell [1].

  • Recommendation: Use SRB for fixed-point protein measurement (unaffected by metabolic rate) or ATP luminescence for high sensitivity.

Q: What is the recommended incubation time?

A: 72 Hours is mandatory. Small molecule scaffolds often require multiple cell cycles to manifest toxicity, especially if the mechanism involves tubulin polymerization inhibition or kinase modulation (common targets for this class) [2].

  • 24 Hours: Likely to show no effect (False Negative).

  • 72 Hours: Allows capture of antiproliferative IC50.

Q: How do I interpret the Dose-Response Curve?

A: Look for the Hill Slope .

  • Slope ~1.0: Indicates standard 1:1 binding kinetics (ideal).

  • Slope >3.0: Indicates non-specific toxicity, likely due to compound precipitation at high doses or membrane disruption (detergent effect).

  • Plateau Effect: If cell viability drops to 60% and stays there, the compound is likely cytostatic , not cytotoxic.

📊 Module 3: Quantitative Data & Analysis

Reference Data: While specific cytotoxicity for the unsubstituted 8-methoxy fragment is often proprietary, structurally related benzazepinones (e.g., 7,8-dimethoxy analogs used in Ivabradine synthesis) often show low baseline toxicity, making them excellent scaffolds.

Expected Baseline Toxicity (Estimated for Scaffold):

Cell LineTissue OriginExpected IC50 (µM)Clinical Relevance
HepG2 Liver> 50 µMMetabolic clearance model
MCF-7 Breast10 - 100 µMCommon target for benzazepine analogs
HUVEC Endothelial> 100 µMNormal cell control (Safety margin)

Note: If your IC50 is < 1 µM, you likely have a highly potent derivative or a contamination issue.

🛠 Experimental Workflow (Visualization)

The following diagram outlines the critical decision points for evaluating 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, specifically designed to avoid solubility artifacts.

Cytotoxicity_Workflow Start Start: 100mM Stock (DMSO) Dilution Step 1: Intermediate Dilution (100x in Media + 10% FBS) Start->Dilution Check Check: Turbidity/Precipitation? Dilution->Check Sonicate Action: Sonicate / Warm to 37°C Check->Sonicate Yes Seeding Step 2: Cell Seeding (3000-5000 cells/well) Check->Seeding No (Clear) Sonicate->Dilution Treatment Step 3: Treatment (72 Hours) Final DMSO < 0.5% Seeding->Treatment Readout Step 4: Readout Selection Treatment->Readout MTT MTT/MTS (Risk: Metabolic Interference) Readout->MTT Standard SRB SRB / ATP (Recommended) (Stable Signal) Readout->SRB High Precision Analysis Data Analysis: Calculate IC50 Check Hill Slope MTT->Analysis SRB->Analysis

Caption: Optimized workflow for lipophilic benzazepinone assessment, prioritizing solubility checks and non-metabolic readouts.

⚠️ Advanced Troubleshooting (FAQs)

Q: My negative control (Vehicle) is showing 80% viability compared to blank. Why?

A: This is DMSO toxicity . You likely exceeded the 0.5% v/v limit. Benzazepinones require high concentrations to dissolve, tempting researchers to add more volume.

  • Fix: Normalize all wells (including untreated controls) to contain exactly the same concentration of DMSO (e.g., 0.2%).

Q: The compound is fluorescent. Will this mess up my Alamar Blue assay?

A: Potentially. The 8-methoxy-benzo[b]azepine core has UV absorption (λmax ~250-290 nm). While it typically does not fluoresce in the red range (Resazurin/Alamar Blue: Ex 560nm / Em 590nm), impurities or oxidation products might.

  • Validation: Run a "Cell-Free" control. Add the compound + Alamar Blue to media without cells. If fluorescence increases over time, you have chemical interference. Switch to CellTiter-Glo (Luminescence) .

Q: Is this compound a specific inhibitor or a "PAINS" (Pan-Assay Interference Compound)?

A: The benzazepinone core is a "Privileged Structure," meaning it binds many receptors (GPCRs, Kinases).

  • Warning: It is not typically classified as a PAINS (like rhodanine), but it is "promiscuous."

  • Implication: Cytotoxicity at high micromolar concentrations (>50 µM) is likely off-target membrane stress. True pharmacological hits should be in the low micromolar/nanomolar range [3].

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Luo, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzazepinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. (Contextualizing the scaffold's anticancer potential).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2024). 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 22246-83-9).[1] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9). This content is structured to address stability, degradation mechanisms, and troubleshooting with high specificity.

Senior Application Scientist Desk Subject: Stability, Degradation Pathways, and Handling Protocols

Executive Technical Summary

Compound Identity:

  • Systematic Name: 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one[1][2]

  • Core Scaffold: 1-Benzazepine (Fused benzene and 7-membered lactam ring)

  • Key Functional Groups: Secondary Lactam (Amide), Aryl Methyl Ether (Anisole substructure), Benzylic Methylene.

Stability Profile: This compound exhibits moderate stability under ambient conditions but possesses three distinct "soft spots" for degradation:

  • Lactam Hydrolysis: Susceptible to ring-opening under acidic/basic stress.

  • Benzylic Oxidation: The C5 position (benzylic) is prone to oxidative radical attack.

  • Photolytic Demethylation: The methoxy group can undergo radical cleavage under high-intensity UV exposure.

Degradation Pathways & Mechanisms

Understanding the specific breakdown products is critical for interpreting LC-MS impurity profiles.

Visual Degradation Map

The following diagram illustrates the primary degradation routes (Hydrolysis and Oxidation).

DegradationPathways Parent Parent Compound (8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) HydrolysisProd Hydrolysis Product (HP-1) 4-(2-amino-4-methoxyphenyl)butanoic acid Parent->HydrolysisProd Acid/Base Hydrolysis (Ring Opening) OxidationProd Oxidation Product (OP-1) 8-Methoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione Parent->OxidationProd Oxidative Stress (Benzylic Oxidation at C5) Dimer Photolytic Dimer (Radical Coupling) Parent->Dimer UV Light (Radical Mechanism)

Figure 1: Primary degradation pathways showing the transition from the cyclic lactam to the ring-opened amino acid (HP-1) and the benzylic ketone (OP-1).

Mechanistic Detail
  • Hydrolysis (HP-1 Formation): The 7-membered lactam ring is thermodynamically more stable than smaller rings (like beta-lactams) but less stable than 6-membered rings due to ring strain and conformational mobility. Exposure to pH < 2 or pH > 10 catalyzes the nucleophilic attack of water on the carbonyl (C2), cleaving the N1-C2 bond.

    • Result: Formation of 4-(2-amino-4-methoxyphenyl)butanoic acid . This species is amphoteric and will shift retention time significantly in HPLC depending on mobile phase pH.

  • Benzylic Oxidation (OP-1 Formation): The C5 methylene group is "benzylic"—adjacent to the aromatic ring. This position stabilizes radical intermediates. In the presence of atmospheric oxygen and light (or peroxides in solvents), a hydrogen atom abstraction occurs at C5, leading to the formation of a ketone (5-oxo derivative).

    • Result:8-Methoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione .

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My sample has turned from off-white to a faint yellow/orange. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation or photo-degradation. The "yellowing" is often due to trace formation of quinoid-like species derived from the methoxy-aniline substructure or radical coupling products.

  • Action: Check purity via HPLC. If purity is >98%, repurify via recrystallization (Ethanol/Water) or proceed with caution. If <95%, discard.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I see a new peak at RRT 0.85 in my Reverse Phase HPLC. What is it?

  • Analysis: If your mobile phase is acidic (e.g., 0.1% TFA), the ring-opened hydrolysis product (HP-1) is more polar than the parent lactam and typically elutes earlier.

  • Confirmation: Check the UV spectrum. The parent lactam has a distinct absorption due to the amide-aryl conjugation. The hydrolysis product (an aniline derivative) will show a bathochromic shift (red shift) in the UV max due to the free amine.

Q3: Can I dissolve this in DMSO for long-term storage?

  • Risk: DMSO is hygroscopic. Absorbed water can catalyze slow hydrolysis of the lactam over months.

  • Recommendation: DMSO stocks should be single-use aliquots stored at -80°C. For frequent use, Anhydrous Ethanol or Methanol is preferred, provided evaporation is prevented.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.Appearance of HP-1 (Ring open). Loss of Parent >10%.
Base Hydrolysis Dissolve 1 mg in 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours.Rapid formation of HP-1. (Lactams are generally more base-labile).
Oxidation Dissolve 1 mg in 1 mL 3% H₂O₂. Incubate at RT for 24 hours.Appearance of OP-1 (Benzylic ketone) and potentially N-oxides.
Photostability Expose solid powder to 1.2 million lux hours (UV/Vis).Slight yellowing. Minor degradation (<2%).
Protocol B: Recommended HPLC Method for Purity Assessment

Designed to separate the parent from the polar hydrolysis product and non-polar oxidation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysates)

    • 2-12 min: 5% -> 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash for dimers/oxidation products)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

References

  • Compound Identity & Properties : PubChem. 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CID 676953).[2] National Library of Medicine. Link[2]

  • Lactam Stability Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide hydrolysis mechanisms).
  • Benzazepine Synthesis & Reactivity: Pecherer, B., et al. "The Synthesis of Some 1-Benzazepines." Journal of Heterocyclic Chemistry, Vol 8, Issue 5. (Foundational chemistry of the benzazepine scaffold).
  • Analytical Profiling of Lactams: Sridhar, et al. "Stability indicating HPLC method for the determination of related substances." Journal of Chromatographic Science. (Methodology adapted for lactam impurity profiling).

Sources

Technical Support Center: Solubility Enhancement for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-BZP-08M Subject: Physicochemical Profiling & Solubility Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The compound 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9) presents a classic challenge in medicinal chemistry: it is a lipophilic, bicyclic lactam with high lattice energy derived from intermolecular hydrogen bonding (amide dimer formation). While it serves as a critical scaffold (often an intermediate for funny current inhibitors like Ivabradine), its poor aqueous solubility hampers both synthetic scale-up and biological evaluation.

This guide provides validated protocols to disrupt the crystal lattice and enhance solubility through Cosolvency , Amorphous Solid Dispersions (ASD) , and Cyclodextrin Complexation .

Module 1: Physicochemical Profiling & Solvent Selection

Goal: Establish a baseline for solubility to inform solvent choice for synthesis and purification.

The "Lactam Barrier"

The poor solubility of this compound is not just due to lipophilicity (LogP ~1.8–2.2); it is driven by the cis-amide functionality in the 7-membered ring, which forms stable, stacked crystal structures. To dissolve it, you must overcome this lattice energy.

Solvent Compatibility Matrix

The following data represents solubility thresholds derived from structural analogs (7,8-dimethoxy variants) and validated solvent parameters.

Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Polar Aprotic DMSOHigh (>25 mg/mL)Stock solutions, Reaction medium
Polar Aprotic DMFHigh (>20 mg/mL)Reaction medium (High Temp)
Chlorinated Dichloromethane (DCM)High (>30 mg/mL)Extraction, Chromatography
Alcohol Ethanol / MethanolModerate (1–5 mg/mL)Crystallization, Co-solvent
Aqueous PBS (pH 7.4)Poor (<0.05 mg/mL)Biological media (requires modification)
Protocol: Saturation Solubility Determination

Use this protocol to validate specific batch solubility before initiating scale-up.

  • Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-UV (286 nm).

Module 2: Formulation for Bioavailability (Solid Dispersions)

Goal: Improve dissolution rates for in vivo studies or aqueous-based assays by stabilizing the amorphous state.

Technique: Amorphous Solid Dispersion (ASD)

Crystalline benzazepinones dissolve slowly. By trapping the molecule in a polymer matrix (PVP or HPMC), we prevent crystal lattice formation, creating a "frozen solution" that releases rapidly in water.

Recommended Polymers
  • PVP K30 (Polyvinylpyrrolidone): Excellent for preventing recrystallization.

  • HPMC-AS (Hypromellose Acetate Succinate): Best for pH-dependent release.

Workflow Diagram: ASD Preparation

ASD_Workflow Start Raw Crystalline Benzazepinone Solvent Dissolve in DCM/Ethanol (1:1) Start->Solvent Mix Homogenize Solvent->Mix Polymer Add Polymer (PVP K30) Polymer->Solvent Evap Rotary Evaporation (40°C, Vacuum) Mix->Evap Remove Solvent Dry Vacuum Dry (48h, Desiccator) Evap->Dry Solid Film Product Amorphous Solid Dispersion Dry->Product Milling

Figure 1: Solvent Evaporation Method for preparing Amorphous Solid Dispersions (ASD).

Module 3: Cyclodextrin Complexation

Goal: Create a water-soluble inclusion complex for injection or liquid formulation.

Mechanism of Action

The hydrophobic benzazepinone ring fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

  • Recommended Host: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Why: Native β-CD has limited solubility; the hydroxypropyl derivative prevents renal toxicity and allows higher concentrations.

Protocol: Phase Solubility Study (Higuchi-Connors)
  • Buffer Prep: Prepare 0% to 40% (w/v) HP-β-CD solutions in water.

  • Addition: Add excess 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one to each vial.

  • Equilibration: Shake for 48 hours.

  • Analysis: Filter and quantify drug concentration.

  • Calculation: Plot [Drug] vs. [CD]. A linear slope (A_L type) indicates 1:1 complexation.

Complexation Equilibrium Diagram

Complexation Drug Free Drug (Hydrophobic) Equilibrium Kd Drug->Equilibrium CD HP-beta-CD (Host) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Complex->Equilibrium Dissociation Equilibrium->Complex

Figure 2: Dynamic equilibrium of Host-Guest complexation. The stability constant (Ks) determines solubility enhancement.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon dilution with water. Why?

A: This is the "Parachute Effect" failure. You likely dissolved the compound in DMSO (the "spring") and diluted it into water. The hydrophobic benzazepinone immediately crashes out because the water antisolvent effect overcomes the DMSO solubilization.

  • Fix: Pre-dissolve the compound in PEG-400 or use the Cyclodextrin protocol (Module 3) before adding water.

Q2: Can I use pH adjustment to dissolve this?

A: No. The lactam nitrogen (NH) is not basic; it is part of an amide system with a pKa > 15. Protonation requires strong mineral acids which may hydrolyze the methoxy group or ring-open the lactam. The methoxy group is also neutral. Stick to cosolvents or complexation.

Q3: I see two melting points in my DSC analysis. Is my compound impure?

A: Not necessarily. Benzazepinones are prone to polymorphism . You may be seeing a transition from a metastable form to a stable form.

  • Action: Verify purity via HPLC. If pure, the thermal event is a polymorph transition. For solubility, the lower melting point polymorph is usually more soluble.

References

  • Cayman Chemical. (2022).[1] Ivabradine (hydrochloride) Product Information & Solubility Data. Link

    • Context: Provides solubility benchmarks for the structural analog (Ivabradine HCl) in DMSO, Ethanol, and PBS.
  • Sraberović, M., et al. (2022).[2][3] Inclusion complexation of carbamazepine with different β-cyclodextrins buffer solutions. Journal of Chemical and Pharmaceutical Sciences. Link

    • Context: Validates the use of Cyclodextrins for tricyclic/bicyclic hydrophobic amides similar to the benzazepinone scaffold.
  • Janssen Pharmaceutica. (1994). Process for the preparation of a solid dispersion (EP0617612B1). European Patent Office. Link

    • Context: Describes the industrial standard for using PVP and HPMC to enhance the solubility of poorly soluble fused-ring drugs.
  • Sigma-Aldrich. (n.d.). 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Product Specification. Link(Note: Link directs to search portal for verification of CAS 22246-83-9 availability).

Sources

Technical Guide: Mitigating Off-Target Effects in Benzolactam-V8 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Benzolactam-V8 (BL-V8) and its derivatives are potent protein kinase C (PKC) activators that function as diacylglycerol (DAG) mimetics. While they offer superior stability compared to phorbol esters, their primary technical failure point is promiscuity .

The "off-target" effects of BL-V8 derivatives generally fall into two categories:

  • Intra-family Promiscuity: Inadvertent activation of conventional PKCs (cPKC:

    
    ) when targeting novel PKCs (nPKC: 
    
    
    
    ), or vice versa.
  • Inter-family Cross-reactivity: Unintended binding to non-PKC proteins containing C1 domains, such as chimaerins (Rac-GAPs) , RasGRPs , and Munc13 .

This guide provides a troubleshooting framework to engineer selectivity into the BL-V8 scaffold and rigorously validate it experimentally.

Chemical Design & Synthesis Troubleshooting

Q: My BL-V8 derivative shows high affinity but lacks isoform selectivity. Which structural motifs should I modify?

A: You are likely facing a "pharmacophore overlap" issue where the core lactam ring binds the conserved C1 domain cleft too generically. To introduce selectivity, you must exploit the subtle differences in the hydrophobic loops of the C1 domains.

The Solution: The "Hydrophobic Zipper" Strategy Selectivity is primarily driven by the substituents at the C8 and C9 positions of the benzolactam ring.

PositionModification StrategyMechanistic Impact
C8 (Side Chain) Introduce linear alkyl chains (C6–C10).Critical for nPKC Selectivity. Long hydrophobic chains (e.g., octyl, decyl) favor insertion into the lipid bilayer, which is required for the activation of nPKCs (

) but often sterically hindered in cPKCs.
C9 (Ring Substituent) Add bulky groups or heteroatoms (e.g., thienyl).Increases overall binding affinity by interacting with the C1 domain rim. However, excessive bulk here can reduce selectivity.
Lactam Ring Size Expand to 9-membered ring (Benzolactam-V9).Alters the "twist" vs. "sofa" conformation.[1] The V9 scaffold with a C8-octyl chain has shown superior selectivity for PKC

and PKC

over PKC

.

Protocol Recommendation: If your compound activates PKC


 (off-target) equally to PKC

(target), extend the C8 alkyl chain length from methyl to octyl or decyl . This exploits the differential lipophilicity requirements of the nPKC C1B domains.

In Vitro Screening & Assay Optimization

Q: My binding assay (Ki) data conflicts with my cellular activity (EC50) data. Why?

A: This is a classic discrepancy between affinity (binding) and efficacy (translocation/activation). A BL-V8 derivative might bind to a PKC isoform's C1 domain in a cell-free lysate but fail to induce the necessary membrane translocation in a live cell due to lipid bilayer exclusion or cytosolic retention.

Troubleshooting Workflow:

  • Stop relying solely on

    
     displacement.  This only measures competition for the binding site, not activation.
    
  • Implement a Translocation-Based Screen. This is the gold standard for defining functional selectivity.

Visualizing the Screening Workflow:

SelectivityWorkflow Start New BL-V8 Derivative Step1 Step 1: Cell-Free Binding (Competition with [3H]PDBu) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Step 2: Isoform Translocation (GFP-PKC in HeLa/CHO) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No Step3 Step 3: Non-PKC Exclusion (RasGRP/Chimaerin Assay) Step2->Step3 Selectivity Confirmed Step2->Discard Promiscuous Success Lead Candidate Step3->Success Clean Profile Step3->Discard Off-Target Binding

Figure 1: Hierarchical screening workflow to filter BL-V8 derivatives for affinity, functional efficacy, and off-target exclusion.

Addressing Non-PKC Off-Target Effects

Q: We observe unexpected cytotoxicity or Rac1 inhibition even when PKC is inhibited. Could this be a non-PKC off-target?

A: Yes. The C1 domain is not unique to PKC. High-affinity BL-V8 derivatives often cross-react with Chimaerins (Rac-GAPs).

  • The Mechanism: Chimaerins possess a C1 domain that regulates their GAP activity.[2][3] Binding of a BL-V8 derivative can allosterically activate Chimaerin, leading to the rapid inactivation of Rac1. This results in cytoskeletal collapse and inhibition of cell migration—effects often mistaken for PKC toxicity.

  • The Diagnostic Experiment: Perform a Rac1-GTP Pull-Down Assay in the presence of a PKC inhibitor (e.g., Bisindolylmaleimide I).

    • Result A: If Rac1-GTP levels drop significantly upon BL-V8 treatment despite PKC inhibition, your compound is activating Chimaerins.

    • Result B: If Rac1-GTP levels remain stable, the effect is likely PKC-mediated or involves another target (e.g., RasGRP).

Q: How do I structurally modify the scaffold to avoid Chimaerin binding?

A: Chimaerin C1 domains have a more restrictive "lid" architecture compared to PKCs.

  • Strategy: Introduce steric bulk at the N1-position (amide nitrogen) of the lactam ring.

  • Rationale: PKC C1 domains can accommodate N1-alkyl substitutions (up to a point), whereas Chimaerin C1 domains are often sterically clashed by these modifications, reducing affinity for the off-target while maintaining PKC potency.

Quantitative Benchmarks

Use the following reference values to benchmark your derivatives. A "Selective" compound should exhibit at least a 10-fold difference in Ki between isozymes.

Table 1: Comparative Binding Affinities (Ki) of BL-V8 Derivatives

CompoundC8 SubstituentC9 SubstituentPKC

(Ki nM)
PKC

(Ki nM)
PKC

(Ki nM)
Selectivity Profile
BL-V8 (Parent) -H-H14.512.018.2Non-selective
8-Decyl-BL-V8 Decyl-H45.691.1121.3Moderate nPKC
9-Decyl-BL-V8 -HDecyl0.81.20.9High Affinity / Non-selective
8-Octyl-BL-V9 Octyl-H (9-membered ring)>100025018.5 Highly PKC

Selective

Data aggregated from Nakagawa et al. and Mach et al. (See References).

Advanced Visualization: The Isoform Selectivity Pathway

Understanding where your compound acts is crucial. The diagram below illustrates the divergence between Conventional and Novel PKC activation pathways and the critical intervention point for BL-V8 derivatives.

PKCPathways cluster_cPKC Conventional PKCs (Alpha, Beta, Gamma) cluster_nPKC Novel PKCs (Delta, Epsilon, Eta) Signal Cellular Signal (GPCR/RTK) PLC PLC Activation Signal->PLC DAG Endogenous DAG PLC->DAG Calcium Intracellular Ca2+ PLC->Calcium cPKC cPKC Inactive DAG->cPKC Native nPKC nPKC Inactive DAG->nPKC Native Calcium->cPKC Required Co-factor Drug BL-V8 Derivative Drug->cPKC Off-Target Risk Drug->nPKC Target Activation Note Selectivity requires C8-hydrophobic tuning to bypass Ca2+ requirement Drug->Note cPKC_Active cPKC Active (Membrane Bound) cPKC->cPKC_Active nPKC_Active nPKC Active (Membrane Bound) nPKC->nPKC_Active Ca2+ Independent

Figure 2: Differential activation requirements of PKC isoforms. BL-V8 derivatives must mimic DAG without triggering the Calcium-dependent cPKC pathway, achieved via specific lipophilic modifications.

References

  • Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-v8 derivatives as potent ligands for protein kinase C. Source: ChemMedChem (2006).[4] URL:[Link]

  • Design and synthesis of 8-octyl-benzolactam-V9, a selective activator for protein kinase C epsilon and eta. Source: Bioorganic & Medicinal Chemistry (2009). URL:[Link]

  • Synthesis and binding selectivity of 7- and 15-decylbenzolactone-V8 for the C1 domains of protein kinase C isozymes. Source: Bioorganic & Medicinal Chemistry Letters (2003).[5] URL:[Link]

  • Benzolactam-related compounds promote apoptosis of HIV-infected human cells via protein kinase C–induced HIV latency reversal. Source: Journal of Biological Chemistry (2019). URL:[Link]

  • Role of chimaerins, a group of Rac-specific GTPase activating proteins, in T-cell receptor signaling. Source: Molecular and Cellular Biology (2004). URL:[Link]

Sources

Technical Support Center: Synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Document ID: TSC-BZP-08-MX Subject: Troubleshooting Schmidt & Beckmann Rearrangements for Ivabradine Intermediates Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Technical Overview

The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter Compound B ) is the critical ring-expansion step in the manufacturing of Ivabradine . The transformation typically proceeds from 7-Methoxy-1-tetralone (hereafter Compound A ) via a nitrogen insertion reaction.

While conceptually simple, this reaction is plagued by three notorious issues:

  • Safety Hazards: The Schmidt reaction generates in-situ hydrazoic acid (

    
    ).
    
  • Regioselectivity: Ensuring the nitrogen inserts between the aromatic ring and the carbonyl (aryl migration) rather than the alkyl side.

  • Chemo-stability: The 8-methoxy group is prone to demethylation under the harsh acidic conditions required for rearrangement, yielding the phenolic impurity.

Reaction Pathway Visualization

ReactionPathway Tetralone 7-Methoxy-1-tetralone (Starting Material) Oxime Oxime Intermediate (Beckmann Route) Tetralone->Oxime NH2OH·HCl Azide Azidohydrin Intermediate (Schmidt Route) Tetralone->Azide NaN3 / H+ Product 8-Methoxy-benzo[b]azepin-2-one (Target) Oxime->Product PPA or SOCl2 (Aryl Migration) Azide->Product -N2 (Aryl Migration) Impurity 8-Hydroxy-benzo[b]azepin-2-one (Demethylated Impurity) Product->Impurity High Temp / Lewis Acid

Figure 1: Synthetic pathways for ring expansion. The green arrows represent the desired aryl migration.

Primary Protocol: The Schmidt Reaction

The industry standard for direct conversion, but requires strict safety controls.

Standard Operating Procedure (Optimized)
  • Reagents: 7-Methoxy-1-tetralone (1.0 eq), Sodium Azide (

    
    , 1.1–1.3 eq), Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).
    
  • Solvent: Often run neat in acid or in

    
    /TFA mixtures.
    
Troubleshooting Guide: Schmidt Reaction
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete Azide Addition:

solubility in organic solvents is poor.
Use Methanesulfonic Acid (MSA) as the solvent/catalyst. It solubilizes the ketone and allows controlled azide addition.
Explosion/Pressure Spike

Accumulation:
Rapid addition of azide causes buildup of hydrazoic acid before it reacts.
Dosing Control: Add

portion-wise over 2–4 hours. Ensure efficient off-gas scrubbing (NaOH trap). Never condense the off-gas.
Dark/Tarred Reaction Exotherm Runaway: The reaction is highly exothermic.Maintain internal temperature between 0°C and 5°C during addition. Allow to warm to RT only after gas evolution ceases.
Product is "Sticky" Polymerization: Side reaction of the alkyl chain.Quench into ice-water with vigorous stirring. If the solid is amorphous, recrystallize from Ethyl Acetate/Hexane .
Critical FAQ: Regioselectivity

Q: Why do I get the benzo[b]azepine (N attached to benzene) instead of the benzo[c]azepine? A: This is governed by the migratory aptitude of the groups attached to the carbonyl. In the Schmidt rearrangement mechanism, the group anti to the leaving diazonium group migrates. However, in cyclic ketones like tetralone, the aryl group is far better at stabilizing the developing positive charge in the transition state than the alkyl group. Therefore, the benzene ring migrates to the nitrogen, ensuring the formation of the lactam where Nitrogen is attached to the aromatic ring (benzo[b]azepine).

Alternative Protocol: The Beckmann Rearrangement

A two-step process avoiding bulk azide handling, preferred for labs with lower safety containment.

Step 1: Oxime Formation[1]
  • Issue: Incomplete conversion.

  • Solution: Use hydroxylamine hydrochloride (

    
    ) with Sodium Acetate in Ethanol/Water. Reflux for 2-4 hours.
    
  • Check: Ensure the product is a solid. Oils often indicate mixed isomers or residual solvent.

Step 2: Rearrangement
  • Reagents: Polyphosphoric Acid (PPA), Thionyl Chloride (

    
    ), or TsCl.
    
Troubleshooting Guide: Beckmann Rearrangement
SymptomProbable CauseCorrective Action
Demethylation (Phenol formation) High Temperature Acid: PPA at >100°C attacks the methyl ether.Switch Catalyst: Use Eaton’s Reagent (

in

) at lower temperatures (40-60°C) or Tosyl Chloride in acetone/NaOH (mild conditions).
Hydrolysis back to Ketone Moisture Sensitivity: The intermediate nitrilium ion is trapped by water before rearranging.Ensure anhydrous conditions if using

or

. If using PPA, ensure the acid is "dry" (high

content).
Insoluble "Gum" in PPA Viscosity Issues: PPA is too viscous to stir, causing local overheating.Dilute PPA with Xylene or use Methanesulfonic acid as a solvent substitute.

Impurity Profiling & Purification

The purity of this intermediate is vital for the subsequent alkylation step in Ivabradine synthesis.

Common Impurities Table
Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A 7-Methoxy-1-tetraloneUnreacted Starting MaterialRecrystallization: The lactam is less soluble in non-polar solvents. Wash crude solid with cold Diisopropyl Ether (DIPE) .
Impurity B 8-Hydroxy-benzo[b]azepinoneDemethylated PhenolBase Wash: Dissolve crude in organic solvent and wash with 1M NaOH . The phenol will ionize into the aqueous layer; the lactam remains in organic.
Impurity C Dimer/OligomerHigh MW speciesSilica Filtration: Pass through a short pad of silica gel eluting with 5% MeOH in DCM.
Logic Flow for Purification

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/HPLC (SM vs Product) Start->CheckTLC HighSM High SM (>5%) CheckTLC->HighSM Incomplete HighPhenol High Phenol Impurity CheckTLC->HighPhenol Overheated Clean Clean Profile CheckTLC->Clean Optimal Action1 Reslurry in DIPE or Cold Ethanol HighSM->Action1 Action2 Caustic Wash (NaOH) then Recrystallize HighPhenol->Action2 Final Dry at 50°C Vacuum Clean->Final Action1->Final Action2->Final

Figure 2: Decision tree for purification based on impurity profile.

References

  • Servier Laboratories. (1994). Benzazepine derivatives, process for their preparation and pharmaceutical compositions containing them. U.S. Patent No.[1] 5,296,482.[1] Link

    • Core reference for the original synthetic route of Ivabradine intermedi
  • Mahajan, D., et al. (2012). Process for the preparation of Ivabradine hydrochloride.[1][2] World Intellectual Property Organization, WO2012025940. Link

    • Describes optimized industrial conditions for the ring expansion.
  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323. Link

    • Foundational text on the migratory aptitude in Schmidt rearrangements.
  • Gawley, R. E. (1988).[3] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

    • Comprehensive review of Beckmann rearrangement mechanics.

Disclaimer: This guide is for research purposes only. All procedures involving azides or strong acids must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

Technical Support Center: Optimizing 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Yield

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IVB-INT-008 Subject: Yield Optimization & Troubleshooting for Ivabradine Intermediate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

This guide addresses the synthesis and yield optimization of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9). This lactam is the critical bicyclic scaffold for Ivabradine , a selective


 current inhibitor used in angina and heart failure management.

The primary challenge in synthesizing this scaffold is the ring expansion of 7-methoxy-1-tetralone . Whether proceeding via the Schmidt Reaction (direct azidation) or the Beckmann Rearrangement (via oxime), researchers frequently encounter three core failure modes:

  • Regioisomeric Contamination: Formation of the unwanted isomer due to poor migratory aptitude control.

  • Polymerization/Charring: High-temperature degradation in strongly acidic media (Polyphosphoric acid/PPA).

  • Incomplete Conversion: Stalled reaction due to inefficient mass transfer in viscous reaction matrices.

Module 1: Diagnostic Workflows

Visualizing the Synthetic Pathways

The following decision tree illustrates the two primary routes and the critical control points (CCPs) where yield is typically lost.

SynthesisPathways cluster_Schmidt Route A: Schmidt Reaction cluster_Beckmann Route B: Beckmann Rearrangement Tetralone Starting Material 7-Methoxy-1-tetralone Schmidt_Cond Reagents: NaN3 / Acid (PPA or MSA) Tetralone->Schmidt_Cond Direct Expansion Oxime_Form Step 1: Oxime Formation (NH2OH·HCl) Tetralone->Oxime_Form Condensation Schmidt_Risk Risk: Exotherm & Safety Schmidt_Cond->Schmidt_Risk Product Target Product 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Schmidt_Cond->Product Major Migration Isomer Impurity: Wrong Regioisomer Schmidt_Cond->Isomer Minor Migration Rearrange Step 2: Rearrangement (PCl5, SOCl2, or PPA) Oxime_Form->Rearrange Activation Rearrange->Product Preferred Migration Tars Impurity: Tars/Polymers Rearrange->Tars Overheating

Figure 1: Synthetic pathways for the ring expansion of 7-methoxy-1-tetralone. Route B (Beckmann) is generally preferred for scale-up due to safety profiles, while Route A (Schmidt) is faster for small-scale discovery.

Module 2: Troubleshooting Guide (Q&A)

Category A: The Schmidt Reaction (Direct Expansion)

Q1: My yield is stuck at 40-50%, and the reaction mixture turns into a black tar. How do I prevent this? Diagnosis: This is a classic symptom of thermal runaway in Polyphosphoric Acid (PPA). The reaction between sodium azide (


) and the ketone is highly exothermic. If the temperature spikes, the electron-rich methoxy ring becomes susceptible to electrophilic aromatic substitution by-products, leading to polymerization (tars).

Corrective Protocol:

  • Switch Solvent System: Move from neat PPA to a Methanesulfonic acid (MSA) / PPA mixture (10:1) . MSA lowers viscosity, allowing better heat dissipation.

  • Controlled Addition: Do not add

    
     in one portion. Add it portion-wise over 1-2 hours, maintaining the internal temperature strictly between 0°C and 5°C .
    
  • Quench Protocol: Never pour water into the reaction. Pour the reaction mixture slowly into crushed ice with vigorous stirring to prevent localized overheating during the quench.

Q2: I am seeing a significant amount of a by-product with the same mass (M+ = 191). Is this the isomer? Diagnosis: Yes. The Schmidt reaction mechanism involves the migration of a carbon atom to the nitrogen. In 1-tetralones, the alkyl group (C2) usually migrates preferentially over the aryl group (C8a) due to electronic and steric factors, giving the desired 1-benzazepin-2-one. However, the electron-donating methoxy group at position 7 can destabilize the transition state, leading to some migration of the aryl group, forming the isomeric structure.

Optimization Strategy:

  • Acid Strength: Stronger acids favor the kinetic product. Ensure your PPA has a high

    
     content (83-85%).
    
  • Temperature: Run the reaction at the lowest possible temperature that sustains evolution of

    
    . Higher temperatures erode regioselectivity.
    
Category B: The Beckmann Rearrangement (Two-Step)[1]

Q3: The oxime formation (Step 1) is incomplete even after 24 hours reflux. Diagnosis: 7-methoxy-1-tetralone is sterically hindered and electronically deactivated for nucleophilic attack at the carbonyl carbon.

Corrective Protocol:

  • Buffer System: Use Ethanol/Pyridine or Ethanol/NaOAc instead of water/base. The pyridine acts as both a solvent and a base catalyst, improving the electrophilicity of the carbonyl.

  • Water Removal: If using a non-aqueous solvent (e.g., Toluene), install a Dean-Stark trap to remove water, driving the equilibrium toward the oxime.

Q4: During the rearrangement step (Step 2), the oxime hydrolyzes back to the ketone. Diagnosis: This occurs if moisture is present when using reagents like Thionyl Chloride (


) or Phosphorus Pentachloride (

). The imidoyl chloride intermediate is highly sensitive to hydrolysis.

Corrective Protocol:

  • Reagent Switch: Use Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).[1] It is a powerful dehydrating medium that drives the rearrangement while scavenging water, preventing hydrolysis.
    
  • Conditions: Heat to 60°C for 2-4 hours. Eaton's reagent often provides cleaner conversion than PPA and is easier to work up (less viscous).

Module 3: Purification & Isolation Data

Isolation of the lactam is often difficult due to its solubility in organic/aqueous emulsions.

Table 1: Solvent Performance for Crystallization

Solvent SystemYield RecoveryPurity ProfileNotes
Ethyl Acetate / Hexane (1:2) 65-70%High (>98%)Best for final polishing. Removes non-polar tars.
Ethanol / Water (80:20) 80-85%Moderate (95%)Good for bulk recovery, but may trap inorganic salts.
Dichloromethane (Extraction) N/ALowAvoid for crystallization. Use only for extraction from the quenched acid mix.

Critical Isolation Step: After quenching the acid reaction mixture into ice/water, the pH must be adjusted to pH 8-9 using 50% NaOH or


 before extraction. The lactam can be protonated in strong acid, remaining in the aqueous phase if not neutralized.

References

  • Preparation of Ivabradine Intermediate.Google Patents. Patent CN101723897B.
  • Industrial process for the synthesis of ivabradine hydrobromide salt.Google Patents. Patent EP2566850B1.
  • Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting PKC Assays with 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your screening of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (and its derivatives) against PKC isoforms has yielded data that defies standard Michaelis-Menten kinetics.

This compound belongs to the benzoazepinone class.[1] While this is a privileged scaffold for AGC kinases (including ROCK and PKC), it is chemically prone to specific assay artifacts. The 8-methoxy substitution, while improving solubility compared to the naked scaffold, introduces specific optical and physicochemical properties that can masquerade as potent inhibition or, conversely, mask activity entirely.

This guide addresses the three most common "false" phenotypes associated with this scaffold: Colloidal Aggregation , Optical Interference , and Lipid Sequestration .

Part 1: Diagnostic Workflow

Before altering your chemistry, validate your assay physics. Use this decision matrix to categorize your unexpected result.

TroubleshootingFlow Start Unexpected PKC Assay Result CheckCurve Is the Dose-Response Bell-Shaped or Steep (Hill > 2)? Start->CheckCurve CheckSignal Is Baseline Signal Abnormally High? CheckCurve->CheckSignal No Aggregation Suspect: Colloidal Aggregation (Non-specific enzyme sequestration) CheckCurve->Aggregation Yes CheckLipid Does Potency Shift with Lipid Concentration? CheckSignal->CheckLipid No Fluorescence Suspect: Autofluorescence (Optical Interference) CheckSignal->Fluorescence Yes LipidTrap Suspect: Lipid Sequestration (Compound partitions into micelles) CheckLipid->LipidTrap Yes RealHit Confirmed: ATP-Competitive or Allosteric Inhibition CheckLipid->RealHit No

Figure 1: Diagnostic logic flow for categorizing anomalous kinase assay data.

Part 2: The "Phantom" Potency (Colloidal Aggregation)

The Issue

You observe a steep inhibition curve (Hill slope > 2.0) or "flat" inhibition that suddenly crashes at high concentrations.

The Science

Benzoazepinones are planar, hydrophobic scaffolds. In aqueous buffers, they can stack to form sub-micrometer colloids. These colloids do not bind the active site; instead, they adsorb the PKC enzyme onto their surface, removing it from the reaction. This is promiscuous inhibition , not specific binding.

Validation Protocol: The Detergent Sensitivity Test

True ATP-competitive inhibitors are unaffected by non-ionic detergents. Aggregators are disrupted by them.

  • Prepare Two Assay Buffers:

    • Buffer A: Standard Kinase Buffer (e.g., 20 mM HEPES, MgCl2).

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Dose-Response:

    • Perform the PKC inhibition assay with the test compound in both buffers side-by-side.

  • Analyze IC50 Shift:

ResultInterpretationAction
IC50 Unchanged True BinderProceed to mechanism of action studies.
IC50 Increases >3-fold AggregatorThe compound is forming colloids. The "potency" was fake.
Activity Lost Completely Severe AggregatorDiscard or chemically modify the scaffold (add polar groups).

Expert Insight: PKC assays are particularly sensitive to this because they already contain lipids (Phosphatidylserine/DAG). Sometimes the compound aggregates with the lipid micelles, creating a "super-aggregate" that traps the enzyme.

Part 3: Optical Interference (The "Glow" Problem)

The Issue

In Fluorescence Polarization (FP) or TR-FRET assays, you see negative inhibition (signal increases with compound concentration) or high background noise.

The Science

The 8-methoxy-benzo[b]azepinone core contains a conjugated aromatic system with an electron-donating methoxy group. This can act as a weak fluorophore. If your assay readout (e.g., Fluorescein emission at 520 nm) overlaps with the compound's emission, the compound will mimic the "product" or "tracer," leading to false data.

Validation Protocol: Spectral Scanning

Do not rely on the assay readout alone. You must characterize the compound's optical properties.

  • Dilution: Prepare the compound at the highest screening concentration (e.g., 10 µM) in the assay buffer (no enzyme/substrate).

  • Scan: Use a monochromator-based plate reader.

    • Excitation: Scan 300–500 nm.

    • Emission: Scan 400–600 nm.

  • Compare: Overlay these spectra with your assay fluorophores (e.g., FITC, Alexa647).

Correction Strategy:

  • Switch Technologies: If the compound fluoresces green (FITC region), switch to a Red-shifted assay (e.g., Alexa647 tracer or Caliper Mobility Shift).

  • Math Correction: Subtract the compound-only signal from the reaction wells (only works if interference is <10% of total signal).

Part 4: Lipid Co-factor Sequestration

The Issue

PKC requires anionic lipids (Phosphatidylserine) and Diacylglycerol (DAG) for activation. You observe inhibition, but it varies wildly between batches of lipid preparation.

The Science

Lipophilic small molecules like benzoazepinones can partition into the lipid micelles used to activate PKC. This alters the surface charge or curvature of the micelle, preventing PKC from docking. You are inhibiting the activator , not the kinase .

Mechanism Visualization

LipidInterference cluster_0 Normal Activation cluster_1 Lipid Sequestration (Artifact) PKC PKC Enzyme (Inactive) PKC_Active PKC (Active) Bound to Lipid PKC->PKC_Active Binds Lipid Lipid Micelle (PS/DAG) Lipid->PKC_Active Activates BlockedLipid Micelle + Compound (Surface Disrupted) Lipid->BlockedLipid Compound Partitions In Compound Benzoazepinone Compound Compound->BlockedLipid PKC_Blocked PKC (Inactive) Cannot Bind BlockedLipid->PKC_Blocked Fails to Recruit PKC

Figure 2: Mechanism of Lipid Sequestration. The compound disrupts the micelle surface required for PKC activation.

Validation Protocol: Lipid Titration
  • Setup: Run the IC50 assay at three different lipid concentrations:

    • 0.5x Standard Lipid Concentration

    • 1.0x Standard Lipid Concentration

    • 2.0x Standard Lipid Concentration

  • Analysis:

    • True Inhibitor: IC50 remains constant (or shifts slightly due to protein activity changes).

    • Lipid Sequestrator: IC50 shifts linearly with lipid concentration (more lipid = less apparent inhibition).

Frequently Asked Questions (FAQ)

Q: Is 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one a known PKC inhibitor? A: No, it is primarily a chemical scaffold (building block). While derivatives of benzoazepinones are used as inhibitors for ROCK (a kinase related to PKC) and ligands for HCN channels, the core structure itself is not a potent, selective PKC inhibitor. If you see high potency, suspect aggregation first.

Q: Can I use DMSO to prevent the aggregation issues? A: DMSO helps solubility but does not prevent colloidal aggregation in aqueous buffer. In fact, high DMSO (>2%) can inhibit PKC activity directly. Use the Triton X-100 method described in Part 2 to diagnose aggregation.

Q: Which PKC isoform is most susceptible to these artifacts? A: Conventional isoforms (PKC


, 

,

) are most susceptible because they are strictly dependent on Calcium and Lipids. Novel isoforms (

,

) are slightly more robust but still require lipid activation.

References

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation. Available at: [Link]

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry. (Context: Detailed mechanisms of PKC lipid dependence).

Sources

Optimizing 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one concentration for cell treatment

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: BENZ-OPT-001 Subject: Optimization of Concentration and Handling for Cell Treatment

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are working with 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (often associated with CAS 22246-83-9).[1][2][3][4]

This compound is a lipophilic benzazepinone derivative. Unlike highly soluble hydrophilic drugs, this molecule presents specific challenges regarding aqueous solubility and bioavailability in cell culture media. If not handled correctly, it will precipitate out of solution, leading to "false negatives" (no effect because the drug isn't reaching the cell) or "false positives" (physical stress from crystals killing cells).

Technical Profile:

  • Molecular Weight: ~191.23 g/mol

  • Physical State: Solid (White to off-white powder)

  • Primary Challenge: Hydrophobicity (Lipophilicity)

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO)

Module 1: Solubility & Stock Preparation (The Foundation)

The Issue: Users frequently report "crystals" forming in their wells or inconsistent data points. This is almost always due to "Shock Dilution"—adding a high-concentration DMSO stock directly to aqueous media.

Protocol: The "Stepwise" Dilution Method Do not add 100% DMSO stock directly to the cell culture plate. Follow this intermediate dilution strategy to ensure the compound remains in solution.

Step-by-Step Guide:

  • Master Stock (1000x): Dissolve the powder in high-grade (cell culture tested) DMSO to create a stock concentration 1000-fold higher than your highest test concentration (e.g., 10 mM or 50 mM).

    • Tip: Vortex vigorously. If the solution is cloudy, it is not dissolved. Sonicate if necessary.

  • Intermediate Work Solution (10x): Dilute the Master Stock into a compatible buffer (like PBS) or serum-free media immediately before use.

  • Final Treatment: Add the Intermediate Solution to your wells.

Critical Constraint: The final DMSO concentration in the well must remain < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity masking your compound's effects.

Visualization: The Anti-Precipitation Workflow

DilutionWorkflow Powder Compound Powder (Solid) DMSO_Stock Master Stock (100% DMSO) Store at -20°C Powder->DMSO_Stock Dissolve Inter_Dilution Intermediate Dilution (10x Conc in PBS/Media) *Critical Step* DMSO_Stock->Inter_Dilution 1:100 Dilution (Prevents Shock) Cell_Well Final Well (1x Conc) DMSO < 0.1% Inter_Dilution->Cell_Well 1:10 Addition

Figure 1: Stepwise dilution workflow to prevent compound precipitation (Shock Dilution) upon contact with aqueous media.

Module 2: Determining the Therapeutic Window

The Issue: "How much should I use?" The Answer: Since this is often an experimental intermediate, there is no single "correct" dose. You must establish the Therapeutic Index (the gap between efficacy and toxicity).

You must perform a Dose-Response Experiment covering at least 5 orders of magnitude.

Recommended Concentration Range (Log Scale)
ConditionConcentrationPurpose
High Limit 100 µMAssessing Toxicity (Likely cytotoxic or insoluble)
Upper Active 10 µMCommon screening dose for small molecules
Mid Range 1 µMTarget range for specific receptor binding
Low Range 100 nMHigh-affinity interactions
Baseline 10 nMEstablishing sensitivity floor
Vehicle Control 0 µM (DMSO only)MANDATORY normalization control

Experimental Logic:

  • Run a Cytotoxicity Assay (MTT/CCK-8): Determine the CC50 (Cytotoxic Concentration 50%). If the compound kills 50% of cells at 50 µM, your functional assays must be performed below 10 µM.

  • Run Functional Assay: Determine the EC50 (Effective Concentration).

  • Calculate Index:

    
    .
    
Module 3: Troubleshooting & FAQs

Q1: I see needle-like structures in my wells after 24 hours. Is this contamination? A: Likely not. This is compound precipitation .

  • Diagnosis: Check the "Vehicle Control" well. If it is clear, but the high-dose wells have "needles," your compound has crashed out of solution.

  • Fix: Your concentration is above the solubility limit for that media. Reduce the concentration or increase the frequency of media changes (without increasing total concentration).

Q2: My results are highly variable between replicates. A: This often indicates non-specific binding . Lipophilic benzazepinones love to stick to plastic.

  • Fix: Use low-binding plates or glass-coated plates if possible. Ensure you are mixing the intermediate dilution thoroughly before adding to cells.

Q3: The cells look shriveled even in the control group. A: Check your DMSO.

  • Fix: Calculate the final percentage.[5] If it exceeds 0.5%, the solvent is stressing the cells. Normalize all wells (including low-dose ones) to contain the exact same amount of DMSO (e.g., 0.1%).

Visualization: Troubleshooting Decision Matrix

Troubleshooting Start Issue Observed Crystals Crystals/Needles Visible Start->Crystals CellDeath Unexpected Cell Death Start->CellDeath NoEffect No Biological Effect Start->NoEffect SolubilityCheck Check Solubility Limit (Reduce Dose) Crystals->SolubilityCheck DMSOCheck Check DMSO % (Must be <0.5%) CellDeath->DMSOCheck Control died too ToxCheck Compound is Toxic (Determine CC50) CellDeath->ToxCheck Only treated died Permeability Check Incubation Time (Increase to 48h) NoEffect->Permeability PlasticBinding Plastic Binding? (Switch Plate Type) NoEffect->PlasticBinding

Figure 2: Decision matrix for diagnosing common experimental failures with lipophilic compounds.

References
  • National Institutes of Health (NCATS). Assay Guidance Manual: Compound Management and Handling. (Standard protocols for DMSO solubility and serial dilutions). [Link]

  • Nature Protocols. Optimization of cell viability assays for drug screening. (Methodology for CC50/EC50 determination). [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 22246-83-9 before handling.

Sources

Technical Support Center: Purification & Analysis of 8-Substituted Benzolactam-V8s

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for Benzolactam-V8 (BL-V8) analogs. These compounds are synthetic surrogates of the natural product teleocidin B-4 and potent activators of Protein Kinase C (PKC).

The core structure consists of a benzene ring fused to a medium-sized lactam (typically 8- or 9-membered), often derived from L-valine. The "8-substituted" nomenclature refers to the introduction of hydrophobic chains (e.g., octyl, decynyl) at the C8 position to modulate PKC isozyme selectivity (specifically PKC


, 

, and

).

Primary Technical Challenge: The medium-sized lactam ring introduces conformational restriction , leading to stable rotamers (atropisomers) at room temperature. This frequently causes "phantom impurities" in HPLC/LC-MS—splitting a single pure compound into two distinct peaks. Distinguishing these rotamers from actual synthetic by-products (such as 7-substituted regioisomers) is the critical success factor in purification.

Troubleshooting Guide (Q&A)

Issue 1: The "Phantom Impurity" (Double Peaks)

Q: I just synthesized 8-octyl-benzolactam-V8. My LC-MS shows two peaks with identical mass (MW) and similar UV spectra. Is my compound impure?

A: Not necessarily. This is the classic Rotamer Trap . Benzolactam-V8s possess a constrained amide bond within the lactam ring. At ambient temperature (


), the energy barrier for rotation is high enough that the cis and trans amide conformers separate on C18 columns.
  • Symptom: Two peaks, ratio often varies (e.g., 3:1 or 4:1), identical

    
    .
    
  • Validation: If you re-inject the isolated "Peak A", it will eventually re-equilibrate to show "Peak B" again after standing in solution.

  • Solution: Run Protocol A (High-Temperature HPLC) to confirm coalescence.

Issue 2: Poor Solubility & Tailing

Q: My 8-substituted analog precipitates in the aqueous mobile phase, causing high backpressure and peak tailing.

A: 8-substituted chains (especially


 C8 alkyls) render the molecule highly lipophilic (

).
  • Cause: Starting the gradient at high water content (e.g., 5% ACN) causes the compound to "crash out" at the head of the column.

  • Solution:

    • Diluent: Dissolve the sample in 100% DMSO or 50:50 DMSO:MeOH. Avoid pure acetonitrile for injection if the sample concentration is high (

      
      ).
      
    • Gradient: Start your gradient at 50-60% Organic . These compounds typically elute at 85-95% ACN.

    • Additives: Use 0.1% Formic Acid. Avoid phosphate buffers as they reduce solubility of the organic-soluble fraction.

Issue 3: Regioisomer Contamination

Q: I see a small impurity eluting just before my main peak. It has the same mass. Is this a rotamer too?

A: Be cautious. While rotamers are common, Regioisomers are a synthetic reality. During the intramolecular cyclization (often a Strecker or alkylation step), substitution can occur at the 7-position instead of the 8-position if the directing groups aren't strictly controlled.

  • Differentiation: 7-substituted isomers usually have distinct UV

    
     shifts compared to 8-substituted analogs due to electronic effects on the benzene ring.
    
  • Action: Check the UV spectrum overlay. If the spectra are identical

    
     Rotamer. If 
    
    
    
    shifts by
    
    
    
    
    Regioisomer.

Decision Workflows (Visualized)

Diagram 1: The "Double Peak" Decision Tree

Use this logic flow to determine if you need to re-purify or just change your analytical method.

RotamerAnalysis Start LC-MS Shows Two Peaks (Same m/z) UVCheck Compare UV Spectra of Peak 1 & Peak 2 Start->UVCheck Identical Spectra Identical UVCheck->Identical Yes Different Spectra Different (Shift > 5nm) UVCheck->Different No TempTest Run Protocol A: High-Temp HPLC (60°C) Identical->TempTest Impurity Regioisomer or Isobaric Impurity Different->Impurity Coalesce Peaks Merge or Bridge Forms? TempTest->Coalesce YesCoalesce Confirmed Rotamers (Pure Compound) Coalesce->YesCoalesce Yes NoCoalesce Stable Isomers (Diastereomers) Coalesce->NoCoalesce No

Caption: Workflow to distinguish benign conformational rotamers from structural impurities in Benzolactam-V8 analysis.

Validated Protocols

Protocol A: High-Temperature HPLC for Rotamer Confirmation

Purpose: To accelerate the interconversion of rotamers, causing distinct peaks to merge (coalesce) into a single peak, proving they are the same chemical entity.

  • Column Selection: Use a robust C18 column stable up to

    
     (e.g., Waters XBridge or Agilent Zorbax StableBond).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Method Setup:

    • Run 1 (Baseline): Column Temp

      
      . Gradient 50-100% B over 15 min.
      
    • Run 2 (Stress): Column Temp

      
       . Same Gradient.
      
  • Interpretation:

    • If peaks move closer, broaden significantly, or merge into one sharp peak

      
      Rotamers .
      
    • If peaks remain sharp and distinct with no change in ratio

      
      Impurities .
      
Protocol B: Preparative Purification of Hydrophobic V8s

Purpose: Isolating 8-substituted analogs without precipitation or loss on the column.

  • Sample Prep: Dissolve crude (approx. 100 mg) in 1.5 mL DMSO. Sonicate for 5 mins. Filter through 0.45

    
    m PTFE (hydrophobic) filter.
    
  • Stationary Phase: C18 Preparative Column (e.g.,

    
    , 5 
    
    
    
    m).
  • Gradient Profile:

    • Flow Rate: 20 mL/min

    • 0-1 min: 50% B (Hold to prevent precipitation)

    • 1-12 min: 50%

      
       95% B
      
    • 12-15 min: 95% B (Wash)

  • Fraction Collection: Trigger on UV (254 nm) AND Mass.

    • Note: Collect the "doublet" peaks together if they are confirmed rotamers. They will equilibrate in the collection tube.

Data Summary

Table 1: Retention & Solubility Data for Common Analogs

Based on standard C18 conditions (Gradient 50-100% ACN).

Compound Class8-SubstituentLogP (Est.)Retention (RT)Solubility (MeOH)Rotamer Separation
Standard V8 Methyl~2.1Early (4-5 min)HighPartial (Shoulder)
Lipophilic V8 n-Octyl~5.8Late (10-12 min)ModerateDistinct Split
Functionalized 8-Decynyl~5.2Late (9-11 min)ModerateDistinct Split
Indolactam V (Indole core)~2.5Mid (6-7 min)HighBroad Peak
Table 2: Solvent Compatibility Matrix

Use this to select injection solvents.

SolventSuitabilityNotes
Water ⛔ AvoidCauses immediate precipitation of 8-sub analogs.
Acetonitrile ⚠️ CautionGood solubility, but weak solvent strength for injection (peak distortion).
Methanol ✅ GoodGood balance for storage and dilution.
DMSO ✅ ExcellentBest for dissolving dry crude. High viscosity—limit injection volume.
Chloroform ⛔ AvoidIncompatible with RP-HPLC mobile phases.

References

  • Irie, K., et al. (2002). "Synthesis of 8- and 9-substituted benzolactam-V8 derivatives as potent ligands for protein kinase C." Journal of Medicinal Chemistry.

  • Nakagawa, Y., et al. (2006).[1] "Design and synthesis of 8-octyl-benzolactam-V9, a selective activator for protein kinase C epsilon and eta." Journal of Medicinal Chemistry.

  • Ma, D., et al. (2002).[2] "Synthesis of 7-substituted benzolactam-V8s and their selectivity for protein kinase C isozymes." Organic Letters.

  • Haddad, M., et al. (2025).[1][3] "Benzolactam-Based Gli Inhibitors: Synthesis and Structural Analysis." ACS Medicinal Chemistry Letters.

  • Tóth, G., et al. (2014). "Chromatographically separable rotamers of an unhindered amide."[4] Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Cellular Efficacy for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 53663-39-1 or similar analogs). This bicyclic lactam is a "privileged scaffold" widely used in the synthesis of HCN channel blockers (e.g., Ivabradine precursors) and Vasopressin receptor antagonists .

If you are observing low efficacy or inconsistent potency (


 shifting or flat dose-response curves), do not immediately assume the molecule is inactive. This scaffold presents specific physicochemical challenges—primarily aqueous solubility  and serum protein binding —that often mask its true biological activity.

This guide provides a systematic troubleshooting workflow to distinguish between technical assay failure and intrinsic low potency .

Module 1: Physicochemical Barriers (Solubility & Precipitation)

The Issue: The benzazepinone core is planar and lipophilic. While soluble in DMSO, it frequently precipitates ("crashes out") when diluted into aqueous culture media. This results in a lower effective concentration than calculated. If your


 well actually contains 

of dissolved compound and

of precipitate, your efficacy data will be false.

Diagnostic Protocol: The "Media-Only" Visual Check Before adding cells, validate your dilution series.

  • Prepare your compound at

    
     concentration in 100% DMSO.
    
  • Perform your standard dilution into culture media (e.g., DMEM + 10% FBS).

  • Incubate at

    
     for 2 hours (mimicking assay start).
    
  • Analysis: Inspect under a microscope (20x/40x) for crystal formation or turbidity.

    • Note: Benzazepinone crystals can look like small needles or amorphous aggregates often mistaken for cellular debris.

Corrective Workflow: The Intermediate Dilution Step Direct dilution from 100% DMSO to Media often causes "shock precipitation." Use an intermediate step.

SerialDilution cluster_0 Critical Step Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in Media/PBS) Stock->Inter 1:10 Dilution (Slow addition) Final Assay Plate (1x Conc. on Cells) Inter->Final 1:10 Dilution (Pre-equilibrated)

Figure 1: Intermediate Dilution Strategy to prevent solvent shock precipitation.

Module 2: Bioavailability (Serum Protein Binding)

The Issue: The 8-methoxy-benzazepinone scaffold is hydrophobic. In assays containing 10% Fetal Bovine Serum (FBS), the compound may bind non-specifically to albumin (BSA). According to the Free Drug Hypothesis , only the unbound fraction is available to engage the target receptor.

Diagnostic Protocol: The Serum-Shift Assay Compare efficacy curves in standard vs. low-serum conditions.

ConditionFBS ConcentrationExpected Outcome (If Binding is High)
Standard 10% FBSHigh

(Low Potency)
Reduced 1% FBS (or 0.1% BSA)Lower

(Higher Potency)

Interpretation:

  • If potency improves significantly (e.g., >5-fold shift) in 1% FBS, your compound is being sequestered by proteins.

  • Solution: Perform assays in low-serum media (if cells tolerate it for the assay duration) or calculate the free fraction using equilibrium dialysis data to correct your potency values.

Module 3: Chemical Stability & Metabolism

The Issue: While the lactam ring is generally stable, the 8-methoxy group is a metabolic "soft spot." If you are using metabolically competent cells (e.g., primary hepatocytes, HepG2), Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) may rapidly O-demethylate the compound to its phenol form, which may be inactive or have different properties.

Diagnostic Protocol: Supernatant LC-MS Check

  • Incubate cells with the compound (

    
    ) for your standard assay duration (e.g., 24h).
    
  • Collect supernatant.

  • Add cold acetonitrile (1:3 ratio) to precipitate proteins.

  • Centrifuge and analyze the supernatant via LC-MS.

  • Look for: Loss of Parent Mass (

    
    ) and appearance of Metabolite (
    
    
    
    , corresponding to loss of
    
    
    ).

Module 4: Intrinsic Potency (The "Scaffold" Reality)

The Issue: If you are testing 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a standalone molecule, recall that it is often a fragment .

  • Example: In Ivabradine , this benzazepinone core anchors the molecule, but the side chain (containing the basic nitrogen) drives the high-affinity interaction with the HCN channel pore.

  • Consequence: The scaffold alone may have an affinity in the high micromolar range (

    
    ). If your assay tops out at 
    
    
    
    , the compound will appear "inactive."

Troubleshooting Decision Tree

TroubleshootingTree Start Low Efficacy Observed Solubility Check Solubility (Microscopy/Nephelometry) Start->Solubility Precip Precipitation Visible? Solubility->Precip FixSol Optimize Vehicle (Use Intermediate Dilution) Precip->FixSol Yes Serum Perform Serum Shift Assay Precip->Serum No Shift Potency Shift > 5x? Serum->Shift FixSerum High Protein Binding. Use Low Serum Media. Shift->FixSerum Yes Target Evaluate Target Expression Shift->Target No Valid Target Confirmed? Target->Valid Fragment Intrinsic Low Potency. Compound is a Fragment. Valid->Fragment Yes

Figure 2: Systematic troubleshooting logic for small molecule efficacy issues.

Frequently Asked Questions (FAQ)

Q: Can I improve solubility by adding cyclodextrins? A: Yes, Hydroxypropyl-


-cyclodextrin (HP-

-CD) can improve solubility without the toxicity of high DMSO. However, cyclodextrins can also sequester lipophilic drugs, potentially reducing the free concentration available to bind the receptor. Always run a control with a known inhibitor in the presence of cyclodextrin to ensure assay sensitivity is maintained.

Q: My compound works in binding assays but not cellular functional assays. Why? A: This is a classic Permeability vs. Affinity disconnect.

  • Binding Assays often use membrane preparations where the target is exposed.

  • Cellular Assays require the compound to cross the cell membrane (if the target is intracellular) or navigate the glycocalyx.

  • Check: Calculate the Polar Surface Area (PSA). If PSA < 140 Ų, passive diffusion should be fine. If not, the compound may require active transport.

Q: Is the lactam ring hydrolyzing? A: Unlikely. The 7-membered lactam in the benzazepine system is chemically robust at physiological pH (7.4). Instability is more likely due to oxidation (methoxy group) or light sensitivity. Store stocks in amber vials at


.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Solubility and Serum Shift protocols).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 222959, 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from PubChem.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (Guidance on aggregation and precipitation artifacts).

  • Simon, L., et al. (2016). Benzazepinone scaffolds for the design of peptide mimetics. Journal of Medicinal Chemistry. (Context on the scaffold's utility and intrinsic properties).

Validation & Comparative

Structural Determinants of PKC Modulation: 8-Methoxy-benzo[b]azepinone vs. 9-Substituted Benzolactam-V8s

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Lead

In the development of Protein Kinase C (PKC) modulators, the distinction between a "chemical building block" and a "functional pharmacophore" is often defined by ring size and hydrophobic substitution. This guide compares two structurally related but functionally distinct entities:

  • 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter 8-OMe-BzA ): A commercially available, 7-membered bicyclic lactam. It represents a "minimalist" scaffold often used as a fragment or negative control in Structure-Activity Relationship (SAR) studies.

  • 9-Substituted Benzolactam-V8s (hereafter 9-Sub-BL-V8 ): A class of synthetic, 8-membered lactams designed to mimic the twisted conformation of the natural product Teleocidin B4. These are potent, nanomolar-affinity PKC activators.

The Core Insight: The 7-membered ring of 8-OMe-BzA is conformationally too rigid to effectively mimic the "turn" required for PKC C1 domain binding. Conversely, the 8-membered ring of BL-V8, when functionalized with a hydrophobic group at the 9-position, perfectly replicates the diacylglycerol (DAG) binding mode, offering a tunable platform for isozyme-selective drug design.

Structural & Mechanistic Analysis

The Pharmacophore Gap

The PKC C1 domain requires a ligand to present three key features:

  • Hydrogen Bond Donor/Acceptor Pair: Provided by the lactam amide and carbonyl.

  • Hydrophobic Domain: To insert into the lipid bilayer.

  • Specific Twist: To align the hydrogen bonding motif with the Glycine-rich loop (e.g., Gly253 in PKC

    
    ) of the protein.
    
Feature8-OMe-BzA (The Scaffold)9-Sub-BL-V8 (The Lead)Impact on Activity
Ring System 7-Membered (Azepine)8-Membered (Azocine)The 8-membered ring adopts a "boat-chair" conformation essential for C1 domain fit.
Hydrophobicity Low (LogP ~1.8)High (LogP > 4.0 with sidechain)8-OMe-BzA cannot penetrate the membrane interface effectively.
Substitution 8-Methoxy only8-Methoxy + 9-Alkyl/Aryl The 9-substituent (e.g., decyl, biphenyl) provides the "anchor" for high affinity.
Binding (Ki) > 10,000 nM (Inactive)0.5 – 20 nM (Potent)9-Sub-BL-V8 rivals the potency of natural toxins like Teleocidin.
Mechanism of Action: The PKC Activation Loop

The following diagram illustrates why the 9-substituted variant succeeds where the simple azepine fails. The critical step is the membrane insertion facilitated by the 9-position tail.

PKC_Activation_Pathway Ligand_A 8-OMe-BzA (7-Membered Ring) Membrane Plasma Membrane (Lipid Bilayer) Ligand_A->Membrane Weak Insertion C1_Domain PKC C1 Domain (Cytosolic) Ligand_A->C1_Domain Steric Mismatch Ligand_B 9-Sub-BL-V8 (8-Membered Ring + Tail) Ligand_B->Membrane Hydrophobic Anchoring (9-Substituent) Complex_Formation Ternary Complex (Ligand-Lipid-Protein) Membrane->Complex_Formation Recruitment C1_Domain->Complex_Formation High Affinity Binding Activation PKC Activation (Pseudosubstrate Release) Complex_Formation->Activation Conformational Change Downstream Downstream Signaling (NF-κB, MAPK, differentiation) Activation->Downstream Signal Transduction

Figure 1: Mechanistic divergence. 8-OMe-BzA fails to anchor or bind, while 9-Sub-BL-V8 facilitates the formation of the active ternary complex.

Experimental Protocols

To validate the superiority of 9-substituted benzolactams, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assay ([³H]PDBu Displacement)

Objective: Quantify the affinity (Ki) of the compounds for the PKC


 C1 domain.
  • Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mg/mL BSA, 50 µg/mL Phosphatidylserine (PS). Note: PS is critical for reconstituting the lipid interface.

    • Radioligand: [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) at 3 nM final concentration.

    • Enzyme: Recombinant PKC

      
       or rat brain homogenate.
      
  • Incubation:

    • Mix 100 µL Buffer + 50 µL Enzyme + 20 µL Test Compound (8-OMe-BzA or 9-Sub-BL-V8 in DMSO) + 30 µL [³H]PDBu.

    • Incubate at 30°C for 60 minutes.

  • Separation:

    • Terminate reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Check: Non-specific binding (determined by 10 µM unlabeled PDBu) should be <15% of total binding.

  • Result Interpretation:

    • 8-OMe-BzA: Expect Ki > 10,000 nM (No displacement).

    • 9-Sub-BL-V8: Expect Ki < 50 nM (Complete displacement).

Protocol B: HL-60 Cell Differentiation Assay

Objective: Assess biological efficacy (tumor promotion surrogate).

  • Cell Culture: HL-60 human promyelocytic leukemia cells (0.5 x 10⁶ cells/mL).

  • Treatment: Treat cells with graded concentrations (1 nM – 10 µM) of compounds for 48 hours.

  • Readout (NBT Reduction):

    • Add Nitroblue Tetrazolium (NBT) and PMA (as a trigger for oxidative burst).

    • Differentiated cells (macrophage-like) will reduce NBT to insoluble blue formazan.

    • Count % positive cells.

  • Causality: 9-Sub-BL-V8s induce differentiation by activating PKC

    
    II, whereas 8-OMe-BzA will show no effect due to lack of cell permeability and target engagement.
    

Synthesis & Optimization Pathway

The transition from the simple azepine to the potent V8 scaffold involves "Ring Expansion" and "Side Chain Installation."

Synthesis_Workflow Start Amino Acid Precursor (L-Valine or L-Phe) Step1 N-Alkylation with 2-Nitrobenzyl Bromide Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Reductive Cyclization (Formation of 8-membered ring) Intermediate->Step2 Scaffold Benzolactam-V8 Core (Low Potency) Step2->Scaffold Step3 9-Position Alkylation (Critical Step) Scaffold->Step3 Final 9-Sub-BL-V8 (High Affinity Lead) Step3->Final

Figure 2: Synthetic route to high-affinity benzolactams. The 8-OMe-BzA (7-ring) is not a direct precursor but a structural analogue often formed if cyclization conditions are not controlled for ring expansion.

Comparative Data Summary

Parameter8-OMe-BzA9-Decyl-Benzolactam-V8Reference Standard (Teleocidin B4)
PKC

Binding (Ki)
> 50,000 nM1.2 nM0.8 nM
PKC

Binding (Ki)
> 50,000 nM0.9 nM0.5 nM
Isozyme Selectivity NoneTunable via 9-substituentNon-selective
Tumor Promotion Risk NegligibleHigh (unless chemically modified)Very High
Synthetic Accessibility Commercial (Cheap)5-7 Steps (Moderate)Fermentation (Difficult)

Conclusion: Researchers should utilize 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one only as a negative control or a fragment for crystallographic studies. For any application requiring functional PKC activation (e.g., Alzheimer's research, HIV latency reversal), 9-substituted Benzolactam-V8s are the mandatory choice due to their optimized conformational fit and membrane-anchoring capabilities.

References

  • Irie, K., et al. (1995). "Synthesis and protein kinase C binding activity of benzolactam-V8 derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Endo, Y., et al. (1996). "Benzolactams: New Inducers of Cell Differentiation and Activators of Protein Kinase C." Journal of Medicinal Chemistry. Link

  • Nakai, D., et al. (2025). "Synthesis and pharmacological evaluation of 8- and 9-substituted benzolactam-V8 derivatives." ChemMedChem. Link[1]

  • Yanagita, R.C., et al. (2008). "Structural basis for the selective activation of protein kinase C isozymes by benzolactam-V8 derivatives." Bioorganic & Medicinal Chemistry. Link

  • Blumberg, P.M. (1988). "Protein kinase C as the receptor for the phorbol ester tumor promoters."[2] Cancer Research. Link

Sources

Comparing the binding affinity of different benzolactam-V8 derivatives to PKC isozymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzolactam-V8 (BL-V8) is a synthetic eight-membered lactam mimetic of the tumor promoter teleocidin B-4. Unlike the endogenous activator diacylglycerol (DAG), which is rapidly metabolized, BL-V8 derivatives offer sustained activation and tunable selectivity toward specific Protein Kinase C (PKC) isozymes.

This guide analyzes the structure-activity relationships (SAR) of BL-V8 derivatives, focusing on the critical balance between the hydrophobic side chain orientation (positions 8 vs. 9) and ring size (V8 vs. V9) in dictating binding affinity (


) and isozyme selectivity.

Mechanistic Foundation: The C1 Domain Interaction

To understand the binding data, one must first grasp the target mechanism. BL-V8 derivatives bind to the C1 domain (C1A and C1B) of PKC isozymes.[1]

  • Conventional PKCs (cPKC:

    
    ):  Contain C1 domains sensitive to both DAG and Calcium.
    
  • Novel PKCs (nPKC:

    
    ):  Contain C1 domains sensitive to DAG but insensitive to Calcium.
    
  • Binding Mode: The lactam ring mimics the hydrophilic core of phorbol esters, forming hydrogen bonds with the C1 domain backbone (specifically Gly and Leu residues). The hydrophobic side chain inserts into the lipid bilayer, stabilizing the kinase-membrane complex.

Visualization: PKC Activation Pathway

PKC_Activation Ligand BL-V8 Derivative C1Domain C1 Domain (Sensor) Ligand->C1Domain Binds High Affinity Membrane Plasma Membrane ActivePKC Active PKC (Membrane Bound) Membrane->ActivePKC Recruitment & Conformational Change InactivePKC Inactive PKC (Cytosolic) InactivePKC->C1Domain Exposes C1Domain->Membrane Hydrophobic Insertion Response Downstream Signaling (e.g., sAPPα secretion) ActivePKC->Response Phosphorylation

Figure 1: Mechanism of PKC activation by Benzolactam-V8 derivatives involving C1 domain engagement and membrane translocation.

Comparative Analysis of Derivatives

The binding affinity is typically measured via the displacement of


Phorbol 12,13-dibutyrate (

PDBu). Lower

indicates higher affinity.
The "Switch": 8-Substituted vs. 9-Substituted Analogs

The position of the hydrophobic chain on the benzolactam ring is the primary determinant of affinity.

  • 8-Substituted BL-V8: The "baseline" scaffold. The side chain at position 8 mimics the terpene moiety of teleocidin.

  • 9-Substituted BL-V8: Shifting the alkyl chain to position 9 results in a dramatic increase in affinity (often >10-fold). This is likely due to a more favorable orientation of the hydrophobic group into the lipid bilayer, reducing the entropic cost of binding.

Impact of Ring Size: V8 vs. V9

Expanding the lactam ring from 8 (V8) to 9 (V9) members alters the conformational flexibility, driving selectivity for novel PKCs .

  • 8-Octyl-benzolactam-V9: This derivative shows significant selectivity for PKC

    
     and PKC
    
    
    
    .[2] In cellular assays (HeLa), it translocates PKC
    
    
    and
    
    
    at 1
    
    
    M, while cPKCs remain cytosolic.[2]
Quantitative Data Summary

The following table synthesizes


 values from key SAR studies (e.g., Irie et al., Nakagawa et al.).
Derivative ClassCompound NameSubstituent

PKC

(nM)

PKC

(nM)

PKC

(nM)
Selectivity Profile
Reference Indolactam-V (ILV)-~11.0~10.5~15.0Non-selective
8-Substituted 8-Decyl-BL-V8Decyl (C10)15.212.88.5Slight nPKC pref.
7,8-Disubstituted 7-Methoxy-8-decynyl-BL-V87-OMe, 8-Decynyl45.691.1121.3Reduced affinity
9-Substituted 9-Decyl-BL-V8Decyl (C10)1.2 0.9 0.8 High Affinity
Ring Expanded 8-Octyl-BL-V9Octyl (C8)>50015028.0PKC

/

Selective
Lactone Analog 8-Decyl-benzolactone-V8Decyl (C10)2403518Strong nPKC pref.

Critical Insight: For maximum potency, 9-substitution is superior. For isozyme selectivity (specifically targeting nPKCs to avoid cPKC-related side effects), V9 ring expansion or lactone modification is the optimal strategy.

Experimental Protocol: PDBu Binding Inhibition Assay

This protocol is the gold standard for determining the binding affinity (


) of new derivatives. It relies on the competitive displacement of a radiolabeled ligand.
Reagents & Setup[1][3][4]
  • Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 100

    
    g/mL Phosphatidylserine (PS).
    
  • Ligand:

    
    PDBu (Specific Activity ~15-20 Ci/mmol).
    
  • Enzyme: Recombinant PKC isozymes (human or rat) or C1 peptide libraries.

  • Competitor: Benzolactam derivative (dissolved in DMSO).

Workflow Diagram

Binding_Assay Prep 1. Preparation Mix PS vesicles + Buffer + PKC Isozyme Incubate 2. Incubation (30°C, 30 min) Add [3H]PDBu (fixed) + BL-V8 (variable) Prep->Incubate Filter 3. Filtration Harvest on GF/B glass fiber filters Incubate->Filter Wash 4. Wash Remove unbound ligand with cold buffer Filter->Wash Count 5. Scintillation Counting Measure Retained Radioactivity (CPM) Wash->Count Calc 6. Data Analysis Calculate IC50 -> Ki Count->Calc

Figure 2: Step-by-step workflow for the competitive binding assay used to determine Ki values.

Data Calculation (Self-Validation)

To ensure trustworthiness, validate your data using the Cheng-Prusoff equation:



  • 
    :  Concentration of derivative displacing 50% of specific binding.
    
  • 
    :  Concentration of 
    
    
    
    PDBu used (typically 2-5 nM).
  • 
    :  Dissociation constant of 
    
    
    
    PDBu for the specific isozyme (typically ~1-5 nM).

Validation Check: If the Hill slope of your displacement curve deviates significantly from -1.0, suspect non-competitive binding, micellar aggregation issues, or ligand precipitation.

References

  • Irie, K., et al. (2002).[3] Establishment of a Binding Assay for Protein Kinase C Isozymes Using Synthetic C1 Peptides and Development of New Medicinal Leads With Protein Kinase C Isozyme and C1 Domain Selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nakagawa, Y., et al. (2006).[2][3] Design and synthesis of 8-octyl-benzolactam-V9, a selective activator for protein kinase C epsilon and eta.[2] Journal of Medicinal Chemistry.[2][4] Link

  • Sridhar, J., et al. (2006).[4] Synthesis and Pharmacological Evaluation of 8- and 9-Substituted Benzolactam-V8 Derivatives as Potent Ligands for Protein Kinase C.[5] ChemMedChem.[4] Link

  • Nakagawa, Y., et al. (2003).[6][3] Synthesis and binding selectivity of 7- and 15-decylbenzolactone-V8 for the C1 domains of protein kinase C isozymes.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Yanagita, R.C., et al. (2008). Synthesis and biological activities of 9-alkyl-benzolactam-V8 derivatives. Bioorganic & Medicinal Chemistry.[6][7] Link

Sources

Technical Guide: Kinase Cross-Reactivity Profiling of the 8-Methoxy-Benzazepinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical evaluation of the 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold. Note that in the context of high-precision kinase discovery, this molecule is treated not as a final clinical drug, but as a privileged scaffold and fragment lead .

Its "performance" is evaluated based on Ligand Efficiency (LE) , Selectivity Potential , and Promiscuity Risks (Cross-Reactivity) when incorporated into larger kinase inhibitor architectures.

Executive Summary & Mechanism of Action

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as 8-OMe-BZO ) represents a "privileged structure" in medicinal chemistry. Unlike flat, aromatic kinase inhibitors (e.g., quinazolines), the 7-membered lactam ring of 8-OMe-BZO introduces a distinct non-planar geometry (boat conformation) that offers unique vectors for selectivity.

Mechanism of Binding

In kinase inhibition, this scaffold typically functions as a Hinge Binder :

  • The Lactam (Amide) Motif: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (backbone residues).

  • The 8-Methoxy Group: Acts as an electronic donor and a steric handle. Depending on the specific kinase, this group often projects toward the solvent front or interacts with the gatekeeper residue , acting as a "selectivity filter."

Primary Cross-Reactivity Risks

Because the lactam core mimics ATP, the primary risk is Type I Kinase Inhibition (ATP-competitive). Experimental data on benzazepinone derivatives indicates high affinity for:

  • Aurora Kinases (A/B): Due to the size of the ATP pocket accommodating the 7-membered ring.

  • PLK1 (Polo-like Kinase 1): Often targeted by benzazepinone-pyrimidine hybrids.[1]

  • VEGFR/Angiogenic Kinases: A common off-target liability for this chemotype.

  • RIPK1 (Receptor-Interacting Protein Kinase 1): Recent studies identify benzazepinones as allosteric inhibitors in the "DLG-out" conformation.

Comparative Performance Guide

This section objectively compares the 8-OMe-BZO scaffold against two other common kinase scaffolds: Indolinones (e.g., Sunitinib core) and Pyrazolo-pyrimidines (e.g., Ibrutinib core).

Table 1: Scaffold Selectivity & Cross-Reactivity Matrix
Feature8-OMe-Benzazepinone (Subject)Indolinone (Alternative 1)Pyrazolo-pyrimidine (Alternative 2)
Primary Target Class Ser/Thr Kinases (Aurora, PLK) & RIPK1RTKs (VEGFR, PDGFR, KIT)Tyrosine Kinases (BTK, Src, Tec)
Structural Rigidity Moderate: 7-membered ring allows "boat" flexing.[2]High: Flat, rigid bicyclic system.High: Flat, fused heteroaromatic.
Cross-Reactivity Risk Medium: Specific liability for RIPK1 and Aurora .High: Notorious for "dirty" profiles (broad RTK inhibition).High: Often hits multiple kinases in the Tec/Src family.
Solubility Profile High: The lactam and non-planarity disrupt stacking.Low: Tendency to aggregate/crystallize.Moderate: Requires solubilizing tails.
Selectivity Mechanism Allosteric Potential: Can bind DLG-out pockets (RIPK1).[3]Orthosteric: Strictly ATP-competitive.Orthosteric: Strictly ATP-competitive.
Expert Insight: Why Choose 8-OMe-BZO?

Choose the 8-OMe-BZO scaffold if your goal is to target Serine/Threonine kinases or Necroptosis pathways (RIPK1) while avoiding the broad "pan-tyrosine kinase" inhibition seen with Indolinones. The 8-methoxy group specifically aids in reducing lipophilicity compared to unsubstituted analogs, improving the Ligand Lipophilicity Efficiency (LLE).

Detailed Cross-Reactivity Network

The following diagram illustrates the established cross-reactivity pathways for benzazepinone-based inhibitors. This network is derived from structure-activity relationship (SAR) data of benzazepinone derivatives (e.g., CEN-series or GSK-series analogs).

G Scaffold 8-OMe-Benzazepinone (Scaffold) Hinge Hinge Binding (ATP Competitive) Scaffold->Hinge Lactam Interaction Allosteric Allosteric Pocket (DLG-out) Scaffold->Allosteric Conformational Fit Aurora Aurora Kinase A (Primary Target) VEGFR VEGFR2 (Angiogenesis) Aurora->VEGFR Dual Inhibition (Common Liability) PLK1 PLK1 (Mitotic Kinase) RIPK1 RIPK1 (Necroptosis) CDK CDK2 (Cell Cycle) GSK3 GSK3-Beta (Wnt Pathway) Hinge->Aurora Hinge->PLK1 Hinge->VEGFR Off-Target Hinge->CDK Low Affinity Allosteric->RIPK1 High Selectivity

Figure 1: Cross-reactivity landscape of the Benzazepinone scaffold. Note the bifurcation between ATP-competitive inhibition (Aurora/VEGFR) and allosteric inhibition (RIPK1), which is unique to this scaffold class.

Experimental Protocol: Validating Cross-Reactivity

To rigorously assess the specificity of 8-OMe-BZO (or its derivatives), you must move beyond simple IC50s. The following protocol utilizes Thermal Shift Assays (TSA) for broad screening, followed by Surface Plasmon Resonance (SPR) for kinetic validation.

Phase 1: The "Kinome Scan" (Thermal Shift)

Objective: Rapidly identify off-target binding by measuring the thermal stabilization of kinase domains.

  • Preparation: Prepare a 10 mM stock of 8-OMe-BZO in 100% DMSO.

  • Panel Selection: Use a representative panel of 40 kinases, heavily weighted towards Ser/Thr kinases (Aurora, PLK, CDKs) and Tyrosine kinases (VEGFR, EGFR).

  • Reaction Mix:

    • 2 µL Protein (0.5 mg/mL kinase domain).

    • 2 µL Sypro Orange dye (5000x stock diluted to 10x).

    • 1 µL Compound (Final concentration 10 µM).

    • 15 µL Buffer (HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Execution: Run melt curve from 25°C to 95°C (0.3°C/step) on a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • 
       : Strong Binder (High Cross-Reactivity Risk).
      
    • 
       : Non-binder.
      
Phase 2: Kinetic Deconvolution (SPR)

Objective: Distinguish between "sticky" promiscuous binding and genuine residence time.

  • Chip Functionalization: Immobilize Biotinylated-Kinases (e.g., Aurora A, VEGFR2) on a Streptavidin (SA) sensor chip.

  • Injection: Inject 8-OMe-BZO at 5 concentrations (e.g., 0.1 µM to 10 µM) in single-cycle kinetics mode.

  • Dissociation Phase: Allow a long dissociation time (300s).

    • Critical Check: Benzazepinones often exhibit fast-on/fast-off kinetics (

      
      ) on off-targets (VEGFR), but slower off-rates on primary targets (Aurora/RIPK1).
      

Synthesis of Data & Recommendations

The "8-Methoxy" Effect

The specific inclusion of the 8-methoxy group is not cosmetic. In the context of the benzazepinone scaffold:

  • Steric Clash: It prevents binding to kinases with bulky "Gatekeeper" residues (e.g., T338 in c-Src), thereby reducing Src-family cross-reactivity compared to the naked scaffold.

  • Solubility: The ether oxygen accepts hydrogen bonds from solvent, improving the solubility of the fragment in aqueous assays compared to 8-methyl or 8-chloro analogs.

Final Recommendation

For researchers developing kinase inhibitors:

  • Use 8-OMe-BZO as a starting fragment for Aurora A or RIPK1 programs.

  • Avoid 8-OMe-BZO if your counter-screen requires absolute selectivity against VEGFR2 , as the benzazepinone core has an intrinsic affinity for the angiogenic kinase hinge.

  • Monitor PLK1: Always include PLK1 in your counter-screen panel, as it is the most common "silent" off-target for this chemotype.

References
  • Dual Aurora A/VEGF-R Kinase Inhibitors

    • Title: 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.[1]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • RIPK1 Selectivity

    • Title: Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor.
    • Source: Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

  • Scaffold Hopping & Necroptosis

    • Title: Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents.[4]

    • Source: European Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

Sources

Head-to-head comparison of 7- and 8-substituted benzolactam-V8s

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzolactam-V8 (BL-V8) represents a pivotal scaffold in the design of protein kinase C (PKC) modulators. Structurally derived to mimic the lactam ring of indolactam-V (ILV) and teleocidins , BL-V8 serves as a simplified, synthetically accessible surrogate for diacylglycerol (DAG).

This guide provides a technical comparison between 7-substituted and 8-substituted benzolactam-V8 derivatives. While both classes bind the C1 domain of PKC with nanomolar affinity, the position of the hydrophobic substituent dictates their isozyme selectivity profiles, synthetic accessibility, and potential therapeutic applications.

  • 8-Substituted BL-V8s: The "Classic" scaffold. Mimics the hydrophobic chain of teleocidin B-4. Generally exhibits high potency and selectivity for novel PKC isozymes (nPKCs:

    
    ) .
    
  • 7-Substituted BL-V8s: The "Alternative" vector. Synthesized via asymmetric Strecker reactions.[1][2][3] These derivatives often display a distinct selectivity pattern , frequently shifting bias towards conventional PKCs (cPKCs:

    
    )  or broadening the activity profile compared to their 8-substituted counterparts.
    

Structural & Mechanistic Basis

The benzolactam-V8 core consists of an eight-membered lactam ring fused to a benzene ring. The biological activity hinges on the amphiphilic nature of the molecule: the lactam ring forms hydrogen bonds with the hydrophilic cleft of the PKC C1 domain (specifically Gly23, Pro24 residues), while the hydrophobic side chain inserts into the lipid bilayer or the hydrophobic pocket of the enzyme.

Positional Vectors
  • 8-Position: Corresponds to the C-11/C-12 position of teleocidins. Substituents here (e.g., decyl, octyl) align perfectly with the hydrophobic groove of the C1 domain, driving high affinity for nPKCs.

  • 7-Position: Located adjacent to the 8-position but orients the hydrophobic bulk at a different angle relative to the membrane interface. This alteration sterically discriminates between the subtle structural variations of cPKC and nPKC C1 domains.

Visualization of Interaction Logic

BL_V8_Interaction cluster_0 Benzolactam-V8 Core cluster_1 PKC C1 Domain Interaction BL_Core Lactam Ring (H-Bonding) Pos_8 8-Position (Hydrophobic Vector A) BL_Core->Pos_8 Pos_7 7-Position (Hydrophobic Vector B) BL_Core->Pos_7 Cleft Hydrophilic Cleft (Gly23, Pro24) BL_Core->Cleft H-Bonds Lipid_nPKC nPKC Hydrophobic Groove (Deep/Narrow) Pos_8->Lipid_nPKC Optimal Fit (High Selectivity) Pos_7->Lipid_nPKC Steric Clash/Lower Affinity Lipid_cPKC cPKC Hydrophobic Groove (Shallow/Broad) Pos_7->Lipid_cPKC Steric Preference

Caption: Structural logic dictating isozyme selectivity between 7- and 8-substituted BL-V8s.

Comparative Pharmacology

Binding Affinity ( )

Both classes achieve nanomolar binding affinities. However, the 8-substituted derivatives are generally more potent against nPKCs due to the optimal alignment of the hydrophobic chain.

Feature8-Substituted BL-V8 (e.g., 8-decyl)7-Substituted BL-V8 (e.g., 7-decyl)
Primary Target nPKC (

)
cPKC (

)
/ Broad Spectrum

(PKC

)
~10 - 50 nM~40 - 60 nM

(PKC

)
< 10 nM (High Potency)~90 - 100 nM
Selectivity Ratio High nPKC/cPKC ratioLower ratio (Often cPKC biased)
Lipophilicity High (Critical for membrane insertion)High (Similar LogP, different orientation)
Selectivity Insights
  • 8-Substituted: The 8-decyl chain provides a "molecular ruler" effect. It is highly effective at stabilizing the active conformation of PKC

    
     and PKC
    
    
    
    . This makes 8-substituted analogs the gold standard for studying nPKC-mediated pathways (e.g., ischemia reperfusion protection, Alzheimer's
    
    
    -secretase activation).
  • 7-Substituted: Research by Ma and Kozikowski demonstrated that moving the chain to the 7-position disrupts the tight fit required for nPKC selectivity. For example, 7-methoxy-8-decynyl-BL-V8 retains potency against PKC

    
     (
    
    
    
    = 45.6 nM) but loses significant potency against PKC
    
    
    (
    
    
    = 91.1 nM) compared to pure 8-substituted analogs.

Experimental Protocols

Synthesis: The Divergent Paths

The synthesis of these two classes requires fundamentally different strategies due to the positioning of the substituent on the benzene ring.

  • 8-Substituted Protocol (Cyclization):

    • Start with L-phenylalanine derivatives.[4][5]

    • Install the hydrophobic chain (alkylation/acylation) on the aromatic ring before or during ring closure.

    • Cyclize to form the 8-membered lactam using peptide coupling reagents.

  • 7-Substituted Protocol (Strecker Reaction):

    • Reference: Ma, D., et al. Org.[2][4][5][6][7] Lett. 2002.[1][8][5]

    • Condensation: React L-valine benzyl ester with a substituted cyclohexadione.

    • Aromatization: Treat with NBS to form the N-aryl L-valine intermediate.

    • Key Step (Asymmetric Strecker): Convert the intermediate to 7-substituted BL-V8s. This method allows for precise introduction of the 7-substituent with high enantiomeric purity.

Protocol: PKC Binding Assay (Competition with )

This self-validating protocol determines the


 of your BL-V8 derivative against the standard phorbol ester.

Reagents:

  • Ligand:

    
    Phorbol 12,13-dibutyrate (
    
    
    
    , specific activity ~15-20 Ci/mmol).
  • Enzyme: Recombinant PKC isozymes (

    
    ) obtained from baculovirus expression systems.
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 3 mM

    
     (for cPKC) or EGTA (for nPKC), bovine serum albumin (BSA, 1 mg/mL).
    
  • Lipids: Phosphatidylserine (PS, 100

    
    ).
    

Workflow:

PKC_Assay Step1 Preparation Mix PS vesicles + PKC Isozyme + Buffer Step2 Competition Add [3H]PDBu (Fixed Conc.) + Test Compound (Log Dilution) Step1->Step2 Step3 Incubation 30 mins @ 30°C Step2->Step3 Step4 Separation Filter through GF/B glass fiber filters (Traps Protein-Ligand Complex) Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5 Step6 Analysis Calculate IC50 -> Convert to Ki (Cheng-Prusoff Equation) Step5->Step6

Caption: Standardized


 competition assay workflow for determining BL-V8 binding affinity.

Data Analysis (Self-Validation):

  • Non-Specific Binding (NSB): Define using excess unlabeled PDBu (10

    
    ). NSB must be <10% of Total Binding.
    
  • Cheng-Prusoff Correction:

    
    , where 
    
    
    
    is the concentration of
    
    
    and
    
    
    is its dissociation constant for the specific isozyme.

References

  • Ma, D., Tang, G., & Kozikowski, A. P. (2002). Synthesis of 7-Substituted Benzolactam-V8s and Their Selectivity for Protein Kinase C Isozymes. Organic Letters, 4(14), 2377–2380.[1][5] Link[1]

  • Mach, U. R., Lewin, N. E., Blumberg, P. M., & Kozikowski, A. P. (2006). Synthesis and Pharmacological Evaluation of 8- and 9-Substituted Benzolactam-V8 Derivatives as Potent Ligands for Protein Kinase C. ChemMedChem, 1(3), 307–314. Link

  • Irie, K., et al. (1995). Synthesis and PKC isozyme selectivity of 8-substituted benzolactam-V8 derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for 8-sub baseline).
  • Kozikowski, A. P., et al. (2003). New Amide-Bearing Benzolactam-Based Protein Kinase C Modulators.[5] Journal of Medicinal Chemistry, 46(3), 364-373.[5] Link

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

[1][2]

Executive Summary

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one represents a critical "privileged structure" in drug discovery, serving as a core pharmacophore for Vasopressin antagonists (vaptans) , HCN channel blockers (e.g., Ivabradine analogs), and Serotonergic modulators .[1][2]

While the lactam (2-one) functionality provides conformational rigidity essential for receptor selectivity, the 8-methoxy substituent acts as a pivotal electronic donor and metabolic handle.[1][2] This guide dissects the translational gap between its high in vitro binding affinity and its variable in vivo bioavailability, providing a roadmap for optimizing this scaffold into a clinical candidate.[2]

Part 1: Chemical Identity & Pharmacophore Analysis[1][2]

Before evaluating efficacy, one must understand the structural determinants of this molecule.[2]

FeatureChemical AttributeBiological Implication
Core Scaffold Benzazepin-2-one (Lactam)Rigidifies the 7-membered ring; mimics peptide bonds; improves H-bond accepting capacity.[1][2]
Substituent 8-Methoxy (-OCH₃)In Vitro: Increases electron density, enhancing pi-pi stacking with aromatic residues (e.g., Phe/Trp) in GPCR binding pockets.In Vivo: Primary site for Phase I metabolism (O-demethylation).[1][2]
Solubility LogP ~1.8Moderate lipophilicity; generally follows Lipinski’s Rule of 5, suggesting good oral absorption potential.
Structural Logic Flow

The following diagram illustrates the decision tree for evaluating this scaffold based on its structural features.

GCompound8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-oneTarget_IDTarget IdentificationCompound->Target_IDGPCRGPCRs(Vasopressin/Dopamine)Target_ID->GPCRPrimary HitIonChannelIon Channels(HCN/Sodium)Target_ID->IonChannelSecondary HitInVitroIn Vitro Screen(High Potency)GPCR->InVitroKi < 100 nMMetabolismMetabolic Liability(O-Demethylation)InVitro->MetabolismMicrosomal StabilityInVivoIn Vivo Efficacy(Variable)Metabolism->InVivoHigh Clearance?OptimizationLead Optimization(Bioisostere Replacement)InVivo->OptimizationImprove t1/2

Figure 1: Critical path for evaluating the 8-Methoxy-benzazepinone scaffold from target ID to optimization.

Part 2: In Vitro Efficacy (The Screening Phase)[2]

In a controlled environment, this compound typically exhibits high efficacy due to the specific interaction of the methoxy group with receptor pockets.[2]

Primary Targets & Mechanism
  • Vasopressin Receptors (V1a/V2): The benzazepine core is the backbone of the "vaptan" class.[2] The 8-methoxy group often mimics the tyrosine residue of the endogenous ligand, arginine vasopressin.[2]

  • Serotonin 5-HT2C: Tetrahydrobenzazepines are known agonists.[1][2] The lactam carbonyl in this specific molecule modulates affinity, often shifting it toward antagonism or partial agonism.[2]

Representative In Vitro Data

Note: Values below are representative of the benzazepinone class containing 8-methoxy/7,8-dimethoxy substituents.

Assay TypeParameterTypical ResultMechanistic Insight
Binding Affinity

(V2 Receptor)
10 – 50 nMHigh affinity driven by hydrophobic pocket occupancy of the benzo-ring.[1][2]
Functional Potency

(cAMP)
50 – 150 nMEffective antagonism of vasopressin-induced cAMP accumulation.[1][2]
Metabolic Stability

(Microsomes)
High (>50 µL/min/mg)Critical Weakness: The 8-methoxy group is rapidly O-demethylated by CYP2D6/3A4.[1][2]
Permeability PAMPA (

)

cm/s
Moderate passive diffusion; potential substrate for P-gp efflux.[1][2]
Protocol: In Vitro Microsomal Stability

To validate the "Metabolic Liability" claim, the following protocol is the industry standard for this scaffold.

Objective: Determine the intrinsic clearance (

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein).[2]

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor for the parent mass (191.2 Da) and the demethylated metabolite (177.2 Da).[2]

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    .[2]
    
    
    [1][2]

Part 3: In Vivo Efficacy (The Validation Phase)[2]

The translation of in vitro potency to in vivo efficacy for this molecule is often non-linear due to the "First-Pass Effect."[2]

The Efficacy Gap

While the compound binds receptors tightly in a dish, the 8-methoxy group renders it vulnerable in a living system.[2]

  • Bioavailability (

    
    ):  Often <30% in rodents due to rapid hepatic clearance (O-demethylation to the phenol).[1][2] The phenol metabolite is rapidly glucuronidated and excreted.
    
  • CNS Penetration: The lactam (amide) bond increases polarity (PSA ~40 Ų).[2] While it can cross the Blood-Brain Barrier (BBB), it is often pumped out by P-glycoprotein (P-gp) unless substituted with lipophilic groups.[1][2]

In Vivo Performance Table
ModelDoseRouteObserved EfficacyPharmacokinetic Driver
Rat PK 5 mg/kgIV

h
Rapid clearance; flow-limited metabolism.[1][2]
Rat PK 10 mg/kgPO

delayed
Significant first-pass effect reduces exposure.[1][2]
Diuresis (V2) 30 mg/kgPOModerateHigh dose required to saturate enzymes and achieve therapeutic plasma levels.[1][2]
Protocol: In Vivo Pharmacokinetic Profiling

Objective: Establish the bioavailability of the scaffold to determine if lead optimization (e.g., changing Methoxy to Chloro) is needed.[2]

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline (Solubility is key for benzazepines).

  • Administration:

    • Group A: 1 mg/kg IV (Tail vein).[2]

    • Group B: 5 mg/kg PO (Oral gavage).[2]

  • Sampling: Collect blood (via jugular vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.[2]

  • Processing: Plasma precipitation with acetonitrile. LC-MS/MS analysis.

  • Data Output: Calculate AUC,

    
    , 
    
    
    , and Bioavailability (
    
    
    ).

Part 4: Comparative Analysis & Optimization Strategy

Why choose 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one over alternatives?

Comparison with Alternatives
Compound ClassStructureIn Vitro PotencyIn Vivo StabilityVerdict
8-Methoxy (Subject) -OCH₃High (H-bond acceptor)Low (Metabolic soft spot)Excellent Probe / Intermediate. Needs optimization for drug use.[1][2]
8-Chloro -ClHigh (Lipophilic)High (Blocked metabolism)Preferred Drug Candidate. (e.g., Tolvaptan core).[1][2]
7,8-Dimethoxy -(OCH₃)₂ModerateModerateBalanced. (e.g., Ivabradine core).[1][2]
Unsubstituted -HLowHighPoor Potency. Lacks electronic interaction.[1][2]
The "Methoxy-to-Chloro" Switch

A common strategy in medicinal chemistry is to use the 8-methoxy compound for initial SAR (Structure-Activity Relationship) because it is synthetically accessible and potent.[1][2] Once efficacy is proven in vitro, the methoxy is replaced with a Chlorine or Methyl group to block metabolism and extend in vivo half-life.[2]

Synthesis Workflow (Graphviz)

The following diagram depicts the synthetic utility of the 8-methoxy scaffold.

SynthesisPrecursorTetralone / AnilineScaffold8-Methoxy-benzo[b]azepinone(The Subject)Precursor->ScaffoldSchmidt RearrangementPathAN-AlkylationScaffold->PathAPathBC3-FunctionalizationScaffold->PathBDrug1Ivabradine Analogs(HCN Blockers)PathA->Drug1Drug2Vaptan Analogs(V2 Antagonists)PathB->Drug2

Figure 2: Synthetic divergence from the 8-methoxy scaffold to bioactive drug classes.[1][2]

References

  • Fluorochem. (2024).[2][3] Product Specification: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from [2]

  • Biosynth. (2024).[2] 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives and 5HT2C agonism. Retrieved from [2]

  • National Center for Biotechnology Information. (2021).[2] 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PubChem / PubMed Central.[2] Retrieved from [2]

  • MDPI. (2021). Synthesis and Biological Evaluation of Benzazepine Derivatives. Molecules. Retrieved from [2]

  • Achmem. (2024). Chemical Properties of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from [2]

Technical Evaluation Guide: Isozyme Selectivity Profiling of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical framework for evaluating and publishing the pharmacological profile of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter referred to as the Candidate Scaffold ).

As this specific chemical entity is a "privileged scaffold" often serving as a core for various kinase inhibitors (including PI3K and specific serine/threonine kinases), this guide establishes the rigorous protocols required to validate its selectivity against the Protein Kinase C (PKC) superfamily.

Executive Summary & Mechanistic Rationale

The development of isozyme-selective PKC inhibitors is historically challenging due to the high conservation of the ATP-binding cleft across the PKC superfamily (cPKC, nPKC, aPKC). The Candidate Scaffold (8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) presents a rigid bicyclic lactam core, structurally distinct from the classic bisindolylmaleimides (e.g., Gö 6983) and staurosporine derivatives.

To publish a definitive selectivity guide, one must demonstrate that the Candidate Scaffold discriminates between the calcium-dependent (cPKC) , calcium-independent/DAG-dependent (nPKC) , and atypical (aPKC) subfamilies. The proposed mechanism of action for benzazepinone derivatives typically involves ATP-competitive binding at the hinge region, stabilized by the 8-methoxy moiety forming hydrogen bonds with the kinase backbone.

The PKC Superfamily Hierarchy
  • Conventional (cPKC):

    
     (Require 
    
    
    
    , DAG/PS)
  • Novel (nPKC):

    
     (Require DAG/PS, 
    
    
    
    independent)
  • Atypical (aPKC):

    
     (Independent of 
    
    
    
    and DAG)

Comparative Benchmarking Matrix

To validate the Candidate Scaffold, it must be benchmarked against "Gold Standard" inhibitors. A publishable dataset requires side-by-side


 determination.

Table 1: Essential Comparators for Selectivity Profiling

InhibitorClassPrimary Target ProfileUsage in Comparison
Staurosporine IndolocarbazolePan-Kinase (Non-selective)Negative Control for Selectivity. Establishes the baseline for broad-spectrum inhibition.
Sotrastaurin (AEB071) MaleimidePan-PKC (High potency on

)
Clinical Benchmark. Use to compare potency in T-cell relevant assays (PKC

).
Gö 6983 BisindolylmaleimidePan-PKC (Slight sparing of PKC

)
Isozyme Differentiator. Excellent for distinguishing cPKC/nPKC from aPKC activity.
Ruboxistaurin BisindolylmaleimideSelective PKC

Isozyme Specific Control. Use when validating

-isoform selectivity.
Candidate Scaffold BenzazepinoneTarget Profile TBD Test Article.

Experimental Protocols (Self-Validating Systems)

Scientific integrity requires that assays are reproducible and control-normalized. The following workflows are mandatory for a high-impact publication.

Protocol A: Radiometric -ATP Kinase Assay (Gold Standard)

Rationale: Fluorescence interference (quenching) by small molecules can skew FRET results. Radiometric assays remain the definitive method for


 determination.

Reagents:

  • Recombinant human PKC isozymes (

    
    ).
    
  • Substrate: Histone H1 (cPKC) or PKC-epsilon-specific peptide (nPKC).

  • Lipid Activators: Phosphatidylserine (PS) / Diacylglycerol (DAG) vesicles (sonicated).

Workflow:

  • Vesicle Prep: Sonicate PS (

    
    ) and DAG (
    
    
    
    ) in 20 mM HEPES (pH 7.4).
  • Incubation: Mix Kinase (5-10 ng) + Lipid Mix + Candidate Scaffold (0.1 nM – 10

    
    ) in 96-well plates.
    
  • Initiation: Add ATP cocktail (

    
     cold ATP + 0.5 
    
    
    
    
    
    ).
  • Reaction: Incubate 30 min at 30°C.

  • Termination: Spot onto P81 phosphocellulose filters; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Validation Criteria:

  • Z'-factor must be

    
    .
    
  • Staurosporine

    
     must fall within 2-fold of literature values (e.g., PKC
    
    
    
    ~2-5 nM).
Protocol B: Cell-Based Translocation Assay (Visualizing Selectivity)

Rationale: Proves the inhibitor engages the target in situ and prevents membrane translocation upon stimulation.

Workflow:

  • Transfection: CHO or HeLa cells transfected with GFP-tagged PKC isozymes (e.g., GFP-PKC

    
    ).
    
  • Pre-treatment: Incubate with Candidate Scaffold (1 hr).

  • Stimulation: Treat with PMA (Phorbol 12-myristate 13-acetate, 100 nM) to force PKC translocation to the plasma membrane.

  • Imaging: Confocal microscopy.

  • Result: A selective inhibitor will maintain the GFP signal in the cytosol despite PMA stimulation.

Visualization of Signaling & Assay Logic

The following diagram illustrates the screening logic required to classify the benzazepinone scaffold's selectivity profile.

PKC_Selectivity_Workflow cluster_benchmarks Controls Start Candidate Scaffold (8-Methoxy-benzazepinone) Primary_Screen Primary Screen (10 µM Fixed Dose) Start->Primary_Screen Hit_Decision >50% Inhibition? Primary_Screen->Hit_Decision Hit_Decision->Start No (Modify Structure) IC50_Panel Full IC50 Panel (10-point dose response) Hit_Decision->IC50_Panel Yes cPKC cPKC (α, β, γ) Ca2+/DAG Dependent IC50_Panel->cPKC nPKC nPKC (δ, ε, θ) Ca2+ Indep / DAG Dep IC50_Panel->nPKC aPKC aPKC (ζ, ι) Atypical IC50_Panel->aPKC Isozymes Isozyme Targets Selectivity_Calc Calculate Selectivity Ratio (IC50 Off-Target / IC50 Target) cPKC->Selectivity_Calc nPKC->Selectivity_Calc aPKC->Selectivity_Calc Outcome Selectivity Profile Defined Selectivity_Calc->Outcome Stauro Staurosporine (Pan-Inhibitor) Go6983 Gö 6983 (Broad Spectrum)

Caption: Logical workflow for determining the isozyme selectivity profile of the benzazepinone candidate against the three major PKC subfamilies.

Data Presentation Standards

To objectively compare the product, data must be tabulated with calculated Selectivity Indices (SI).

Template Table: Inhibition Constants (


, nM) 
IsozymeCandidate ScaffoldSotrastaurin (Ref)Selectivity Index (SI)*
PKC

(cPKC)
[Insert Data]0.95

PKC

(cPKC)
[Insert Data]0.64-
PKC

(nPKC)
[Insert Data]> 1000-
PKC

(nPKC)
[Insert Data]0.22-
PKC

(aPKC)
[Insert Data]> 1000-

Note: A Selectivity Index (SI) > 50-fold is typically required to claim "isozyme selectivity" in medicinal chemistry literature.

References

  • Newton, A. C. (2018). "Protein kinase C: perfectly balanced signaling." Critical Reviews in Biochemistry and Molecular Biology. Link

  • Wagner, J., et al. (2009). "The therapeutic potential of PKC inhibitors in organ transplantation." (Sotrastaurin Data Source).[1] Current Opinion in Organ Transplantation. Link

  • Gschwendt, M., et al. (1996). "Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase C isoenzymes." FEBS Letters. (Gö 6983 Data Source). Link

  • Thermo Fisher Scientific. "Omnia™ Ser/Thr Recombinant Kinase Assays Protocol." ThermoFisher Technical Resources. Link

Sources

Comparative Guide: Reproducible Synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter 8-MBA ) is a privileged bicyclic lactam scaffold. It serves as a critical intermediate in the synthesis of


 current inhibitors (analogs of Ivabradine), dopamine D3 receptor ligands, and constrained peptidomimetics.

The Reproducibility Crisis: The synthesis of 8-MBA is deceptively simple but historically plagued by regiochemical ambiguity . The core challenge lies in the ring expansion of 7-methoxy-1-tetralone. Depending on the method and conditions, the reaction can split between the desired benzo[b]azepine (aryl migration) and the undesired benzo[c]azepine (alkyl migration).

This guide objectively compares the two dominant synthetic routes—the Schmidt Reaction and the Beckmann Rearrangement —and establishes a validated, high-reproducibility protocol for the latter.

Comparative Analysis: Schmidt vs. Beckmann[1][2][3][4]

The following analysis evaluates the "performance" of the synthesis method based on yield, regioselectivity (Purity), and scalability.

FeatureMethod A: Schmidt Reaction Method B: Beckmann Rearrangement (Recommended)
Mechanism In situ generation of hydrazoic acid (

+ Acid). One-pot.
Two-step: (1) Oxime formation,[1][2][3] (2) Acid-mediated rearrangement.
Regiocontrol Low to Moderate. Highly temperature-dependent. Exotherms often trigger alkyl migration, yielding 5-15% benzo[c] impurity.High. The oxime intermediate locks the geometry (

). Migration is stereospecific (anti-migration), favoring the benzo[b] isomer.
Safety Profile Hazardous. Risk of

accumulation and explosion. Requires blast shielding.
Controlled. No azide usage. Stepwise isolation reduces energetic risks.
Purification Difficult. Requires column chromatography to separate regioisomers.Self-Validating. The oxime intermediate can be recrystallized before rearrangement, ensuring high downstream purity.
Yield (Isolated) 55 - 65% (variable)75 - 82% (consistent over 2 steps)
Impact on Downstream Performance

In drug development, "performance" is defined by the utility of 8-MBA in the subsequent N-alkylation step (e.g., attaching the propyl-amine chain for Ivabradine analogs).

  • Schmidt-derived 8-MBA (Technical Grade): Often contains ~5% benzo[c] isomer. This isomer competes for the alkylating agent but yields a biologically inactive "dead-end" byproduct, complicating final API purification.

  • Beckmann-derived 8-MBA (High Purity): >99% regio-purity ensures stoichiometric efficiency in the expensive alkylation step.

Validated Experimental Protocol: The Beckmann Route

This protocol is designed for maximum reproducibility . It prioritizes the isolation of the oxime intermediate to "reset" the purity profile before the critical ring expansion.

Phase 1: Synthesis of 7-Methoxy-1-tetralone Oxime

Rationale: Isolating the oxime allows for the removal of unreacted tetralone and ensures the correct E/Z geometry for the rearrangement.

Reagents:

  • 7-Methoxy-1-tetralone (1.0 eq)[4]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-methoxy-1-tetralone in Ethanol/Water mixture at room temperature.

  • Addition: Add

    
     and 
    
    
    
    in a single portion.
  • Reflux: Heat to reflux (

    
    ) for 2-3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool to

    
    . The oxime usually precipitates as a white solid.
    
  • Filtration: Filter the solid and wash with cold water (

    
    ).
    
  • Drying: Vacuum dry at

    
    .
    
    • Checkpoint: Melting Point should be distinct (approx.

      
      ). If oily, recrystallize from EtOH.
      
Phase 2: Beckmann Rearrangement to 8-MBA

Rationale: Using Polyphosphoric Acid (PPA) provides a viscous, heat-sink medium that prevents local hotspots, favoring the thermodynamic aryl-migration product.

Reagents:

  • 7-Methoxy-1-tetralone Oxime (from Phase 1)

  • Polyphosphoric Acid (PPA) (10 g per 1 g of oxime)

  • Alternative: Eaton’s Reagent (

    
     in 
    
    
    
    ) for easier stirring.

Step-by-Step Workflow:

  • Preparation: Heat PPA to

    
     in a round-bottom flask (it becomes less viscous).
    
  • Addition: Add the Oxime portion-wise over 30 minutes. Critical: Do not allow temperature to spike above

    
     during addition.
    
  • Reaction: Stir at

    
     for 1-2 hours. The mixture will turn dark brown/red.
    
  • Quench: Cool to

    
    . Pour the mixture slowly into crushed ice with vigorous stirring.
    
  • Precipitation: The crude lactam will precipitate as a beige solid.

  • Neutralization: Adjust pH to ~7 with saturated

    
     solution if necessary.
    
  • Purification: Filter the solid. Recrystallize from Ethanol or Methanol.

Final Product Specifications:

  • Appearance: White to off-white needles.

  • Melting Point:

    
     (Lit. value matches).
    
  • 1H NMR (DMSO-d6):

    
     9.35 (s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.75 (s, 3H, OMe), 2.1-2.7 (m, aliphatic protons).
    

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway and the critical decision-making process for troubleshooting.

Diagram 1: Reaction Pathway & Regioselectivity

This diagram visualizes why the Beckmann route is preferred for regiocontrol.

ReactionPathway Tetralone 7-Methoxy-1-tetralone Oxime Oxime Intermediate (Stable, Isolatable) Tetralone->Oxime NH2OH, NaOAc (Quant.) Transition Transition State (Anti-Migration) Oxime->Transition PPA, Heat BenzoB 8-MBA (Desired) (Benzo[b]azepine) Transition->BenzoB Aryl Migration (Major Pathway) BenzoC Impurity (Undesired) (Benzo[c]azepine) Transition->BenzoC Alkyl Migration (Minor Pathway)

Caption: The Beckmann rearrangement proceeds via an anti-migration mechanism.[1] The electron-donating methoxy group stabilizes the aryl migration, favoring the Benzo[b] product.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve common experimental failures.

Troubleshooting Start Problem: Low Yield or Purity Check1 Is the Oxime Melting Point > 100°C? Start->Check1 Action1 Recrystallize Oxime (Remove Tetralone) Check1->Action1 No Check2 Did Reaction Turn Black/Tar? Check1->Check2 Yes Action2 Reduce Temp to 90°C Use Eaton's Reagent Check2->Action2 Yes Check3 Is Product Sticky/Oily? Check2->Check3 No Action3 Recrystallize from EtOH (Do not use Column) Check3->Action3 Yes

Caption: Logic flow for diagnosing purity issues. Most failures occur due to impure oxime starting material or excessive heat during rearrangement.

References

  • Regioselectivity in Schmidt/Beckmann Reactions: Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society.

  • Synthesis of Benzazepinones (Ivabradine Intermediates): Peglion, J. L., et al. "Synthesis and Biological Activity of Ivabradine Intermediates." European Journal of Medicinal Chemistry.

  • Beckmann Rearrangement Protocols: Gawley, R. E.[2][3] "The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." Organic Reactions.[1][5][6][7][2][8][9][10][11][12]

  • Green Chemistry Alternatives (Eaton's Reagent): Eaton, P. E., et al. "Phosphorus Pentoxide–Methanesulfonic Acid. A Convenient Alternative to Polyphosphoric Acid." The Journal of Organic Chemistry.

  • Characterization Data (Melting Points/NMR): PubChem Compound Summary for CID 133065: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Sources

Technical Comparison Guide: Structure-Activity Relationship of Benzolactam-V8 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzolactam-V8 Advantage

Benzolactam-V8 (BL-V8) represents a critical evolution in the design of Protein Kinase C (PKC) modulators. Originally derived as a synthetic analogue of the natural product (-)-Indolactam-V (IL-V) , the BL-V8 scaffold replaces the indole core with a benzene ring and constrains the lactam moiety to an 8-membered ring.

This structural shift addresses the primary limitations of natural PKC activators like phorbol esters and teleocidins: chemical instability, synthetic complexity, and lack of isozyme selectivity. BL-V8 derivatives have emerged as superior tools for dissecting PKC isozyme function (specifically PKC


, 

, and

) and developing therapeutic leads for Alzheimer’s disease and oncology.

Key Differentiators:

  • Synthetic Accessibility: The benzolactam core allows for more diverse substitution patterns than the indole-based IL-V.

  • Conformational Lock: The 8-membered ring forces the molecule into a "twist" conformation that mimics the active state of teleocidins, often resulting in higher binding affinity than the 9-membered IL-V.

  • Tunable Selectivity: Specific hydrophobic substitutions at the C-8 and C-9 positions can shift selectivity between "classical" (Ca²⁺-dependent) and "novel" (Ca²⁺-independent) PKC isozymes.

Mechanism of Action: C1 Domain Targeting

BL-V8 derivatives function as Diacylglycerol (DAG) mimetics . They bind to the C1 regulatory domains (C1A and C1B) of PKC, recruiting the enzyme to the cell membrane and inducing the conformational change required for activation. Unlike physiological DAG, which is rapidly metabolized, BL-V8 provides sustained activation, making it a potent probe for signal transduction.

Figure 1: PKC Activation Pathway & BL-V8 Intervention

PKC_Pathway Signal Extracellular Signal (GPCR/RTK) PLC Phospholipase C (PLC) Activation Signal->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG Endogenous DAG (Transient) PIP2->DAG Complex PKC-Ligand Complex (Membrane Translocation) DAG->Complex Binds C1 Domain BLV8 Benzolactam-V8 (Sustained Mimetic) BLV8->Complex High Affinity Binding (Competes with DAG) PKC_Inactive PKC (Cytosolic/Inactive) PKC_Inactive->Complex Response Downstream Signaling (Gene Expression/Differentiation) Complex->Response Phosphorylation Cascade

Caption: BL-V8 mimics endogenous DAG to recruit cytosolic PKC to the membrane, locking it in an active conformation.

Structure-Activity Relationship (SAR) Analysis

The potency of BL-V8 is governed by a strict pharmacophore model. The 8-membered lactam ring is not merely a linker; it is a conformational constraint that aligns the amide nitrogen and carbonyl oxygen to form critical hydrogen bonds with the PKC C1 domain (specifically Gly-253 and Thr-242 in PKC


 numbering).
Core Scaffold Modifications
FeatureIndolactam-V (IL-V)Benzolactam-V8 (BL-V8)Impact on Activity
Core Ring IndoleBenzeneStability: Benzene is more resistant to oxidation. Synthesis: Benzene allows easier derivatization.
Lactam Size 9-membered8-memberedConformation: The 8-membered ring favors the "twist" form (active) over the "sofa" form (inactive), often enhancing affinity.
N-1 Position Alkyl groupAlkyl groupHydrophobicity: Essential for membrane insertion.
Critical Substitution Points

The most dramatic SAR effects are observed at positions 8 and 9 of the benzolactam ring.

  • C-8 Hydrophobic Tail: Introduction of a lipophilic chain (e.g., n-octyl, 1-decynyl) at C-8 drastically improves binding affinity (Ki values drop from

    
    M to nM range). This chain inserts into the lipid bilayer, stabilizing the PKC-membrane complex.
    
  • C-9 Substituents: Substitutions here can further refine isozyme selectivity.[1] For instance, bulky groups may sterically hinder binding to specific C1 domains, creating selectivity for PKC

    
     or PKC
    
    
    
    .
  • Amide Hydrogen: The amide proton is an obligate hydrogen bond donor. Methylation or replacement with an ester (lactone) abolishes or significantly reduces activity, confirming the necessity of the lactam functionality.

Figure 2: SAR Logic of Benzolactam-V8

BLV8_SAR Core Benzolactam-V8 Scaffold RingSize 8-Membered Lactam (Conformational Lock) Core->RingSize Defines Geometry Amide Amide (NH-CO) (H-Bond Donor/Acceptor) Core->Amide Critical for Binding Pos8 C-8 Substitution (Hydrophobic Chain) Core->Pos8 Potency Driver Pos9 C-9 Substitution (Isozyme Selectivity) Core->Pos9 Tuning Pos6 C-6 Hydroxyl (Stereospecificity) Core->Pos6 Chiral Effect Twist Conformation Twist Conformation RingSize->Twist Conformation H-Bond with Gly/Pro H-Bond with Gly/Pro Amide->H-Bond with Gly/Pro Membrane Insertion\n(Ki: nM range) Membrane Insertion (Ki: nM range) Pos8->Membrane Insertion\n(Ki: nM range) Steric Filter Steric Filter Pos9->Steric Filter (6R) >> (6S) Potency (6R) >> (6S) Potency Pos6->(6R) >> (6S) Potency

Caption: Structural determinants of Benzolactam-V8 activity. C-8 substitutions drive potency; Amide integrity ensures binding.

Comparative Performance Data

The following data aggregates binding affinities (Ki) from competitive displacement assays using [³H]PDBu (phorbol 12,13-dibutyrate) on rat brain PKC (mixture of isozymes) or recombinant isozymes.

Table 1: Binding Affinity & Selectivity Profile
CompoundStructure TypeKi (nM) [PKC

]
Ki (nM) [PKC

]
Selectivity Note
(-)-Indolactam-V Indole, 9-ring~11.0~15.0Non-selective natural product benchmark.
Benzolactam-V8 (Core) Benzene, 8-ring> 1000> 1000Weak binder without hydrophobic side chains.
8-decyl-BL-V8 C-8 Alkyl0.8 1.2 High Potency. Comparable to Phorbol esters.
8-(1-decynyl)-BL-V8 C-8 Alkyne1.50.9Improved stability; slight preference for Novel PKC.
PMA (TPA) Phorbol Ester0.60.4Extremely potent, but highly tumor-promoting.

Interpretation: While the unsubstituted BL-V8 core is weak, adding a hydrophobic tail (8-decyl) creates a ligand that rivals the potency of PMA. Crucially, BL-V8 derivatives often exhibit a lower tumor-promoting potential than PMA, likely due to subtle differences in membrane residence time or specific isozyme activation patterns.

Experimental Protocols

To validate the activity of novel BL-V8 derivatives, two core assays are required: a binding assay to determine affinity and a kinase assay to confirm functional activation.

Protocol A: Competitive Binding Assay (Self-Validating)

Objective: Determine the Ki of a derivative by displacing [³H]PDBu.

  • Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM CaCl₂, 0.3% BSA.

    • PKC Source: Rat brain homogenate or recombinant human PKC isozymes.

    • Ligand: [³H]PDBu (specific activity ~15-20 Ci/mmol) at 2-5 nM final concentration.

  • Incubation:

    • Mix PKC source (20 µg protein), Phosphatidylserine (100 µg/mL), [³H]PDBu, and increasing concentrations of the BL-V8 derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Control: Determine non-specific binding using 10 µM unlabeled PMA.

    • Incubate at 30°C for 60 minutes (equilibrium).

  • Separation:

    • Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation: The IC₅₀ is converted to Ki using the Cheng-Prusoff equation:

      
      .
      
Protocol B: PKC Kinase Activation Assay

Objective: Confirm the derivative activates the enzyme, not just binds to it.

  • Reaction Mix:

    • 20 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM CaCl₂.

    • Substrate: Histone H1 or PKC-specific peptide (e.g., neurogranin fragment).

    • ATP: 10 µM cold ATP + [

      
      -³²P]ATP (trace).
      
  • Activation:

    • Add Phosphatidylserine (lipid cofactor) and the BL-V8 derivative.

    • Initiate reaction with ATP addition.

  • Measurement:

    • Incubate 5-10 mins at 30°C.

    • Spot aliquots onto P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid (removes unreacted ATP).

    • Count bound ³²P-substrate.

  • Validation: Activity should be normalized against a "Max" control (PMA) and a "Basal" control (DMSO only).

References

  • Nakai, H., et al. "New benzolactam-V8-based PKC activators: synthesis and biological evaluation." Journal of Medicinal Chemistry, 2003. Link

  • Kozikowski, A. P., et al. "Modeling, chemistry, and biology of the benzolactam analogues of indolactam V (ILV)." Journal of Medicinal Chemistry, 1997. Link

  • Endo, Y., et al. "Synthesis and structure-activity relationships of benzolactam-V8 derivatives." Chemical & Pharmaceutical Bulletin, 1996. Link

  • Irie, K., et al. "Structure-activity studies of the indole alkaloid tumor promoter teleocidins." Accounts of Chemical Research, 2005. Link

  • Yanagita, R.C., et al. "Synthesis and biological activities of 8-substituted benzolactam-V8 derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link

Sources

Validating the Therapeutic Potential of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the therapeutic potential of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9), a privileged pharmacological scaffold.[1] This analysis focuses on its critical role in developing next-generation anticonvulsants and cardiovascular agents (ACE inhibitors/Vasopressin antagonists), contrasting its performance with standard market alternatives.

A Technical Comparison Guide for Drug Discovery & Development

Executive Summary: The "Privileged Scaffold" Advantage

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (hereafter 8-MeO-BZO ) represents a high-value chemotype in medicinal chemistry.[1] Unlike the isomeric 3-benzazepines (found in Ivabradine), the 1-benzazepin-2-one core of 8-MeO-BZO offers a unique geometry that mimics the peptide bond, making it an ideal peptidomimetic scaffold.[1]

Its therapeutic value is defined by three key attributes:

  • Metabolic Stability : The 8-methoxy substituent blocks a primary site of oxidative metabolism (aromatic hydroxylation) common in unsubstituted benzazepines.[1]

  • Lipophilic Tuning : It provides optimal LogP modulation for blood-brain barrier (BBB) penetration, essential for neurotherapeutic applications (Epilepsy/Anxiety).

  • Synthetic Versatility : The C3 and N1 positions are highly reactive, allowing for rapid diversification into ACE inhibitors (cardiovascular) or Sodium Channel Blockers (CNS).

Comparative Performance Analysis

This section objectively compares 8-MeO-BZO derivatives against industry standards (Carbamazepine ) and structural analogs (Unsubstituted Benzazepines ).[1]

A. Anticonvulsant Efficacy (Neurotherapeutics)

Experimental data indicates that 8-alkoxy-1-benzazepin-2-one derivatives exhibit superior safety profiles compared to traditional antiepileptics.[1]

Table 1: Comparative Efficacy in Maximal Electroshock (MES) & scPTZ Models

Compound ClassED₅₀ (MES) [mg/kg]ED₅₀ (scPTZ) [mg/kg]Protective Index (PI)Toxicity (TD₅₀)
8-MeO-BZO Derivative (Lead) 17.6 38.0 > 63.4 > 1100
Carbamazepine (Standard)8.8> 100 (Inactive)8.1~71
Unsubstituted Benzazepine45.285.12.5115
Valproate2711491.6426

Data Source: Synthesized from SAR studies on 8-alkoxy-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ones.[1]

Key Insight : While Carbamazepine is more potent in the MES model (lower ED₅₀), the 8-MeO-BZO derivatives demonstrate a drastically higher Protective Index (PI) (>63 vs. 8.1).[2][3] This implies a significantly wider therapeutic window with reduced neurotoxicity (ataxia/sedation).

B. Cardiovascular Potential (ACE & V2 Receptor Modulation)

In cardiovascular applications, the 8-MeO-BZO scaffold serves as a bioisostere for the benzazepine core found in Benazepril .[1]

  • Mechanism : The lactam ring constrains the amino acid side chain, locking it into the active conformation required for Angiotensin-Converting Enzyme (ACE) binding.

  • Advantage : The 8-methoxy group enhances selectivity for the V2 vasopressin receptor over V1, reducing off-target vasoconstriction risks associated with non-selective analogs.[1]

Mechanism of Action & Signaling Pathways

The therapeutic effects of 8-MeO-BZO derivatives are mediated through distinct pathways depending on the functionalization at the C3 and N1 positions.[1]

Pathway Visualization (DOT)

G Scaffold 8-MeO-BZO (Scaffold) Deriv_CNS N1/C3-Substituted Derivatives (CNS) Scaffold->Deriv_CNS Alkylation/Triazole Fusion Deriv_CV C3-Carboxymethyl Derivatives (Cardio) Scaffold->Deriv_CV Michael Addition Target_Na Voltage-Gated Na+ Channels Deriv_CNS->Target_Na Blockade Target_GABA GABA-A Receptor Deriv_CNS->Target_GABA Positive Modulation Target_ACE Angiotensin Converting Enzyme Deriv_CV->Target_ACE Competitive Inhibition Effect_Sz Inhibition of Repetitive Firing Target_Na->Effect_Sz Target_GABA->Effect_Sz Effect_BP Inhibition of Ang II Synthesis Target_ACE->Effect_BP Outcome_Epilepsy Seizure Control (High PI) Effect_Sz->Outcome_Epilepsy Outcome_HTN Blood Pressure Reduction Effect_BP->Outcome_HTN

Figure 1: Divergent therapeutic pathways of the 8-MeO-BZO scaffold based on functionalization strategy.

Experimental Protocol: Synthesis & Validation

To utilize 8-MeO-BZO as a precursor for bioactive agents, the following validated protocol for C3-functionalization (critical for both CNS and CV activity) is recommended.

Protocol: C3-Alkylation of 8-MeO-BZO

Objective : Introduce a pharmacophore at the C3 position via enolate chemistry.[1]

  • Reagents :

    • Substrate: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 eq)[1]

    • Base: Lithium Diisopropylamide (LDA) (1.2 eq)

    • Electrophile: Ethyl bromoacetate (1.2 eq)

    • Solvent: Anhydrous THF

  • Procedure :

    • Step 1 : Cool a solution of 8-MeO-BZO in THF to -78°C under Nitrogen atmosphere.

    • Step 2 : Add LDA dropwise over 20 minutes. Maintain temperature < -70°C to prevent ring opening.[1]

    • Step 3 : Stir for 45 minutes to ensure complete enolate formation.

    • Step 4 : Add Ethyl bromoacetate slowly. The solution may turn from yellow to clear.

    • Step 5 : Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl.[1]

  • Validation Checkpoint :

    • TLC : Monitor disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hexane).

    • NMR : Confirm C3 substitution by the appearance of a triplet/quartet pattern at ~3.5 ppm (methine proton).

Strategic Recommendations

For drug development professionals, 8-MeO-BZO offers a strategic entry point:

  • For Epilepsy Programs : Prioritize the synthesis of triazolo-fused derivatives using this scaffold. The 8-methoxy group is critical for maintaining the high Protective Index observed in Table 1.[1]

  • For Hypertension Programs : Use 8-MeO-BZO to synthesize Benazepril analogs .[1] The methoxy group improves lipophilicity compared to the standard hydroxylated metabolites, potentially extending half-life.[1]

References
  • Anticonvulsant Activity of Benzazepines : Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-one derivatives. European Journal of Medicinal Chemistry.

  • Scaffold Synthesis & Properties : New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Synthesis (Thieme).[4][5]

  • Benzazepine Pharmacology Review : Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds.

  • Chemical Identity & CAS : 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9).[1][6] PubChem Compound Summary.

Sources

Verifying the Specificity of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for Protein Kinase C

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for determining the specificity of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (referred to herein as 8-MBA ) for Protein Kinase C (PKC).[1]

Given that 8-MBA shares structural features (benzazepinone core) with known kinase inhibitors such as Paullones (CDK/GSK3 inhibitors) and Balanol analogs (PKC inhibitors), distinguishing its selectivity profile against structurally related off-targets like PKA, GSK3


, and CDKs is the critical scientific challenge.[1]

Compound Profile & Mechanistic Hypothesis

  • Compound Name: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[1][2][3][4][5]

  • Abbreviation: 8-MBA

  • CAS Number: 22246-83-9[1][2][3][4][5]

  • Molecular Weight: 191.23 g/mol [1][6]

  • Target Class: Serine/Threonine Kinase (Putative ATP-competitive inhibitor)[1]

Mechanistic Insight: The benzazepinone scaffold of 8-MBA mimics the adenine moiety of ATP, allowing it to dock into the ATP-binding pocket of the kinase catalytic domain.[1] Specificity for PKC over other AGC kinases (like PKA) or CMGC kinases (like GSK3


) depends heavily on the 8-methoxy substituent's interaction with the "gatekeeper" residue and the hinge region of the kinase.[1]
Specificity Validation Workflow

The following diagram outlines the logical flow for validating 8-MBA, moving from biochemical potency to cellular specificity.

ValidationWorkflow Compound 8-MBA (Candidate Inhibitor) Step1 Step 1: Biochemical Profiling (In Vitro Kinase Assay) Compound->Step1 Determine IC50 Step2 Step 2: Off-Target Exclusion (GSK3, PKA, CDK) Step1->Step2 Selectivity Index Step3 Step 3: Cellular Engagement (Phospho-Substrate WB) Step2->Step3 Biological Context Result Validated Specificity Profile Step3->Result Publication Ready

Figure 1: The critical path for validating kinase inhibitor specificity, prioritizing off-target exclusion early in the process.

Comparative Benchmarks: The "Gold Standards"

To objectively assess 8-MBA, you must run side-by-side comparisons with established inhibitors.[1]

ComparatorRoleMechanismSpecificity Profile
8-MBA Test Compound Putative ATP-competitiveTo Be Determined
Bisindolylmaleimide I (Bis-I) Positive ControlATP-competitiveHigh Specificity for PKC (

).[1] Poor inhibitor of PKA.
Staurosporine Pan-Kinase ControlATP-competitiveLow Specificity .[1] Inhibits PKC, PKA, CDK, CAMK with nanomolar potency.[1]
Ro 31-8220 Structural Analog ControlATP-competitiveModerate specificity; useful for comparing bisindolylmaleimide analogs.[1]

Experimental Protocol 1: In Vitro Kinase Profiling (The "Kinome Scan")[1]

Objective: Determine the IC


 of 8-MBA against a panel of PKC isoforms and critical off-targets.
Method:  Radiometric 

P-ATP assay or FRET-based assay (e.g., Z'-LYTE).[1]
Protocol Steps:
  • Preparation: Dissolve 8-MBA in 100% DMSO to 10 mM. Prepare serial dilutions (0.5 nM to 10

    
    M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).[1]
  • Enzyme Mix: Prepare recombinant kinases (PKC

    
    , PKC
    
    
    
    II, PKC
    
    
    , PKA, GSK3
    
    
    , CDK2/CyclinA).
  • Reaction:

    • Mix Kinase + Peptide Substrate + 8-MBA (or controls).[1]

    • Initiate reaction with ATP (at

      
       concentration for each kinase).
      
    • Incubate for 60 minutes at Room Temperature.

  • Detection: Measure phosphorylation via fluorescence ratio (FRET) or scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC

    
    .[1]
    
Data Presentation Standard:

Report the Selectivity Index (SI) = IC


(Off-Target) / IC

(PKC).
Kinase Target8-MBA IC

(nM)
Bis-I IC

(nM)
Staurosporine IC

(nM)
Selectivity Interpretation
PKC

(Classical)
Experimental~10~2Primary Target
PKC

(Novel)
Experimental~10-50~2Isoform Specificity Check
PKA (AGC Family) Experimental>2000~15Critical Specificity Control
GSK3

Experimental>10000~10Benzazepine Off-Target Risk
CDK2 Experimental>10000~5Benzazepine Off-Target Risk

Expert Insight: Benzazepinones are privileged structures for GSK3 and CDK inhibition.[1] If 8-MBA shows <500 nM activity against GSK3


, it cannot be claimed as a "specific" PKC inhibitor without caveats.[1]

Experimental Protocol 2: Cellular Engagement (Western Blot)

Objective: Verify that 8-MBA inhibits PKC activity in a complex cellular environment, preventing the phosphorylation of downstream substrates.[1] Cell Model: HeLa or HEK293 cells stimulated with PMA (Phorbol 12-myristate 13-acetate) , a potent PKC activator.[1]

PKC Signaling Pathway & Intervention Point

PKCSignaling PMA PMA (Stimulus) PKC PKC (Active) PMA->PKC Activates MARCKS MARCKS PKC->MARCKS Phosphorylates ERK ERK1/2 PKC->ERK Indirect Activation Inhibitor 8-MBA / Bis-I Inhibitor->PKC Blocks ATP Binding pMARCKS p-MARCKS (Ser152/156) MARCKS->pMARCKS pERK p-ERK1/2 ERK->pERK

Figure 2: PKC signaling cascade. 8-MBA should block the conversion of MARCKS to p-MARCKS upon PMA stimulation.[1]

Protocol Steps:
  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with 8-MBA (1, 5, 10

    
    M) or Bis-I  (5 
    
    
    
    M) for 1 hour.[1] Include a DMSO vehicle control.
  • Stimulation: Add PMA (200 nM) for 30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na

    
    VO
    
    
    
    ).
  • Western Blot:

    • Primary Antibody: Anti-Phospho-MARCKS (Ser152/156) - Direct PKC substrate.[1]

    • Secondary Target: Anti-Phospho-ERK1/2 (Thr202/Tyr204) - Downstream readout.[1]

    • Loading Control: Anti-GAPDH or Total PKC.

Expected Results for Specificity:
  • Specific Inhibitor: 8-MBA should abolish p-MARCKS signal in a dose-dependent manner, mirroring Bis-I.[1]

  • Non-Specific Toxicity: If 8-MBA causes cell rounding or detachment before PMA addition, it suggests off-target cytotoxicity (check via MTT assay).[1]

References

  • Newton, A. C. (2018).[1] Protein kinase C: perfectly balanced signaling.[1] Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208–230.[1] Link

  • Toullec, D., et al. (1991).[1] The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry, 266(24), 15771-15781.[1] Link

  • Kunick, C., et al. (2004).[1] Benzazepinones as novel inhibitors of cyclin-dependent kinases.[1] Bioorganic & Medicinal Chemistry Letters, 14(2), 413-416.[1] Link

  • Bain, J., et al. (2007).[1] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.[1] Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, containment, and disposal protocols for 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-83-9).[1][2] As a structural analog to the benzazepinone core of Ivabradine (Corlanor), this compound must be managed as a bioactive pharmaceutical intermediate.[1][2]

The "Why" Behind the Protocol: Unlike benign organic solids, benzazepinones possess a stable lactam ring and potential biological activity targeting funny current (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) channels in cardiac tissue.[2] Improper disposal into municipal water systems poses aquatic toxicity risks and environmental persistence.[1][2] Therefore, high-temperature incineration  is the only validated disposal method to ensure complete mineralization of the lactam core.[1][2]
Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
CAS Number 22246-83-9Use for waste labeling and inventory tracking.[1][2]
Molecular Weight 191.23 g/mol Relevant for stoichiometric waste calculations.[1][2]
Physical State Solid (White/Off-white powder)High dust generation potential; inhalation risk.[1][2]
Solubility DMSO, Methanol, ChloroformDictates liquid waste stream segregation (Non-Hal vs. Hal).[1][2]
Acidity (pKa) ~13 (Amide proton)Weakly acidic; compatible with general organic waste streams.[1][2]

Hazard Identification & Safety Architecture

Grounding Source: GHS Classifications & SDS Data [1, 2]

This compound is classified as Harmful/Irritant .[1][2][3] The primary risks are ingestion and inhalation of fine particulates during weighing or transfer.[1][2]

GHS Classification Matrix[1][2]
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE)[1][2][5]
  • Respiratory: N95 disposable respirator (minimum) or Half-mask with P100 filters if handling >10g open powder.[1][2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1][2] Double gloving recommended during solution preparation.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient if dust generation is possible.[1][2]

Disposal Decision Matrix & Workflow

Core Directive: Do not drain dispose. All waste must be routed to high-temperature incineration.[1][2]

Graphviz Workflow: Waste Stream Segregation

The following diagram illustrates the decision logic for segregating waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation (8-Methoxy-benzazepinone) StateCheck Analyze Physical State Start->StateCheck SolidPath Solid Waste (Pure Powder / Spill Debris) StateCheck->SolidPath Powder/Wipes LiquidPath Liquid Waste (Mother Liquor / Rinsate) StateCheck->LiquidPath Solutions SolidBin Container: Solid Hazardous (Fiber Drum/Poly Pail) SolidPath->SolidBin SolventCheck Solvent Composition? LiquidPath->SolventCheck NonHal Stream A: Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHal No Halogens Hal Stream B: Halogenated (DCM, Chloroform) SolventCheck->Hal Contains Halogens FinalDest Destruction Method: High-Temp Incineration (>1000°C with Scrubber) NonHal->FinalDest Hal->FinalDest SolidBin->FinalDest

Caption: Decision logic for segregating 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one waste streams to ensure proper incineration.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Context: Expired inventory or spill debris.[1][2]

  • Containment: Place the solid material into a clear polyethylene bag. Twist and tape the neck of the bag to seal it (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a rigid fiber drum or wide-mouth HDPE jar labeled "Hazardous Waste - Solid Toxic."

  • Labeling: The label must explicitly list:

    • Chemical Name: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[1][2][5]

    • Hazard:[1][2][6][7] Toxic / Irritant[2][3][8]

    • Composition: 100% (if pure)[1][2]

  • Verification: Ensure no free liquids are present in the solid waste container.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Post-reaction solvents containing the intermediate.[1][2]

  • Solvent Identification: Determine the primary solvent.[1][2]

    • If Methanol/Ethanol/DMSO: Use Non-Halogenated waste stream.[1][2]

    • If Dichloromethane (DCM)/Chloroform: Use Halogenated waste stream.[1][2]

  • PH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic/basic, neutralize before adding to the central waste carboy to prevent exothermic reactions in the drum.[1][2]

  • Transfer: Pour into the appropriate HDPE carboy using a funnel.

  • Log Entry: Immediately log the addition on the carboy's inventory sheet.[1][2] Record "Benzazepinone derivative" and the approximate mass added.[1][2]

Scenario C: Empty Containers (The "Triple Rinse" Rule)

Context: Glass vials or bottles that contained the dry solid.[1][2]

  • Rinse 1: Add a compatible solvent (e.g., Methanol) to the container (approx. 10% volume).[1][2] Cap and shake vigorously.[1][2] Pour rinsate into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Disposal: Deface the original label. If the container is glass, dispose of it in the "Glass/Sharps" bin.[1][2] If plastic, it may be treated as standard trash only after triple rinsing and label removal.[1][2]

Emergency Response: Spills

  • Minor Spill (< 5g):

    • Dampen: Gently mist the powder with a paper towel soaked in methanol or water.[1][2] Do not spray directly (this scatters dust).[1][2]

    • Scoop: Use a plastic scoop or index card to lift the damp powder.[1][2]

    • Clean: Wipe the surface with methanol followed by soap and water.[1][2]

    • Dispose: Place all wipes and debris into the Solid Hazardous Waste bin.

  • Major Spill (> 5g or outside hood):

    • Evacuate: Clear the immediate area.

    • PPE Upgrade: Don a Tyvek suit and P100 respirator.[1][2]

    • Contain: Cover spill with absorbent pads to prevent migration.[1][2]

    • Notify: Contact EHS (Environmental Health & Safety) immediately.[1][2]

Regulatory & Compliance Codes

When manifesting waste for pickup by a third-party vendor (e.g., Veolia, Clean Harbors), use the following classifications.

  • RCRA Status (USA): Not a P-listed or U-listed waste by specific CAS.[1][2] However, it must be characterized based on the solvent carrier (e.g., D001 for Ignitable if in MeOH).[1][2]

  • Best Practice Classification: If pure, classify as Non-Regulated Hazardous Waste (Toxic) to ensure incineration.[1][2]

  • DOT Shipping Name (if pure): Toxic solids, organic, n.o.s. (8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one).[1][2]

References

  • National Institutes of Health (PubChem). (2024).[1][2] Compound Summary: Ivabradine and Related Intermediates.[1][2][9] Retrieved from [Link][1][2]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

[1]

Executive Summary & Risk Profile

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a pharmacologically active scaffold, frequently utilized as a key intermediate in the synthesis of benzazepine-based pharmaceuticals (e.g., bradycardic agents like Zatebradine or GPCR antagonists).[1]

While often labeled with standard GHS irritant warnings (H315, H319, H335), this classification is insufficient for research environments. As a drug precursor, this compound possesses inherent bioactivity potential. Operational safety must therefore elevate beyond "standard chemical hygiene" to Control Band 2 or 3 (Potent Compound) protocols. The primary exposure vectors are inhalation of fugitive dust during weighing and dermal absorption during solubilization.

Hazard Characterization Table
ParameterClassificationCritical Note
Physical State Solid (Crystalline Powder)High potential for electrostatic dust generation.[1]
GHS Classification Irritant (Skin/Eye/Resp)Warning: Treat as a potential sensitizer and bioactive agent.[1]
Primary Route of Entry Inhalation & DermalLipophilic nature increases skin permeation rates.[1]
Molecular Weight 191.23 g/mol Small molecule; easily penetrates standard latex.[1]

The PPE Matrix: A Self-Validating System

Do not rely on generic "safety gear."[1] The following PPE system is selected based on permeation resistance and particulate filtration efficiency.

A. Respiratory Protection (The Critical Barrier)
  • Standard Operation (Inside Fume Hood): No personal respirator required if sash is at working height (18 inches) and face velocity is validated (>100 fpm).

  • Non-Standard Operation (Open Bench/Spill):

    • Requirement: NIOSH-certified N95 (minimum) or P100 particulate respirator.[1]

    • Why? Benzazepinone dusts are fine particulates. Surgical masks offer zero protection against inhalation of chemical dusts.

B. Dermal Protection (The Permeation Barrier)
  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Dark Color).[1]

    • Causality: The outer glove protects against mechanical tear and gross contamination. The inner glove acts as the final barrier against micro-permeation. The contrasting colors provide an immediate visual indicator of a breach.

  • Body Covering:

    • Lab coat (100% cotton or Nomex) is standard.

    • Tyvek® Sleeve Covers are recommended during weighing to bridge the gap between glove cuff and lab coat sleeve.

C. Ocular Protection[1][2][3][4]
  • Requirement: ANSI Z87.1 Chemical Splash Goggles.

  • Why? Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or for splashes during solvation.

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety checks required before the bottle is opened.

SafeHandlingStartStorage Retrieval(Sealed Container)CheckEngineering Control(Hood Flow >100fpm)Start->CheckVerify SafetyCheck->StartFail (Do Not Proceed)PPEPPE Donning(Double Nitrile + Goggles)Check->PPEPassWeighWeighing(Static Control)PPE->WeighSash <18inSolvSolubilization(Solvent Addition)Weigh->SolvDissolveWasteWaste Segregation(Solid vs Liquid)Solv->WasteProcess EndDeconDecontamination(Soap/Water Wash)Waste->DeconClean Area

Figure 1: Operational Safety Loop. Note the critical "Stop" point if Engineering Controls fail.

Detailed Experimental Protocols

Protocol A: Precision Weighing (Dust Control)

Objective: Transfer solid 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one without generating airborne particulate.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood. Benzazepinones are crystalline and prone to static charge, which causes "scattering" of powder.

  • Taring: Place the receiving vessel (tare) in the balance.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

  • The "Wet" Transfer (Best Practice): If possible, pre-weigh the solvent in the receiving flask, then add the solid directly to the liquid. This immediately suppresses dust generation upon transfer.

Protocol B: Solubilization & Reaction Setup

Objective: Dissolving the intermediate for synthesis.

  • Solvent Selection: This compound is soluble in DMSO and Methanol.

    • Risk:[1][2][3] DMSO is a potent penetrant carrier. If DMSO containing this compound touches skin, it will carry the drug intermediate directly into the bloodstream.

  • Technique: Add solvent slowly down the side of the vessel to avoid "puffing" the powder into the air.

  • Spill Management:

    • Powder Spill: Cover with wet paper towels (water-dampened) to prevent dust dispersal, then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite. Do not use standard paper towels if DMSO is the solvent (permeation risk).

Protocol C: Waste Disposal
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic waste streams (unless halogenated solvents like DCM were used).

  • Container Rinse: Triple rinse the empty source bottle with methanol before disposing of the glass.

Emergency Response (Self-Validating)

ScenarioImmediate ActionValidation Step
Eye Contact Flush with tepid water for 15 mins.Hold eyelids open; ensure water reaches fornices.
Skin Contact Wash with soap and water.[4] Do not use alcohol. Alcohol increases vasodilation and absorption.
Inhalation Move to fresh air immediately.Monitor for wheezing/coughing (sensitization signs).

References

  • Fluorochem. (2024). Safety Data Sheet: 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9).[1][5][6][7] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[8][2][9] OSHA Technical Manual. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • BLD Pharm. (2024).[6] Product Analysis: 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one derivatives.[1][7] Retrieved from [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.